molecular formula C12H18IN B3416847 Iofetamine CAS No. 95896-48-3

Iofetamine

Cat. No.: B3416847
CAS No.: 95896-48-3
M. Wt: 303.18 g/mol
InChI Key: ISEHJSHTIVKELA-UHFFFAOYSA-N
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Description

Iofetamine, specifically the Iodine-123 labeled form (123I), also known as N-isopropyl-p-iodoamphetamine (IMP), is a lipid-soluble amine radiopharmaceutical used extensively in neuroscience research for cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT) . Its high lipophilicity allows it to cross the blood-brain barrier efficiently after intravenous administration . The compound's research value lies in its mechanism of action: it is taken up by neurons via active transport and temporarily trapped in synaptic vesicles, mimicking endogenous amines . This trapping allows its distribution in the brain to closely reflect regional cerebral blood flow (rCBF) and neuronal activity, providing a functional map of the brain . Consequently, this compound (123I) has been applied in research to study various neurological conditions, including as an aid in the localization of non-lacunar stroke and complex partial seizures, and in the investigation of dementia, such as Alzheimer's disease, where it can show characteristic bilateral reduction in uptake in the temporo-parieto-occipital region . Studies have also utilized it to map normal brain maturation processes in infants, observing the evolution of regional perfusion patterns . Following uptake, this compound (123I) is metabolized sequentially, beginning with dealkylation in the brain and lungs to p-iodoamphetamine (PIA), with the final metabolite, p-iodohippuric acid, being excreted renally . As an analogue of amphetamine, it has been shown to inhibit the reuptake and induce the release of neurotransmitters like serotonin and norepinephrine . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEHJSHTIVKELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048443
Record name Iofetamine
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Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82691-33-6
Record name 4-Iodo-α-methyl-N-(1-methylethyl)benzeneethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iofetamine
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Record name Iofetamine
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Record name IOFETAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Iofetamine mechanism of action in cerebral perfusion imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Iofetamine (B1204570) (¹²³I) in Cerebral Perfusion Imaging

Introduction

This compound (¹²³I), also known as N-isopropyl-p-iodoamphetamine (IMP), is a radiopharmaceutical agent employed in nuclear medicine for cerebral perfusion imaging using Single Photon Emission Computed Tomography (SPECT).[1][2] As an analogue of amphetamine, its unique physicochemical properties allow it to serve as a tracer for evaluating regional cerebral blood flow (rCBF).[1][3] This capability is crucial for the diagnosis and assessment of various neurological disorders, including non-lacunar stroke, complex partial seizures, and for the early diagnosis of Alzheimer's disease.[1][4] This document provides a detailed technical overview of the mechanism of action of this compound, its pharmacokinetics, and the experimental methodologies used to elucidate its function for an audience of researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The utility of this compound (¹²³I) as a cerebral perfusion imaging agent is predicated on a multi-step mechanism involving its transit from the bloodstream into the brain parenchyma and its subsequent retention. This process can be broken down into three key phases: blood-brain barrier penetration, initial brain uptake proportional to blood flow, and intracellular retention.

Blood-Brain Barrier (BBB) Penetration

This compound is a lipophilic, low molecular weight molecule, properties that are essential for its ability to passively diffuse across the lipid-rich blood-brain barrier.[1][2][5] Unlike non-diffusible tracers that are restricted from entering the normal brain, this compound's high lipophilicity facilitates its efficient transit from the capillaries into the brain tissue.[6][7] This initial extraction from the blood is highly efficient, approaching 100% in a single pass through the cerebral circulation.[8]

Initial Uptake and Distribution

Following its entry into the brain, the initial distribution of this compound is directly proportional to regional cerebral blood flow (rCBF).[9] Regions with higher metabolic activity receive greater blood flow and, consequently, a higher initial concentration of the tracer. This principle allows SPECT imaging with this compound to generate a map that reflects the perfusion status of different brain regions.[2] Brain uptake of this compound peaks at approximately 30 minutes post-injection and remains relatively stable for the next 30 minutes, providing a suitable window for imaging.[10]

Retention Mechanism

For effective imaging, a tracer must not only enter the brain in proportion to blood flow but also be retained long enough for SPECT data acquisition.[7] The retention of this compound is not fully elucidated but is believed to be multifactorial, involving two primary mechanisms:

  • pH Shift Mechanism (Metabolic Trapping): this compound is an amine that is lipophilic and uncharged at the physiological pH of blood (~7.4), allowing it to cross cell membranes. The intracellular environment of brain cells is slightly more acidic (pH ~7.0). In this lower pH environment, the amine group of this compound becomes protonated, acquiring a positive charge. This charged, more polar form is less able to diffuse back across the cell membrane, effectively trapping it inside the cell.[6][11] This is a form of "metabolic entrapment" that contributes significantly to its retention.[6]

  • Non-specific Binding: As an amphetamine analog, this compound has an affinity for various amine-binding sites within the brain.[1][8][10] It has been shown to interact with serotonin (B10506) and norepinephrine (B1679862) reuptake mechanisms.[1][3][8] This binding to non-specific, high-capacity sites contributes to its retention in brain tissue, particularly on delayed imaging.[12]

Metabolism and Clearance

This compound is metabolized systemically, primarily in the liver.[13] The metabolic process begins with dealkylation of the N-isopropyl group to form the primary amine, p-iodoamphetamine (PIA).[13] This is followed by deamination to p-iodophenylacetone, which is then degraded to p-iodobenzoic acid. The final metabolite, p-iodohippuric acid, is formed by conjugation with glycine (B1666218) and is excreted via the kidneys.[13] The washout of the tracer from the brain is relatively slow, with a reported half-time of approximately 318 seconds in rats, allowing for a stable imaging window.[8]

Quantitative Data Summary

The pharmacokinetic properties of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Properties of this compound (¹²³I)

ParameterValueSpeciesReference
First-Pass Brain Extraction~100%Rat[8]
Peak Brain Uptake30 minutes post-injectionHuman[10]
Brain Washout Half-Time~318 secondsRat[8]
Protein Binding<10%-[1]

Table 2: Kinetic Rate Constants in Normal Human Brain

Brain RegionInflux Rate (K1) (ml/g/min)Back-diffusion Rate (k2) (min⁻¹)Partition Coefficient (K1/k2) (ml/g)Reference
Cerebral Cortex0.430.01432.4[14]
Basal Ganglia0.430.01335.3[14]
White Matter0.280.01224.7[14]
Cerebellar Hemisphere0.480.01630.4[14]

Table 3: Diagnostic Ratios in Alzheimer's Disease

RatioThreshold for AbnormalityDiagnostic CorrectnessReference
Parietal / Cerebellar Activity< 0.609/10 patients, all controls[15]
Parietal / Mean Cortical Activity< 0.908/10 patients, all controls[15]

Experimental Protocols

The understanding of this compound's mechanism of action is derived from a variety of experimental studies. Detailed methodologies for key experiments are outlined below.

Protocol for In Vivo Brain Uptake and Washout in Rats
  • Objective: To determine the first-pass extraction efficiency and washout kinetics of this compound in the brain.

  • Animal Model: Sprague-Dawley rats.

  • Procedure:

    • The rats are anesthetized.

    • A bolus of ¹²³I-Iofetamine is injected into the common carotid artery.

    • Serial measurements of the Brain Uptake Index (BUI) are performed at various time points post-injection. The BUI is calculated relative to a freely diffusible reference tracer.

    • The animal is sacrificed at the end of the experiment, and the brain is removed for analysis of radioactivity distribution.

  • Data Analysis: The initial BUI value reflects the first-pass extraction efficiency. The subsequent decline in brain radioactivity over time is used to calculate the washout half-time.[8]

Protocol for In Vitro Synaptosome Binding Assay
  • Objective: To investigate the interaction of this compound with neurotransmitter systems.

  • Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat brain cortical tissue.

  • Procedure:

    • Synaptosomes are incubated with radiolabeled neurotransmitters (e.g., ³H-norepinephrine, ³H-serotonin).

    • Varying concentrations of this compound (or its isomers) are added to the incubation mixture.

    • The reaction is stopped, and the amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured.

    • To measure neurotransmitter release, synaptosomes are pre-loaded with a radiolabeled neurotransmitter, and the amount of radioactivity released into the medium after exposure to this compound is quantified.

  • Data Analysis: The ability of this compound to inhibit uptake or stimulate the release of specific neurotransmitters is determined by comparing the results to control conditions.[8]

Protocol for Human SPECT Cerebral Perfusion Imaging
  • Objective: To qualitatively and quantitatively assess regional cerebral blood flow in human subjects.

  • Patient Preparation: Patients are typically instructed to rest in a quiet, dimly lit room to establish a baseline state of cerebral activity.

  • Procedure:

    • An intravenous line is established.

    • A dose of 3-5 mCi of this compound (¹²³I) is administered intravenously.

    • SPECT imaging is initiated, typically 20-30 minutes after injection.[10][16] Data is acquired using a rotating gamma camera over 360 degrees.

    • Image reconstruction is performed to generate transverse, coronal, and sagittal slices of the brain.[17]

  • Data Analysis:

    • Qualitative: The reconstructed images are visually inspected for areas of decreased or absent tracer uptake, which indicate reduced perfusion.

    • Semi-quantitative: Regions of Interest (ROIs) are drawn over various brain structures (e.g., parietal cortex, cerebellum).[15][18] The average counts within these ROIs are determined, and ratios of activity between different regions are calculated (e.g., parietal-to-cerebellar ratio).[15][19] These ratios are then compared to those of healthy control subjects to identify abnormalities.[15]

Mandatory Visualizations

Diagrams of Pathways and Workflows

G cluster_brain Brain Cell (Intracellular pH ~7.0) IMP_blood This compound (Lipophilic, Neutral) BBB Lipid Bilayer IMP_blood->BBB IMP_brain This compound (Lipophilic, Neutral) BBB->IMP_brain Proportional to rCBF IMP_trapped This compound-H+ (Hydrophilic, Charged) IMP_brain->IMP_trapped Protonation (pH Shift) BindingSites Non-specific Amine Binding Sites IMP_brain->BindingSites Reversible Binding IMP_trapped->IMP_brain Slow Diffusion BindingSites->IMP_brain

Caption: Mechanism of this compound uptake and retention in the brain.

G cluster_prep Patient Preparation cluster_admin Tracer Administration cluster_acq SPECT Image Acquisition cluster_proc Image Processing & Analysis cluster_report Reporting P1 Informed Consent & Patient History P2 Rest in quiet, low-light environment (establish baseline) P1->P2 A1 IV line insertion P2->A1 A2 Administer 3-5 mCi this compound (¹²³I) IV A1->A2 S1 Uptake Phase (20-30 min) A2->S1 S2 Position patient in SPECT scanner S1->S2 S3 Acquire data with rotating gamma camera S2->S3 I1 Image Reconstruction (Transverse, Coronal, Sagittal) S3->I1 I2 Qualitative Assessment (Visual Inspection) I1->I2 I3 Semi-quantitative Analysis (ROI placement, ratio calculation) I1->I3 R1 Clinical Report Generation I2->R1 I3->R1

Caption: Clinical workflow for cerebral perfusion SPECT using this compound.

G Uptake High Brain Uptake Retention Prolonged Retention Uptake->Retention Lipophilicity High Lipophilicity BBB BBB Permeability Lipophilicity->BBB LowMW Low Molecular Weight LowMW->BBB CBF High rCBF CBF->Uptake BBB->Uptake pH_Shift pH Shift Trapping pH_Shift->Retention Binding Non-specific Binding Binding->Retention

Caption: Key factors influencing this compound's brain kinetics.

References

A Technical Guide to the Pharmacokinetics and Biodistribution of Iofetamine I-123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iofetamine I-123 (N-isopropyl-p-[¹²³I]iodoamphetamine), a radiolabeled amphetamine analog, is a key radiopharmaceutical agent for cerebral perfusion imaging using Single Photon Emission Computed Tomography (SPECT). Its lipophilic nature allows for rapid transit across the blood-brain barrier, with distribution patterns that correlate with regional cerebral blood flow. This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound I-123, detailing its mechanism of uptake, metabolic pathways, and organ distribution. The document includes quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in the field of drug development and nuclear medicine.

Introduction

This compound I-123, also known as IMP, is utilized as a diagnostic tool for the evaluation of various neurological conditions, including stroke, dementia, and epilepsy.[1] Its utility stems from its ability to provide a functional map of cerebral blood flow.[1] Structurally similar to amphetamines, this compound is a lipophilic amine that readily crosses the blood-brain barrier.[2] The attached Iodine-123 radioisotope emits gamma rays, which are detected by a SPECT camera to generate images of its distribution within the brain.[1][2] Understanding the pharmacokinetic and biodistribution profile of this compound I-123 is critical for the accurate interpretation of SPECT imaging data and for the development of novel radiopharmaceuticals.

Pharmacokinetics

Absorption and Distribution

Following intravenous administration, this compound I-123 is rapidly distributed throughout the body.[3] It exhibits a high initial uptake in the lungs, followed by redistribution to the brain and liver.[3]

  • Brain Uptake: Brain uptake of this compound I-123 peaks around 30 minutes after injection and remains relatively stable for the subsequent 30 to 60 minutes.[3] In primates, brain uptake was measured to be 7.8% of the injected dose at 1 hour post-injection.[4] Studies in rats have shown a first-pass extraction efficiency of 100% in the brain.[5]

  • Lung Uptake: The lungs show a significant initial uptake of this compound I-123.[3] This is thought to be due to nonspecific binding and the pKa value of the amine.[6]

  • Eye Uptake: A notable finding in primate studies is the progressive accumulation of this compound I-123 in the eyes, reaching a maximum of 0.23% of the injected dose at 24 hours, with the majority of the activity localized in the pigmented layers.[4]

Metabolism

The metabolism of this compound I-123 occurs primarily in the liver, with some metabolic activity also observed in the brain and lungs.[7] The metabolic process involves a sequential degradation of the amphetamine side chain.[7]

The primary metabolic steps are:

  • Dealkylation: The first step is the dealkylation of the N-isopropyl group, which results in the formation of the primary amine, p-iodoamphetamine (PIA). This process occurs in the brain, lungs, and liver.[7]

  • Deamination: The subsequent and rate-limiting step is the deamination of PIA to form p-iodophenylacetone.[7]

  • Degradation and Conjugation: p-iodophenylacetone is rapidly broken down to p-iodobenzoic acid. In the liver, this is conjugated with glycine (B1666218) to form p-iodohippuric acid, the final metabolic product.[7]

Excretion

The metabolites of this compound I-123 are primarily excreted through the kidneys and eliminated in the urine.[2][7] Negligible radioactivity is detectable in the body 48 hours after administration.[3]

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution data for this compound I-123 from preclinical and clinical studies.

Table 1: Biodistribution of this compound I-123 in Primates (% Injected Dose) [4]

Organ15 min1 hr4 hr24 hr48 hr
Brain-7.8---
Eye---0.23-

Table 2: Biodistribution of this compound I-131 in Rat Brain (% Dose/g) [4]

Brain Region1 min60 min6 hr
Cortex2.68 - 3.22Slightly Increased-
White Matter0.59 - 0.66Markedly IncreasedMarkedly Increased

Table 3: Human Absorbed Radiation Dose for this compound I-123 (rad/mCi) [4]

OrganAbsorbed Dose
Eye0.407
Liver0.127
Thyroid0.120

Experimental Protocols

Animal Biodistribution Study Protocol (Rat Model)

This protocol outlines a general procedure for assessing the biodistribution of this compound I-123 in a rat model.

  • Animal Preparation: Male Sprague-Dawley rats are used for the study. The animals are housed in a controlled environment and are awake during the experiment.

  • Radiotracer Administration: this compound labeled with a suitable iodine isotope (e.g., I-131 for biodistribution studies) is administered via intravenous injection.

  • Tissue Collection: At predetermined time points (e.g., 1 minute, 60 minutes, 6 hours) following injection, animals are euthanized.

  • Organ Dissection and Weighing: Key organs and tissues (e.g., brain, liver, lungs, kidneys, muscle, blood) are dissected, rinsed, blotted dry, and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.

Human SPECT Imaging Protocol

The following is a generalized protocol for cerebral perfusion SPECT imaging with this compound I-123.

  • Patient Preparation:

    • Informed consent is obtained from the patient.

    • To block thyroid uptake of free radioiodine, a thyroid-blocking agent such as a saturated solution of potassium iodide (SSKI) may be administered orally at least one hour prior to the injection of this compound I-123.

  • Radiopharmaceutical Administration:

    • A sterile intravenous line is established.

    • This compound I-123 is administered as a slow intravenous injection.

  • Uptake Phase: The patient rests in a quiet, dimly lit room for approximately 30-60 minutes to allow for optimal brain uptake of the radiotracer.

  • SPECT Imaging:

    • The patient is positioned supine on the imaging table with their head comfortably immobilized in a head holder.

    • SPECT data acquisition is performed using a gamma camera equipped with a low-energy, high-resolution collimator.

    • Images are acquired in a 360-degree rotation around the head.

  • Image Reconstruction and Analysis:

    • The acquired projection data is reconstructed into transverse, sagittal, and coronal slices.

    • The reconstructed images are then analyzed to assess regional cerebral blood flow.

Metabolite Analysis Protocol

This protocol describes a method for the analysis of this compound I-123 metabolites in biological samples.[7]

  • Sample Preparation: Tissue samples are homogenized and acidified with perchloric acid.

  • Extraction: The metabolites are extracted from the acidified sample using ethyl acetate.

  • Chromatographic Separation: The extracted components are separated using high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The radioactive components are quantified using a sensitive scintillation detector connected to the HPLC system.

Diagrams

Signaling and Uptake Pathway

Mechanism of this compound I-123 Uptake and Retention cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_neuron Presynaptic Neuron IMP_blood This compound I-123 BBB Lipophilic Diffusion IMP_blood->BBB IMP_neuron This compound I-123 BBB->IMP_neuron amine_uptake Amine Uptake Transporters IMP_neuron->amine_uptake Uptake via vesicle Synaptic Vesicles amine_uptake->vesicle Transport into retention Temporary Retention vesicle->retention

Caption: Cellular uptake and retention mechanism of this compound I-123.

Experimental Workflow: Animal Biodistribution

Workflow for Animal Biodistribution Study start Start animal_prep Animal Preparation (e.g., Rat Model) start->animal_prep injection Intravenous Injection of this compound I-123 animal_prep->injection time_points Wait for Predetermined Time Points injection->time_points euthanasia Euthanasia time_points->euthanasia dissection Organ Dissection and Weighing euthanasia->dissection measurement Radioactivity Measurement (Gamma Counter) dissection->measurement analysis Data Analysis (%ID/g Calculation) measurement->analysis end End analysis->end

Caption: A typical experimental workflow for an animal biodistribution study.

Logical Relationship: this compound Metabolism

Metabolic Pathway of this compound I-123 IMP This compound (IMP) Dealkylation Dealkylation (Brain, Lungs, Liver) IMP->Dealkylation PIA p-Iodoamphetamine (PIA) Deamination Deamination (Rate-limiting) PIA->Deamination Ketone p-Iodophenylacetone Degradation Rapid Degradation Ketone->Degradation Acid p-Iodobenzoic Acid Conjugation Glycine Conjugation (Liver) Acid->Conjugation Hippuric_Acid p-Iodohippuric Acid Excretion Renal Excretion Hippuric_Acid->Excretion Dealkylation->PIA Deamination->Ketone Degradation->Acid Conjugation->Hippuric_Acid

Caption: The major metabolic pathway of this compound I-123.

References

An In-Depth Technical Guide to Iofetamine Uptake and Retention in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iofetamine (B1204570), chemically known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amphetamine analog. When labeled with iodine-123 (¹²³I), it becomes a key radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging of the brain. Its primary application lies in the evaluation of regional cerebral blood flow (rCBF), providing valuable insights into various neurological conditions such as stroke, dementia, and epilepsy.[1] This technical guide provides a comprehensive overview of the mechanisms governing this compound's uptake and retention in brain tissue, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Core Mechanism of Brain Uptake and Retention

This compound's journey into and within the brain is a multi-step process governed by its physicochemical properties and its interactions with cerebral biochemistry.

Blood-Brain Barrier Permeation

Due to its high lipophilicity, this compound readily crosses the blood-brain barrier (BBB) via passive diffusion.[1] This rapid transit allows for a high first-pass extraction in the brain, a critical feature for a cerebral perfusion imaging agent.

Initial Distribution and Uptake

Upon entering the brain, the initial distribution of this compound is directly proportional to regional cerebral blood flow (rCBF).[1] Areas with higher blood flow will exhibit a greater initial concentration of the tracer. Brain uptake peaks at approximately 30 minutes post-injection and remains relatively stable for the subsequent 30 to 60 minutes, providing a suitable window for SPECT imaging.[2]

Retention Mechanism

Quantitative Data on this compound Brain Kinetics

The kinetics of this compound in the brain can be described using a two-compartment model, which quantifies the influx and efflux of the tracer.

ParameterDescriptionValue (Normal Gray Matter)Reference
K1 Influx rate constant (from blood to brain)~0.50 mL/g/min
k2 Efflux rate constant (from brain to blood)~0.05 min⁻¹
Vd Volume of Distribution (K1/k2)~10 mL/g

Table 1: Kinetic Parameters of this compound in the Human Brain. These values can vary depending on the specific brain region and the physiological state of the tissue.

Brain RegionConditionMean rCBF (mL/100g/min)Reference
Gray MatterNormal50 - 60
White MatterNormal20 - 25
Parietal LobeAlzheimer's DiseaseReduced compared to normal[3]
Ischemic CoreStrokeSignificantly reduced

Table 2: Regional Cerebral Blood Flow (rCBF) Values Obtained with this compound SPECT. These values highlight the utility of this compound in detecting perfusion deficits.

Metabolic Pathways of this compound

Once in the brain, this compound undergoes metabolic transformation. The primary metabolic pathway involves N-dealkylation to its principal metabolite, p-iodoamphetamine (PIA).[4][5] This conversion occurs within the brain tissue itself. Subsequently, both this compound and PIA are released from the brain into the systemic circulation. In the liver, they undergo further degradation. The rate-limiting step is deamination, followed by oxidation to p-iodobenzoic acid, which is then conjugated with glycine (B1666218) to form p-iodohippuric acid, the final excretory product found in urine.[4][5] While the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism have not been definitively identified, studies on amphetamines suggest the involvement of the CYP2D6 enzyme.[4]

Metabolic Pathway of this compound cluster_0 cluster_1 This compound This compound (IMP) PIA p-Iodoamphetamine (PIA) This compound->PIA N-dealkylation (in Brain) Intermediate p-Iodophenylacetone (transitory intermediate) PIA->Intermediate Deamination (in Liver - Rate Limiting) PBA p-Iodobenzoic Acid Intermediate->PBA Oxidation PHA p-Iodohippuric Acid PBA->PHA Glycine Conjugation Urine Urine PHA->Urine Excretion Brain Brain Liver Liver

Metabolic degradation of this compound.

Experimental Protocols

Clinical SPECT Imaging Protocol for Brain Perfusion

A typical clinical protocol for this compound SPECT imaging involves the following steps:

  • Patient Preparation: The patient is placed in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow. An intravenous line is established.

  • Radiopharmaceutical Administration: A dose of 111-185 MBq (3-5 mCi) of ¹²³I-iofetamine is administered intravenously.

  • Uptake Phase: The patient remains in a resting state for approximately 20-30 minutes to allow for optimal brain uptake of the tracer.

  • Image Acquisition: SPECT imaging is performed using a gamma camera equipped with a low-energy, high-resolution collimator. Data is acquired over 360 degrees in a step-and-shoot or continuous rotation mode.

  • Image Reconstruction and Analysis: The acquired data is reconstructed into transverse, sagittal, and coronal slices. Regional tracer uptake is then quantified and compared to normative databases to identify areas of abnormal perfusion.

Clinical this compound SPECT Workflow Prep Patient Preparation (Quiet, Dimly Lit Room) Admin IV Administration of ¹²³I-Iofetamine Prep->Admin Uptake Uptake Phase (20-30 min rest) Admin->Uptake Acquisition SPECT Image Acquisition Uptake->Acquisition Recon Image Reconstruction & Analysis Acquisition->Recon

Workflow for clinical SPECT imaging.

Preclinical SPECT Imaging Protocol in a Rodent Model

This protocol outlines a general procedure for this compound SPECT imaging in a rat model of cerebral ischemia:

  • Animal Preparation: A male Wistar rat (250-300g) is anesthetized with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance). A tail vein catheter is inserted for radiotracer injection.

  • Induction of Ischemia (Optional): If modeling a stroke, middle cerebral artery occlusion (MCAO) can be performed prior to imaging.

  • Radiotracer Administration: ¹²³I-iofetamine (10-20 MBq) is injected via the tail vein catheter.

  • Imaging: The animal is placed in a small-animal SPECT scanner. A dynamic scan can be initiated immediately after injection for kinetic modeling, or a static scan can be performed starting 20-30 minutes post-injection. CT imaging is often performed for anatomical co-registration.

  • Data Analysis: The SPECT data is reconstructed, and regions of interest (ROIs) are drawn on the co-registered CT images to quantify tracer uptake in different brain structures.

Radiolabeling and Quality Control of ¹²³I-Iofetamine

The synthesis of ¹²³I-iofetamine typically involves an isotopic exchange reaction on a non-radioactive iodo-precursor or the radioiodination of an organometallic precursor.

  • Radiolabeling: N-isopropyl-p-iodoamphetamine is reacted with no-carrier-added ¹²³I-iodide in the presence of an oxidizing agent or via a copper-catalyzed reaction. The reaction mixture is heated to facilitate the labeling.

  • Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the radiolabeled product from unreacted iodide and other impurities.

  • Quality Control:

    • Radiochemical Purity: Assessed by radio-HPLC or thin-layer chromatography (TLC) to ensure that the radioactivity is primarily associated with the desired this compound molecule. The radiochemical purity should typically be >95%.

    • Radionuclidic Purity: Checked using a gamma spectrometer to ensure the absence of other radioactive isotopes.

    • Sterility and Apyrogenicity: The final product is tested for bacterial and endotoxin (B1171834) contamination to ensure it is safe for intravenous administration.

¹²³I-Iofetamine Synthesis and QC Start Precursor & ¹²³I-Iodide Labeling Radiolabeling Reaction Start->Labeling Purification HPLC Purification Labeling->Purification QC Quality Control Purification->QC Final Final ¹²³I-Iofetamine Product QC->Final Pass

Synthesis and quality control workflow.

Conclusion

This compound (¹²³I) remains a valuable tool in nuclear neurology for the assessment of regional cerebral blood flow. Its favorable characteristics, including high lipophilicity, rapid BBB penetration, and retention mechanisms that allow for static imaging, have solidified its role in the diagnosis and management of various brain disorders. A thorough understanding of its uptake, retention, and metabolic pathways, as detailed in this guide, is essential for researchers and clinicians to effectively utilize this imaging agent and interpret the resulting data in both preclinical and clinical settings. Further research to elucidate the specific receptor and transporter interactions of this compound will provide a more complete picture of its neuropharmacology and potentially open new avenues for its application.

References

Early Clinical Trials of Iofetamine for Stroke Diagnosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The early diagnosis of ischemic stroke is critical for effective therapeutic intervention. While structural imaging modalities like X-ray Computed Tomography (XCT) were standard, they often failed to detect ischemic changes in the acute phase. This guide explores the pivotal early clinical trials of Iofetamine (N-isopropyl-p-[123I]-iodoamphetamine or IMP), a radiopharmaceutical designed for Single-Photon Emission Computed Tomography (SPECT) to visualize cerebral perfusion. These foundational studies demonstrated that this compound SPECT could identify perfusion defects hours to days before structural changes became apparent on CT scans, offering significantly higher sensitivity in the critical early window post-stroke. This document provides a detailed overview of the quantitative data, experimental protocols, and key physiological concepts from this research for scientists and drug development professionals.

Introduction to this compound and SPECT Imaging

This compound, an amphetamine analog labeled with iodine-123, is a lipid-soluble radiopharmaceutical that readily crosses the blood-brain barrier.[1] Its distribution in the brain is proportional to regional cerebral blood flow (rCBF), making it an ideal agent for perfusion imaging.[2] When used with SPECT, a nuclear medicine imaging technique that detects gamma rays emitted by the tracer, this compound provides a three-dimensional map of brain perfusion.[3][4] This functional imaging approach allows for the assessment of tissue viability and the extent of ischemia, complementing the anatomical information provided by CT and MRI.[3][5]

Pharmacokinetics and Mechanism of Action

Upon intravenous injection, this compound is rapidly taken up by the lungs and then redistributes to the liver and brain.[3] Its high lipophilicity allows for rapid penetration of the blood-brain barrier.[1] The precise mechanism of localization within the brain is thought to involve nonspecific receptor binding.[3] Brain uptake of the tracer reaches its peak approximately 30 minutes after injection and remains relatively stable for the next 30 to 60 minutes, providing a suitable window for imaging.[3] The drug is subsequently metabolized and excreted through urine, with negligible activity remaining after 48 hours.[3]

G cluster_body Body Distribution cluster_brain Brain Localization & Imaging injection IV Injection of this compound I-123 lungs Rapid Initial Uptake in Lungs injection->lungs t < 1 min redistribution Redistribution via Systemic Circulation lungs->redistribution liver Liver Uptake redistribution->liver brain Brain Uptake (Crosses BBB) redistribution->brain Proportional to rCBF binding Nonspecific Receptor Binding brain->binding excretion Metabolism & Urinary Excretion peak Peak Uptake (t = 30 min) binding->peak plateau Imaging Window (t = 30-60 min) peak->plateau plateau->excretion t > 60 min

Diagram 1: Pharmacokinetic pathway of this compound I-123.

Summary of Clinical Trial Data

Early clinical trials consistently highlighted the diagnostic advantages of this compound SPECT over conventional imaging, particularly in the acute phase of stroke. The quantitative findings from several key studies are summarized below.

Table 1: Diagnostic Sensitivity and Positive Rate of this compound SPECT in Stroke Diagnosis

Study Focus Number of Patients This compound SPECT Sensitivity / Positive Rate Comparator (CT) Sensitivity Citation
Acute Cerebral Infarction Review of 3 major studies 92% - 100% 55% - 86% [6]
Cerebrovascular Disorders 20 91% (20/22 studies) Lower than SPECT
Stroke 20 100% (All cases) 50% (10 cases) [7]

| Acute Stroke (First 8 hours) | Meta-analysis data | 90% Positive | Less sensitive |[8][9] |

Table 2: Regional Cerebral Blood Flow (rCBF) in Ischemic Disease

Patient Group / Brain Region Mean rCBF (mL/100g/min) Key Finding Citation
Normal Control Subjects 52.7 ± 5.0 Baseline for comparison [10]
Infarct Area (Ischemic Core) 9 - 20 Severely reduced blood flow [10]
Peri-Infarct Area (Penumbra) 22 - 41 Moderately reduced, potentially salvageable [10]

| Peri-Infarct Area (Post-Bypass) | +22% increase | Shows improved perfusion after intervention |[10] |

Table 3: Assessment of Post-Ischemic Hyperperfusion

Imaging Protocol Frequency of Hyperperfusion Image Contrast Ratio (Hyperperfused:Normal) Citation
Early Images Alone (15-45 min) 25.4% (17/67 patients) 1.26 ± 0.18 [11]

| Super-Early + Early Images (4-10 min & 15-45 min) | 41.8% (28/67 patients) | 1.48 ± 0.25 |[11] |

Key Experimental Protocols

The methodologies in early this compound trials established a framework for functional brain imaging in stroke.

4.1 General Protocol for SPECT Imaging in Stroke Twenty patients with stroke were evaluated using N-isopropyl I-123 p-iodoamphetamine (IMP) and a rotating dual-gamma camera for emission computed tomography (ECT).[7] Following a single scan, a minicomputer was used to reconstruct multiple transverse, coronal, and sagittal section images.[7] For comparison, transmission computed tomography (CT) scans were also conducted on the same day.[7] This protocol allowed for a direct comparison of perfusion abnormalities detected by SPECT with anatomical findings from CT.[7]

4.2 Protocol for Quantitative rCBF Measurement and Redistribution Analysis Sixteen patients with chronic infarction and ten age-matched normal controls underwent SPECT studies.[10] Regional cerebral blood flow was quantitatively measured using a microsphere model.[10] This method involved analyzing both early and delayed images to assess the "redistribution" of this compound in ischemic lesions.[10] Low-activity areas on early images were classified as either infarct or peri-infarct zones based on the severity of blood flow reduction.[10]

4.3 Protocol for Enhanced Hyperperfusion Detection To better assess post-ischemic hyperperfusion, a study involving 67 stroke patients acquired SPECT images at two distinct time points.[11] "Super-early" images were taken 4-10 minutes post-injection, followed by conventional "early" images at 15-45 minutes.[11] This dual-acquisition method was designed to capture the transient phase of hyperperfusion, which might be underestimated by later imaging alone.[11] The frequency of detected hyperperfusion and the image contrast ratios were then compared between the two protocols.[11]

G cluster_scan SPECT Image Acquisition cluster_analysis Analysis Endpoints start Patient with Suspected Stroke injection Administer this compound I-123 (Tracer) start->injection scan_early Super-Early Scan (4-10 min post-injection) for Hyperperfusion injection->scan_early scan_main Early / Main Scan (15-60 min post-injection) for Perfusion Defect scan_delayed Delayed Scan (>2 hours post-injection) for Redistribution reconstruction Image Reconstruction (Transverse, Coronal, Sagittal) scan_main->reconstruction analysis Data Analysis reconstruction->analysis qualitative Visual Assessment of Perfusion Defect analysis->qualitative end Diagnosis and Prognosis analysis->end quantitative Quantitative rCBF Measurement comparison Comparison with CT/MRI Scans G cluster_spect Functional Imaging (SPECT) cluster_ct Structural Imaging (CT) onset Stroke Onset spect_pos Perfusion Defect Visible on SPECT onset->spect_pos Minutes to Hours ct_neg CT Scan Normal or Minimal Change onset->ct_neg Minutes to Hours ct_pos Anatomical Lesion Visible on CT ct_neg->ct_pos Hours to Days Later G cluster_core Infarct Core cluster_penumbra Peri-Infarct Area (Penumbra) core_flow rCBF: 9-20 (Severe Ischemia) core_early Early Image: Very Low Uptake core_flow->core_early core_delayed Delayed Image: Remains Low core_early->core_delayed Minimal Redistribution penumbra_flow rCBF: 22-41 (Moderate Ischemia) penumbra_early Early Image: Low Uptake penumbra_flow->penumbra_early penumbra_delayed Delayed Image: Increased Uptake penumbra_early->penumbra_delayed Marked Redistribution (Indicates Viability)

References

The Crucial Role of Lipophilicity in Iofetamine's Journey Across the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iofetamine (B1204570), a radiolabeled amphetamine analogue, is a key diagnostic tool in nuclear medicine for single-photon emission computed tomography (SPECT) imaging of the brain. Its efficacy hinges on its ability to efficiently cross the formidable blood-brain barrier (BBB). This technical guide provides an in-depth exploration of the relationship between this compound's lipophilicity and its penetration into the central nervous system. We will delve into the quantitative measures of its lipophilicity, the experimental protocols used to determine these values, and the in vivo methods for assessing its brain uptake. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the physicochemical properties that govern the cerebral kinetics of this compound and similar neurological imaging agents.

Introduction: The Blood-Brain Barrier Challenge

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a centrally acting drug or imaging agent like this compound to be effective, it must possess the necessary physicochemical properties to navigate this barrier. Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a critical determinant of a molecule's ability to passively diffuse across the lipid-rich cell membranes of the BBB. This compound's high lipophilicity is a key characteristic that facilitates its rapid entry into the brain, enabling the visualization of regional cerebral blood flow.[1][2]

Quantitative Assessment of this compound's Lipophilicity and Brain Penetration

The lipophilicity and brain penetration of this compound have been quantified using various experimental parameters. The following tables summarize the key quantitative data available in the literature.

Table 1: Physicochemical Properties of this compound

ParameterValueMethodReference
LogP 2.8Experimental (Shake-Flask)[3]
XLogP3-AA 3.6Computed[4]

Table 2: In Vivo Brain Penetration and Kinetic Data for this compound

ParameterSpeciesValueMethodReference
Brain Uptake Index (BUI) Rat~100% (first-pass extraction)In vivo intracarotid injection[5]
Influx Rate (K1) Human0.43 mL/g/min (cerebral cortex)Dynamic SPECT[6]
Back-diffusion Rate (k2) Human0.014 min⁻¹ (cerebral cortex)Dynamic SPECT[6]
Partition Coefficient (K1/k2) Human32.4 mL/g (cerebral cortex)Dynamic SPECT[6]
Time to Peak Brain Activity Human30 minutes post-injectionSPECT[7]

Experimental Protocols

Determination of Lipophilicity (LogP): The Shake-Flask Method

The octanol-water partition coefficient (LogP) is the gold standard for quantifying lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

Principle: A solute is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the solute in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

    • Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them overnight and then separating the phases. This prevents volume changes during the experiment.

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 5 mL of each).

    • Spike the biphasic system with a small, known volume of the this compound stock solution to achieve a final concentration that is easily detectable.

    • Securely cap the vial and place it on a mechanical shaker.

    • Shake the mixture at a constant speed (e.g., 200 rpm) for a sufficient time to reach equilibrium (e.g., 1 to 12 hours). The optimal time should be determined experimentally.[8]

    • After shaking, allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can aid in this separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Analyze the concentration of this compound in each aliquot using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS/MS).

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).

      • Flow Rate: 1 mL/min.

      • Detection: UV detector at a wavelength where this compound has maximum absorbance, or a mass spectrometer set to monitor the specific mass-to-charge ratio of this compound.

    • Prepare a calibration curve for this compound in both n-octanol and the aqueous buffer to ensure accurate quantification.

  • Calculation:

    • Calculate the LogP using the following formula: LogP = log10 ( [this compound]octanol / [this compound]aqueous )

In Vivo Blood-Brain Barrier Penetration: The Brain Uptake Index (BUI) Method

The Brain Uptake Index (BUI) method, pioneered by Oldendorf, is a widely used in vivo technique to measure the single-pass extraction of a substance by the brain.[1][9]

Principle: A radiolabeled test compound (e.g., 123I-Iofetamine) is co-injected as a bolus into the carotid artery with a highly diffusible reference compound (e.g., 14C-butanol or 3H-water) that is assumed to be almost completely extracted by the brain in a single pass. The animal is sacrificed shortly after injection, and the ratio of the test compound to the reference compound in the brain tissue is compared to the ratio in the injected solution.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize a rat (e.g., Sprague-Dawley) with a suitable anesthetic (e.g., pentobarbital).

    • Surgically expose the common carotid artery.

  • Injection Solution Preparation:

    • Prepare a physiological buffer (e.g., Ringer's solution) containing a known activity of 123I-Iofetamine and the reference compound (e.g., 14C-butanol).

    • A non-permeable vascular marker (e.g., 113mIn-EDTA) can also be included to correct for the amount of injectate remaining in the brain's vascular space.

  • Intracarotid Injection:

    • Using a fine needle, perform a rapid bolus injection (typically 0.2 mL over 1-2 seconds) into the common carotid artery in the direction of blood flow.[10]

  • Sample Collection:

    • Decapitate the animal at a precise time after injection, typically within 5-15 seconds, to measure the first-pass uptake.[1]

    • Rapidly remove the brain and dissect the ipsilateral hemisphere (the side of injection).

  • Radioactivity Measurement:

    • Weigh the brain tissue sample.

    • Homogenize the tissue.

    • Measure the radioactivity of 123I and 14C in the brain homogenate and in an aliquot of the injection solution using a dual-channel liquid scintillation counter or a gamma counter and a beta counter.

  • Calculation:

    • Calculate the Brain Uptake Index (BUI) using the following formula: BUI (%) = ( [123I]brain / [14C]brain ) / ( [123I]injectate / [14C]injectate ) * 100

Visualizing the Process: From Lipophilicity to Brain Uptake

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the conceptual relationship between lipophilicity and blood-brain barrier penetration.

experimental_workflow cluster_logp LogP Determination (Shake-Flask Method) cluster_bui Brain Uptake Index (In Vivo) prep Prepare Solutions (this compound, Octanol, Buffer) partition Partitioning (Shake to Equilibrium) prep->partition quant Quantification (HPLC) partition->quant calc_logp Calculate LogP quant->calc_logp animal_prep Animal Preparation (Anesthesia, Surgery) inject Intracarotid Injection (this compound + Reference) animal_prep->inject sample Sample Collection (Decapitation, Brain Dissection) inject->sample measure Radioactivity Measurement sample->measure calc_bui Calculate BUI measure->calc_bui

Caption: Experimental workflows for determining LogP and Brain Uptake Index.

lipophilicity_bbb cluster_relationship Mechanism of Penetration lipophilicity High Lipophilicity (LogP = 2.8) bbb Blood-Brain Barrier (Lipid Bilayer) lipophilicity->bbb Facilitates crossing bloodstream Bloodstream brain Brain Parenchyma bbb->brain bloodstream->bbb Passive Diffusion

Caption: Lipophilicity enables passive diffusion across the blood-brain barrier.

Discussion: The Significance of Lipophilicity for this compound

The high lipophilicity of this compound, as indicated by its positive LogP value, is the primary driver of its efficient penetration into the brain.[3] The amphetamine-like structure contributes to this property. This high lipophilicity allows the molecule to readily partition from the aqueous environment of the blood into the lipid-rich membranes of the endothelial cells that constitute the blood-brain barrier. The subsequent passive diffusion down its concentration gradient results in a high first-pass extraction from the arterial blood, as demonstrated by its near 100% Brain Uptake Index in rats.[5]

While high lipophilicity is advantageous for BBB penetration, it is important to note that an excessively high LogP can be detrimental. Very lipophilic compounds may exhibit increased binding to plasma proteins, reducing the free fraction available to cross the BBB. They may also be more susceptible to metabolism by enzymes in the liver and other tissues. This compound's LogP of 2.8 appears to strike a favorable balance, allowing for efficient brain uptake while maintaining sufficient bioavailability.[3]

The transport of this compound across the BBB is believed to be primarily through passive diffusion, driven by its lipophilicity. There is no substantial evidence to suggest the involvement of specific carrier-mediated transport or active efflux systems for this compound itself, although its metabolites may interact with such systems. The initial distribution of this compound in the brain is proportional to regional cerebral blood flow, which is the basis for its use in SPECT imaging.[7] Over time, the distribution may change due to metabolism and washout.[11]

Conclusion

The lipophilic nature of this compound is a cornerstone of its clinical utility as a cerebral perfusion imaging agent. A thorough understanding of the methods used to quantify its lipophilicity and brain uptake is essential for the development of novel and improved radiopharmaceuticals for neurological applications. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to evaluate and optimize the blood-brain barrier penetration of new chemical entities targeting the central nervous system. By carefully tailoring the lipophilicity and other physicochemical properties, the next generation of brain imaging agents and therapeutics can be designed for enhanced efficacy and diagnostic accuracy.

References

In Vivo Metabolism of Iofetamine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iofetamine (B1204570), also known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amine that readily crosses the blood-brain barrier. Due to this property, radiolabeled this compound, particularly with Iodine-123 (¹²³I), has been utilized as a radiopharmaceutical for cerebral blood perfusion imaging using single-photon emission computed tomography (SPECT). Understanding its in vivo metabolism is crucial for interpreting imaging results, assessing potential toxicities, and developing new therapeutic agents. This technical guide provides an in-depth overview of the in vivo metabolism of this compound in various animal models, focusing on metabolic pathways, quantitative data, and detailed experimental protocols.

Metabolic Pathways of this compound

The in vivo metabolism of this compound proceeds through a sequential cascade of enzymatic reactions primarily occurring in the liver, with some metabolic activity also observed in the brain and lungs.[1] The primary pathway involves N-dealkylation, followed by deamination, oxidation, and conjugation.

The initial and rate-limiting step is the N-dealkylation of the N-isopropyl group from the amphetamine side chain, resulting in the formation of the primary amine, p-iodoamphetamine (PIA).[1] This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with evidence suggesting the involvement of the CYP2D6 and potentially the CYP3A4 isoforms, which are known to metabolize other amphetamine analogs.[2]

Following dealkylation, PIA undergoes deamination to form the transient intermediate, p-iodophenylacetone. This intermediate is rapidly oxidized to p-iodobenzoic acid . Finally, in the liver, p-iodobenzoic acid is conjugated with glycine (B1666218) to form the major excretory end product, p-iodohippuric acid , which is then eliminated through the kidneys via urine.[1][3]

Even 24 hours after administration, the activity in the brain and lungs consists primarily of the parent compound, this compound (IMP), and its initial metabolite, p-iodoamphetamine (PIA).[1][3]

Iofetamine_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Liver) cluster_2 Excretion This compound This compound (IMP) PIA p-Iodoamphetamine (PIA) This compound->PIA N-dealkylation (CYP2D6, CYP3A4) PIPA p-Iodophenylacetone PIA->PIPA Deamination PIBA p-Iodobenzoic Acid PIPA->PIBA Oxidation PIHA p-Iodohippuric Acid PIBA->PIHA Glycine Conjugation Urine Urine PIHA->Urine

Caption: Metabolic pathway of this compound.

Quantitative Data on this compound Metabolism

The biodistribution and metabolism of this compound have been studied in various animal models, primarily rats and monkeys. The following tables summarize the quantitative data on the tissue distribution of this compound and its metabolites.

Table 1: Biodistribution of [¹³¹I]this compound in Rat Brain (% dose/g) [4]

Time Post-InjectionCortexWhite Matter
1 min2.68 - 3.220.59 - 0.66
60 minSlightly IncreasedMarkedly Increased
6 hours-Markedly Increased

Table 2: Biodistribution of [¹²³I]this compound in Macaca fascicularis Monkey (% injected dose) [5]

Organ15 min1 hour4 hours24 hours48 hours
Brain-7.8---
Eye---0.23 (max)-
Liver-----
Thyroid-----

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism.

Animal Models and Compound Administration

Rat Model:

  • Species: Sprague-Dawley or Wistar rats.[4]

  • Compound: Radiolabeled this compound (e.g., ¹³¹I-IMP or ¹²⁵I-IMP).

  • Administration: Intravenous (IV) injection into the tail vein.[6][7]

  • Dose Volume: Typically 0.1-0.5 mL.[8]

  • Anesthesia: Ether anesthesia may be used during injection.[9]

Monkey Model:

  • Species: Macaca fascicularis.[5]

  • Compound: ¹²³I-Iofetamine.

  • Administration: Intravenous injection.

  • Anesthesia: Ketamine sedation is often used.[10]

Sample Collection and Preparation

Tissue Collection:

  • At predetermined time points post-injection, animals are euthanized (e.g., by CO₂ asphyxiation or cardiac excision under anesthesia).[9][11]

  • Organs of interest (brain, liver, lungs, kidneys, etc.) are rapidly dissected, weighed, and placed in appropriate containers for analysis.[9]

  • For brain tissue analysis, specific regions (e.g., cortex, white matter) can be further dissected.[4]

Tissue Homogenization:

  • Tissues are homogenized in a suitable buffer (e.g., 0.5 M sodium phosphate (B84403) buffer, pH 8.0).[9]

  • Homogenization can be performed using mechanical homogenizers.

Metabolite Extraction:

  • Tissue homogenates or plasma samples are acidified with perchloric acid.

  • Metabolites are extracted with ethyl acetate.[1][3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To separate this compound from its metabolites.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.

  • Detection: For radiolabeled compounds, a sensitive scintillation detector is used to quantify the radioactive components.[1][3] UV or fluorescence detectors can be used for non-radiolabeled compounds.

Experimental_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Model Select Animal Model (Rat or Monkey) Radiolabeling Prepare Radiolabeled This compound (e.g., ¹²³I-IMP) Animal_Model->Radiolabeling IV_Injection Intravenous Administration Radiolabeling->IV_Injection Euthanasia Euthanasia at Pre-determined Timepoints IV_Injection->Euthanasia Tissue_Dissection Dissect Organs of Interest (Brain, Liver, etc.) Euthanasia->Tissue_Dissection Blood_Collection Collect Blood Samples Euthanasia->Blood_Collection Homogenization Tissue Homogenization Tissue_Dissection->Homogenization Extraction Metabolite Extraction (e.g., Ethyl Acetate) Blood_Collection->Extraction Homogenization->Extraction HPLC HPLC Separation Extraction->HPLC Detection Detection (Scintillation/UV/Fluorescence) HPLC->Detection Quantification Data Quantification & Analysis Detection->Quantification

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

The in vivo metabolism of this compound in animal models is a well-defined process initiated by N-dealkylation and culminating in the formation of p-iodohippuric acid, which is excreted in the urine. Cytochrome P450 enzymes, particularly CYP2D6, are key players in the initial metabolic steps. The quantitative data from rat and monkey models provide valuable insights into the tissue distribution and clearance of this compound and its metabolites. The detailed experimental protocols outlined in this guide offer a framework for researchers to design and conduct further studies to elucidate the finer details of this compound metabolism and to evaluate the metabolic profiles of new, related compounds. A thorough understanding of these metabolic pathways is essential for the continued use of this compound in diagnostic imaging and for the development of novel neurotherapeutics.

References

Serotonin and Norepinephrine Reuptake Inhibition by Iofetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iofetamine, also known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amine that readily crosses the blood-brain barrier. While clinically utilized as a radiopharmaceutical for cerebral blood perfusion imaging, its structural similarity to amphetamine suggests a significant pharmacological interaction with monoamine neurotransmitter systems. This technical guide provides an in-depth analysis of the core mechanism of this compound's action: the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. By acting on the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound modulates the concentration of these key neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressant and psychostimulant drugs. This document consolidates available data on its inhibitory potency, details the experimental protocols used to characterize such interactions, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Analysis of Reuptake Inhibition

Table 1: Estimated Inhibitory Potency of this compound at the Serotonin Transporter (SERT)

CompoundTransporterAssay SystemValue TypeValueReference
p-Chloroamphetamine (PCA)Human SERTPlasma membrane vesicles from human plateletsKi4.8 nM[4]
d-AmphetamineHuman SERT-Ki10,000 - 40,000 nM[5]

Note: The significant difference in potency between PCA and d-amphetamine at SERT highlights the potent effect of the para-chloro substitution. This compound's potency at SERT is qualitatively described as being greater than that of d-amphetamine.

Table 2: Estimated Inhibitory Potency of this compound at the Norepinephrine Transporter (NET)

CompoundTransporterAssay SystemValue TypeValueReference
d-AmphetamineHuman NETHEK293 cells expressing hNETIC5090 nM[2]
d-AmphetamineHuman NET-Ki~100 nM[5]

Note: this compound's potency at NET is described as being as strong as d-amphetamine.

Experimental Protocols

The characterization of this compound's inhibitory effects on serotonin and norepinephrine reuptake involves standard in vitro pharmacological assays. The following are detailed methodologies adapted from literature describing the assessment of monoamine transporter inhibitors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the serotonin or norepinephrine transporter by measuring its ability to displace a known radiolabeled ligand.

a. Materials:

  • HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET).

  • Membrane preparation from hSERT or hNET-expressing cells.

  • Radioligand: For SERT, [³H]citalopram or [¹²⁵I]RTI-55. For NET, [³H]nisoxetine.

  • Test Compound: this compound (non-radiolabeled).

  • Non-specific binding control: A high concentration of a known potent inhibitor (e.g., 10 µM paroxetine (B1678475) for SERT, 10 µM desipramine (B1205290) for NET).

  • Assay Buffer: Typically a phosphate (B84403) or Tris-based buffer at physiological pH.

b. Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

a. Materials:

  • Rat brain tissue (e.g., striatum for dopamine (B1211576) and serotonin, cortex or hippocampus for norepinephrine and serotonin).

  • Radiolabeled neurotransmitter: [³H]Serotonin (5-HT) or [³H]Norepinephrine (NE).

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

b. Procedure:

  • Prepare synaptosomes from the desired brain region by homogenization and differential centrifugation.

  • Pre-incubate the synaptosomes with varying concentrations of this compound.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the synaptosomes and measure the accumulated radioactivity using a scintillation counter.

  • Determine the IC50 value for the inhibition of neurotransmitter uptake.

Visualizations

Signaling Pathway of Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing 5-HT/NE) Release Neurotransmitter Release Vesicle->Release Action Potential Synaptic_Cleft 5-HT / NE Release->Synaptic_Cleft SERT_NET SERT / NET (Reuptake Transporter) Iofetamine_node This compound Iofetamine_node->SERT_NET Inhibition Synaptic_Cleft->SERT_NET Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding

Caption: Mechanism of this compound's action on monoamine reuptake.

Experimental Workflow for Reuptake Inhibition Assay

start Start prep Prepare Synaptosomes or Cell Membranes start->prep pre_incubate Pre-incubate with varying concentrations of this compound prep->pre_incubate add_radioligand Add [3H]5-HT or [3H]NE pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake (Rapid Filtration) incubate->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Data Analysis (Calculate IC50/Ki) measure->analyze end End analyze->end

Caption: A generalized workflow for determining monoamine reuptake inhibition.

Conclusion

This compound demonstrates inhibitory activity at both the serotonin and norepinephrine transporters, with a potency profile comparable to that of d-amphetamine and p-chloroamphetamine. This dual-action mechanism suggests that this compound has the potential to significantly alter serotonergic and noradrenergic neurotransmission. The lack of precise, publicly available Ki or IC50 values for this compound underscores the need for further dedicated pharmacological studies to fully elucidate its potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A comprehensive understanding of this compound's interaction with monoamine transporters is crucial for both interpreting its effects in clinical imaging and exploring its potential as a pharmacological tool or therapeutic lead.

References

Unveiling the Neurotoxic Potential of Para-Halogenated Amphetamines: A Technical Guide Focused on Iofetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Para-halogenated amphetamines, a class of synthetic compounds, have garnered significant attention in the scientific community due to their potent psychoactive effects and emerging evidence of potential neurotoxicity. A key member of this class is Iofetamine (¹²³I-IMP), a radiopharmaceutical agent widely used in single-photon emission computed tomography (SPECT) for cerebral blood perfusion imaging. While clinically valuable, its structural similarity to known neurotoxic para-halogenated amphetamines, such as p-chloroamphetamine (PCA) and p-iodoamphetamine (PIA), necessitates a thorough examination of its potential neurotoxic effects. This technical guide provides an in-depth analysis of the mechanisms of para-halogenated amphetamine-induced neurotoxicity, with a specific focus on the inferred risks associated with this compound. We synthesize current research findings, present quantitative data for comparative analysis, detail relevant experimental protocols, and visualize key pathways to offer a comprehensive resource for the scientific community.

Core Neurotoxic Mechanisms: A Multi-faceted Assault on Neuronal Integrity

The neurotoxicity of para-halogenated amphetamines is not mediated by a single mechanism but rather a cascade of interconnected events that culminate in neuronal dysfunction and death. The primary targets are the dopaminergic and serotonergic systems, with mitochondrial health being a critical nexus of the toxic insult.

1. Mitochondrial Dysfunction: The Engine of Cellular Demise

A growing body of evidence points to mitochondrial dysfunction as a central mechanism in the neurotoxicity of these compounds.[1][2] Para-halogenation appears to exacerbate this effect. The proposed sequence of events is as follows:

  • Inhibition of the Electron Transport Chain (ETC): Para-halogenated amphetamines can impair the function of the mitochondrial ETC, leading to a decrease in ATP synthesis.[1][2]

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the ETC results in the leakage of electrons and the subsequent generation of superoxide (B77818) radicals and other ROS. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress.[1]

  • Cellular Energy Crisis: The reduction in ATP production creates an energy deficit within the neuron, impairing essential cellular processes and contributing to neuronal dysfunction.

Mitochondrial_Dysfunction_Pathway PHA PHA ETC ETC PHA->ETC Inhibition ROS ROS ETC->ROS Increased Production Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress ATP_Synthase ATP_Synthase Energy_Deficit Energy_Deficit ATP_Synthase->Energy_Deficit Reduced Synthesis

2. Induction of Apoptosis: The Programmed Cell Death Cascade

The mitochondrial damage and oxidative stress initiated by para-halogenated amphetamines trigger the intrinsic pathway of apoptosis, a form of programmed cell death.

  • Regulation by the Bcl-2 Family: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is disrupted. Para-halogenated amphetamines can lead to the upregulation of Bax and downregulation of Bcl-2.[2]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane, leading to MOMP.

  • Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3]

Apoptosis_Signaling_Pathway cluster_Stimulus PHA Para-halogenated Amphetamine Bcl2 Bcl2 PHA->Bcl2 Downregulation Bax Bax PHA->Bax Upregulation Bcl2->Bax Inhibits MOMP MOMP Bax->MOMP Induces Cytochrome_c Cytochrome_c MOMP->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

3. Serotonergic and Dopaminergic System Disruption

This compound, like its parent compound PIA, is a potent inhibitor of serotonin (B10506) reuptake.[4][5][6] This increased affinity for the serotonin transporter (SERT) is a hallmark of many para-halogenated amphetamines and is thought to contribute significantly to their neurotoxicity.[4] Sustained elevation of synaptic serotonin levels can lead to receptor downregulation, oxidative stress, and ultimately, damage to serotonergic neurons.[4] Similarly, their interaction with the dopamine (B1211576) transporter (DAT) can lead to dopamine release and subsequent oxidative stress from dopamine auto-oxidation, a well-established mechanism of amphetamine neurotoxicity.[1]

Quantitative Data on Para-Halogenated Amphetamine Neurotoxicity

The following table summarizes key quantitative data from in vitro studies on the neurotoxicity of para-halogenated amphetamines. The absence of data for this compound highlights the critical need for direct experimental investigation.

CompoundCell LineEndpointValueReference(s)
p-Chloroamphetamine (PCA) SH-SY5YIC50 (ATP Depletion)~0.4 mM[2]
4-Fluoroamphetamine (4-FA) SH-SY5YIC50 (ATP Depletion)~1.4 mM[2]
p-Iodoamphetamine (PIA) Rat Cortex (in vivo)5-HT Depletion40% reduction[4]
p-Iodoamphetamine (PIA) Rat Cortex (in vivo)5-HIAA Depletion40% reduction[4]
This compound (¹²³I-IMP) --Not Available-

Experimental Protocols for In Vitro Neurotoxicity Assessment

A generalized workflow for assessing the neurotoxic potential of compounds like this compound in a neuronal cell line such as SH-SY5Y is presented below. This workflow integrates multiple assays to provide a comprehensive picture of the induced toxic effects.

Experimental_Workflow cluster_Cell_Culture 1. Cell Culture & Differentiation cluster_Exposure 2. Compound Exposure cluster_Assays 3. Endpoint Assays Culture Culture SH-SY5Y cells Differentiate Differentiate with Retinoic Acid Culture->Differentiate Expose Expose differentiated cells to para-halogenated amphetamine Differentiate->Expose ATP_Assay ATP Depletion Assay (e.g., Luciferase-based) Expose->ATP_Assay Caspase_Assay Caspase-3 Activity Assay (Colorimetric/Fluorometric) Expose->Caspase_Assay Western_Blot Western Blot for Bax/Bcl-2 Expression Expose->Western_Blot ROS_Assay ROS Production Assay (e.g., DCFDA) Expose->ROS_Assay

Detailed Methodologies:

1. SH-SY5Y Cell Culture and Differentiation:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[7][8][9]

  • Differentiation: To induce a more neuron-like phenotype, cells are seeded at a low density and treated with 10 µM retinoic acid for 5-7 days. This promotes neurite outgrowth and the expression of neuronal markers.[9]

2. ATP Depletion Assay:

  • Principle: This assay measures the intracellular ATP concentration as an indicator of cell viability and metabolic activity. A common method utilizes a luciferase-based system where the light output is proportional to the ATP concentration.[10][11][12]

  • Protocol Outline:

    • Differentiated SH-SY5Y cells are seeded in a white, opaque 96-well plate.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

    • A reagent containing luciferase and its substrate, D-luciferin, is added to each well. This lyses the cells and initiates the light-producing reaction.[10][12]

    • Luminescence is immediately measured using a luminometer.

    • A standard curve with known ATP concentrations is used to quantify the ATP levels in the samples.

3. Caspase-3 Activity Assay:

  • Principle: This assay detects the activity of activated caspase-3, a key executioner caspase in apoptosis. It typically uses a substrate that, when cleaved by caspase-3, releases a chromophore or fluorophore.[13][14]

  • Protocol Outline (Fluorometric):

    • Cells are cultured and treated with the test compound as described above.

    • Cells are lysed to release intracellular contents.

    • The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.

    • Activated caspase-3 in the lysate cleaves the substrate, releasing the fluorescent AMC molecule.

    • Fluorescence is measured using a fluorometer with excitation at ~380 nm and emission at ~420-460 nm.

    • The fluorescence intensity is proportional to the caspase-3 activity.

4. Western Blot for Bax and Bcl-2 Expression:

  • Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the pro-apoptotic Bax and anti-apoptotic Bcl-2, to assess the regulation of the intrinsic apoptotic pathway.[15][16][17][18]

  • Protocol Outline:

    • Following treatment with the test compound, cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bax and Bcl-2. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is detected on X-ray film or with a digital imager.

    • The intensity of the protein bands is quantified using densitometry software.[15][17]

Conclusion and Future Directions

The available evidence strongly suggests that para-halogenated amphetamines pose a significant risk of neurotoxicity, primarily through the induction of mitochondrial dysfunction and apoptosis in dopaminergic and serotonergic neurons. While direct experimental data on this compound is currently lacking, its structural and pharmacological profile as a para-iodinated amphetamine with high affinity for the serotonin transporter places it in a high-risk category for inducing similar neurotoxic effects.[4][5]

For drug development professionals, this underscores the importance of conducting thorough neurotoxicity screening for any novel compounds with a para-halogenated amphetamine scaffold. For researchers and scientists, there is a clear and urgent need for direct in vitro and in vivo studies to definitively characterize the neurotoxic potential of this compound. Such studies should employ the experimental approaches detailed in this guide to investigate its effects on mitochondrial function, apoptotic pathways, and the integrity of dopamine and serotonin systems. A deeper understanding of these mechanisms is crucial for ensuring the safe use of existing radiopharmaceuticals and for guiding the development of future, safer neurological agents.

References

Methodological & Application

Application Notes and Protocols: Iofetamine (123I) SPECT for Alzheimer's Disease Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Iofetamine (B1204570) (123I) Single Photon Emission Computed Tomography (SPECT) in the diagnostic assessment of Alzheimer's disease (AD). This compound (123I), a radiolabeled amphetamine analog, serves as a valuable biomarker for cerebral blood flow, offering insights into the characteristic patterns of neuronal dysfunction associated with AD.

Introduction

This compound (N-isopropyl-p-iodoamphetamine or IMP) labeled with Iodine-123 is a lipophilic radiopharmaceutical that readily crosses the blood-brain barrier and is distributed in the brain in proportion to regional cerebral blood flow (rCBF).[1] In Alzheimer's disease, the progressive neurodegenerative process leads to characteristic patterns of reduced rCBF, particularly in the temporoparietal regions.[2][3] this compound (123I) SPECT imaging provides a non-invasive method to visualize these perfusion deficits, aiding in the early and differential diagnosis of AD.[4][5][6]

Principle of the Method

The underlying principle of this compound (123I) SPECT in AD diagnosis is the coupling of cerebral blood flow and neuronal activity. As neurons become dysfunctional and eventually lost in specific brain regions characteristic of AD, the metabolic demand and consequently the blood flow to these areas decrease. This compound (123I) is taken up and retained by brain tissue, allowing for the acquisition of tomographic images that reflect this rCBF distribution. The typical pattern of bilateral temporoparietal hypoperfusion is a well-recognized indicator of Alzheimer's disease.[2][3]

Quantitative Data Summary

Quantitative analysis of this compound (123I) SPECT data enhances the diagnostic accuracy by providing objective measurements of rCBF changes. Below is a summary of key quantitative data derived from clinical studies.

Table 1: Diagnostic Accuracy of this compound (123I) SPECT in Alzheimer's Disease
ParameterValueReference
Sensitivity88%[4][5][6]
Specificity87%[4][5][6]
Sensitivity (Mild Cognitive Deficits)80%[4][5]
Table 2: Quantitative Analysis Ratios for Alzheimer's Disease Diagnosis
RatioDiagnostic Threshold for ADReference
Parietal to Cerebellar Activity< 0.60[7]
Parietal to Mean Cortical Activity< 0.90[7]

Experimental Protocols

The following sections provide detailed protocols for the key stages of an this compound (123I) SPECT study for Alzheimer's disease diagnosis.

Radiopharmaceutical Preparation and Quality Control

4.1.1. Materials:

  • This compound Hydrochloride (123I) injection solution[8]

  • Ascorbic acid[8]

  • Sodium dihydrogenphosphate dehydrate[8]

  • Dibasic sodium phosphate[8]

  • Sodium chloride[8]

  • Sterile, pyrogen-free vials

  • Dose calibrator

  • Thin-Layer Chromatography (TLC) system (or High-Performance Liquid Chromatography - HPLC)[9][10]

4.1.2. Preparation Protocol:

This compound (123I) is typically supplied as a ready-to-use solution. However, if compounding is necessary, it should be performed in a sterile environment following institutional and regulatory guidelines.

4.1.3. Quality Control Protocol:

ParameterSpecificationMethod
Visual Inspection Clear, colorless solution, free of particulate matterVisual examination
pH 4.0 - 7.0pH meter
Radiochemical Purity ≥ 95%TLC or HPLC[9]
Radionuclidic Purity Iodine-123 as the only detectable radionuclideGamma spectroscopy
Sterility SterileSterility testing (e.g., USP <71>)
Bacterial Endotoxins Within acceptable limitsLimulus Amebocyte Lysate (LAL) test
Patient Preparation

4.2.1. Patient Screening:

  • Obtain a thorough medical history, including any neurological and psychiatric conditions.

  • Review current medications, as some can interfere with cerebral blood flow.

  • Assess for contraindications, such as pregnancy or breastfeeding.

  • Ensure the patient is able to lie still for the duration of the scan.

4.2.2. Pre-injection Protocol:

  • To minimize radiation exposure to the thyroid gland from free radioiodine, administer a thyroid-blocking agent (e.g., potassium iodide) at least one hour prior to the this compound (123I) injection.

  • The patient should be comfortably resting in a quiet, dimly lit room for at least 15 minutes before and during the injection to minimize sensory stimulation that could alter rCBF.[11][12]

  • Instruct the patient to avoid speaking or reading during this period.[11]

  • An intravenous line should be placed for the administration of the radiopharmaceutical.

This compound (123I) Administration and SPECT Imaging

4.3.1. Dosage and Administration:

  • The recommended adult dose of this compound (123I) is typically in the range of 111-222 MBq (3-6 mCi), administered as a slow intravenous injection.[8][13]

4.3.2. SPECT Acquisition Protocol:

Imaging is typically performed 20 minutes to 4 hours post-injection.[13]

ParameterRecommended Setting
Gamma Camera Dual- or triple-head SPECT system
Collimator Low-energy, high-resolution (LEHR) parallel-hole or fan-beam collimator[14]
Energy Window 159 keV ± 10%
Matrix Size 128 x 128[14][15]
Zoom Factor Adjusted to achieve a pixel size of 3-4 mm
Rotation 360°
Acquisition Mode Step-and-shoot or continuous[14]
Angular Sampling 3° per stop (for step-and-shoot)[14]
Time per Projection 20-40 seconds
Total Counts > 5 million

4.3.3. Image Reconstruction:

  • Images are reconstructed using filtered back-projection or iterative reconstruction algorithms (e.g., Ordered Subsets Expectation Maximization - OSEM).[16]

  • Attenuation and scatter correction should be applied to improve image quality and quantitative accuracy.

Data Analysis

4.4.1. Image Pre-processing:

  • Reconstructed SPECT images are reoriented into a standard anatomical space (e.g., Talairach or MNI).

  • For improved anatomical localization, co-registration of the SPECT images with the patient's structural MRI is recommended.

4.4.2. Region of Interest (ROI) Analysis:

  • Predefined or manually drawn ROIs are placed on specific brain regions. For Alzheimer's disease, key regions include the bilateral parietal lobes, temporal lobes, and cerebellum.[3][7]

  • The cerebellum is often used as a reference region as it is typically spared in the early stages of AD.[2]

  • Mean counts within each ROI are calculated.

4.4.3. Quantitative Analysis:

  • Calculate the ratios of activity in the target regions to the reference region.

  • Parietal-to-Cerebellar Ratio: Mean counts in parietal ROI / Mean counts in cerebellar ROI.

  • Parietal-to-Mean Cortical Ratio: Mean counts in parietal ROI / Mean counts across all cortical ROIs.

  • Compare the calculated ratios to the established diagnostic thresholds (see Table 2).[7]

Visualizations

G This compound (123I) SPECT Workflow for Alzheimer's Diagnosis cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition Patient_Prep Patient Preparation (Thyroid Blockade, Rest) Injection This compound (123I) Injection Patient_Prep->Injection Patient Ready Radio_Prep Radiopharmaceutical Preparation & QC Radio_Prep->Injection Dose Ready SPECT_Scan SPECT Imaging Injection->SPECT_Scan Uptake Period Reconstruction Image Reconstruction (Attenuation/Scatter Correction) SPECT_Scan->Reconstruction Raw Data Analysis Quantitative Analysis (ROI Placement, Ratios) Reconstruction->Analysis Processed Images Diagnosis Diagnostic Interpretation Analysis->Diagnosis Quantitative Results

Caption: Workflow of this compound (123I) SPECT for Alzheimer's Diagnosis.

G Quantitative Analysis Pathway SPECT_Data Reconstructed SPECT Data Coregistration Co-registration SPECT_Data->Coregistration MRI_Data Structural MRI Data MRI_Data->Coregistration ROI_Definition ROI Definition (Parietal, Temporal, Cerebellum) Coregistration->ROI_Definition Ratio_Calculation Ratio Calculation (e.g., Parietal/Cerebellum) ROI_Definition->Ratio_Calculation Comparison Comparison to Diagnostic Thresholds Ratio_Calculation->Comparison Diagnosis Diagnostic Outcome (Suggestive of AD or Not) Comparison->Diagnosis

References

Application Notes and Protocols for Radiolabeling Iofetamine with Iodine-123 for Clinical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of iofetamine (B1204570) with iodine-123 ([¹²³I]this compound), a key radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging of the brain. The information compiled is intended to guide researchers and professionals in the development and clinical application of this important diagnostic agent.

Introduction

This compound (¹²³I), also known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amine that readily crosses the blood-brain barrier.[1] Its distribution in the brain is proportional to regional cerebral blood flow (rCBF), making it a valuable tool for the diagnosis and evaluation of various neurological and psychiatric disorders, including stroke, epilepsy, and dementia.[1] The use of [¹²³I]this compound with SPECT allows for the non-invasive assessment of brain perfusion, providing critical functional information that complements anatomical imaging modalities.

Principle of Radiolabeling

The synthesis of [¹²³I]this compound typically involves the electrophilic or nucleophilic radioiodination of a suitable precursor. In electrophilic substitution, an electron-rich precursor is reacted with an electrophilic form of iodine-123.[2][3] In nucleophilic substitution, a precursor with a good leaving group is reacted with a nucleophilic source of iodine-123. The choice of method depends on the availability of the precursor, desired radiochemical yield, and specific activity.

Experimental Protocols

The following protocols are based on established methods for radioiodination and are adaptable for the synthesis of [¹²³I]this compound.

Materials and Equipment
  • Radionuclide: High-purity Iodine-123 as sodium iodide ([¹²³I]NaI) in 0.05 M NaOH.

  • Precursor: N-isopropyl-p-aminophenylamphetamine or a suitable organometallic precursor (e.g., trialkylstannyl derivative).

  • Reagents:

    • Chloramine-T or Iodogen® for electrophilic substitution.

    • Copper (I) salt for nucleophilic exchange.

    • Hydrochloric acid

    • Sodium metabisulfite (B1197395)

    • Ethanol (B145695), HPLC grade

    • Water for Injection (WFI)

    • Phosphate buffered saline (PBS)

  • Equipment:

    • Lead-shielded hot cell

    • Remote handling manipulators

    • Reaction vial (e.g., 1-2 mL V-vial)

    • Heating block or water bath

    • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Dose calibrator

    • pH meter

    • Sterile membrane filters (0.22 µm)

Radiolabeling Procedure (Electrophilic Substitution)

This protocol describes a common method for electrophilic radioiodination.

  • Preparation: In a shielded hot cell, add the this compound precursor (e.g., 50 µg dissolved in 50 µL of ethanol) to a reaction vial.

  • Radioiodination:

    • Add high-purity [¹²³I]NaI (e.g., 185-370 MBq) to the reaction vial.

    • Add an oxidizing agent. For example, add 50 µL of a freshly prepared Chloramine-T solution (1 mg/mL in WFI).

    • Seal the vial and gently agitate the mixture at room temperature for 10-15 minutes.

  • Quenching: Stop the reaction by adding 100 µL of a sodium metabisulfite solution (2 mg/mL in WFI) to reduce excess oxidizing agent.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 6.0-7.0 using a suitable buffer.

Purification of [¹²³I]this compound

Purification is critical to remove unreacted iodine-123 and other impurities. A combination of SPE and HPLC is often employed.[4]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by WFI (10 mL).

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with WFI (10 mL) to remove unreacted [¹²³I]NaI.

    • Elute the [¹²³I]this compound with ethanol (1-2 mL).

  • High-Performance Liquid Chromatography (HPLC):

    • The eluted product from SPE is further purified by semi-preparative HPLC.

    • Column: Reverse-phase C18 column (e.g., 10 µm, 250 x 10 mm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) is typically used.

    • Flow Rate: 2-4 mL/min.

    • Detection: Monitor the eluate with a UV detector (at ~254 nm) and a radioactivity detector.

    • Collect the fraction corresponding to the [¹²³I]this compound peak.

Formulation
  • Evaporate the collected HPLC fraction to dryness under a stream of nitrogen.

  • Reconstitute the purified [¹²³I]this compound in a sterile, pyrogen-free isotonic saline solution for injection, which may contain a stabilizer like ascorbic acid.

  • Perform sterile filtration of the final product through a 0.22 µm membrane filter into a sterile vial.

Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical for clinical use.[5]

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
pH pH meter or pH-indicator strips4.5 - 7.5
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% ¹²³I
Radiochemical Purity HPLC or Thin Layer Chromatography (TLC)≥ 95% [¹²³I]this compound
Specific Activity Calculation based on radioactivity and massReport value (typically high)
Sterility USP <71> Sterility TestsNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (Endotoxin Units per volume)

Data Presentation

The following tables summarize typical quantitative data for the synthesis of [¹²³I]this compound and similar radioiodinated compounds.

Table 1: Radiochemical Yield and Purity of Radioiodinated Compounds

CompoundLabeling MethodRadiochemical YieldRadiochemical PurityReference
[¹²³I]IBZMElectrophilic Radioiodination69 ± 4%98 ± 1%[4]
[¹²³I]this compound (A)Not specified (Commercial)-95.5 ± 0.20%
[¹²³I]this compound (B)Not specified (Commercial)-96.4 ± 0.08%

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of [¹²³I]this compound.

Radiosynthesis_Workflow Precursor This compound Precursor Reaction Radiolabeling Reaction (Electrophilic/Nucleophilic) Precursor->Reaction I123 [¹²³I]NaI I123->Reaction Purification Purification (SPE & HPLC) Reaction->Purification Crude Product Formulation Formulation (Sterile Saline) Purification->Formulation Purified Product QC Quality Control Formulation->QC FinalProduct [¹²³I]this compound (for clinical use) QC->FinalProduct Release

Caption: Workflow for the synthesis and quality control of [¹²³I]this compound.

Mechanism of Brain Uptake

The following diagram illustrates the key steps involved in the uptake and retention of [¹²³I]this compound in the brain.

Brain_Uptake_Mechanism Injection Intravenous Injection of [¹²³I]this compound Bloodstream Distribution in Bloodstream Injection->Bloodstream BBB Crosses Blood-Brain Barrier (BBB) Bloodstream->BBB BrainUptake Uptake into Brain Tissue (Proportional to rCBF) BBB->BrainUptake NeuronalUptake Neuronal Uptake BrainUptake->NeuronalUptake Retention Retention in Neurons NeuronalUptake->Retention SPECT SPECT Imaging Retention->SPECT Gamma Emission

Caption: Mechanism of [¹²³I]this compound uptake and retention in the brain.

References

Application Notes and Protocols for Quantitative Analysis of Regional Cerebral Blood Flow Using Iofetamine (¹²³I-IMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iofetamine, labeled with iodine-123 (¹²³I-IMP), is a radiopharmaceutical agent used for single-photon emission computed tomography (SPECT) to assess regional cerebral blood flow (rCBF).[1] As a lipophilic amine, it readily crosses the blood-brain barrier and its distribution within the brain is proportional to cerebral blood flow.[1] This allows for the quantitative evaluation of cerebral perfusion, which is crucial in the diagnosis and management of various neurological disorders such as stroke, complex partial seizures, and Alzheimer's disease.[1][2][3] This document provides detailed protocols for the quantitative analysis of rCBF using this compound, along with data presentation and visualizations to aid in experimental design and data interpretation.

Physiological Principle

The quantification of rCBF with ¹²³I-IMP is primarily based on the principles of tracer kinetics, often modeled using a two-compartment model representing the influx and outflux of the tracer from the brain tissue.[4][5][6] After intravenous injection, ¹²³I-IMP is distributed throughout the body, with a significant portion taken up by the brain. The initial brain uptake is proportional to rCBF. Over time, the tracer undergoes redistribution and clearance.[7][8] Quantitative methods aim to accurately measure the initial uptake and account for the subsequent kinetic processes to provide a precise estimation of rCBF.

Experimental Protocols

Several methods have been developed for the quantitative measurement of rCBF using ¹²³I-IMP and SPECT, ranging from rigorous methods requiring continuous arterial blood sampling to more simplified and less invasive approaches.

Dynamic SPECT with Arterial Blood Sampling (Gold Standard)

This method provides the most accurate quantification of rCBF by directly measuring the arterial input function.

Methodology:

  • Patient Preparation: Patients should be in a resting state, with eyes open, in a quiet, dimly lit room to minimize sensory stimulation that could alter rCBF.

  • Tracer Administration: A bolus injection of ¹²³I-IMP is administered intravenously.

  • Arterial Blood Sampling: Continuous or frequent arterial blood samples are collected from the start of the injection for a specified duration to measure the arterial input function.[7]

  • Dynamic SPECT Acquisition: Dynamic SPECT scans are initiated immediately after the tracer injection to capture the initial brain uptake and subsequent washout of the tracer.[7][9] A typical protocol might involve 25 dynamic scans of 24 seconds each.[9]

  • Data Analysis:

    • The arterial blood samples are analyzed to determine the time-activity curve of the tracer in arterial blood.

    • Regions of interest (ROIs) are drawn on the SPECT images to measure the tracer concentration in different brain regions over time.

    • A two-compartment model is often used to analyze the data, fitting the brain tissue and arterial blood time-activity curves to calculate rCBF.[4][5]

Dual SPECT Scan with a Single Arterial Blood Sample

This is a simplified method that reduces the invasiveness of arterial sampling.[4][10]

Methodology:

  • Patient Preparation: Same as the dynamic SPECT protocol.

  • Tracer Administration: A bolus injection of ¹²³I-IMP is administered.

  • SPECT Acquisition: Two serial SPECT scans are performed at two different time points, for example, an early scan at 30-40 minutes and a delayed scan at 180 minutes post-injection.[4][6][10]

  • Single Arterial Blood Sample: A single arterial blood sample is taken at a specific time point, for instance, 5 or 6 minutes after injection, to calibrate a standard arterial input function.[4][11]

  • Data Analysis: The rCBF is calculated using the data from the two SPECT scans and the single blood sample, often employing a look-up table method based on a two-compartment model.[4][6]

Autoradiographic (ARG) Method with a Single Scan and Single Blood Sample

This is a further simplified method suitable for clinical routine.[12]

Methodology:

  • Patient Preparation: Same as the dynamic SPECT protocol.

  • Tracer Administration: A bolus injection of ¹²³I-IMP is administered.

  • SPECT Acquisition: A single static SPECT scan is performed at a specific time, typically around 30-40 minutes post-injection, which is considered the optimal time to minimize error sensitivity.[5][12]

  • Single Arterial Blood Sample: One arterial blood sample is taken to calibrate a standard input function.[12]

  • Data Analysis: rCBF is calculated using a standard arterial input function, the single SPECT scan data, and a fixed value for the distribution volume (Vd).[5][12]

Data Presentation

Quantitative rCBF values obtained with this compound can be presented in tables to facilitate comparison between different brain regions and conditions.

Brain Region Normal Mean rCBF (ml/100g/min) Condition Reference
Cerebral Cortex33.0 ± 5.1Normal Volunteers[12]
Centrum Semiovale25.0 ± 4.5Normal Volunteers[12]
Cortical Gray Matter43.9 ± 3.3 (ARG method)Normal Subjects[13]
Cortical Gray Matter43.4 ± 2.0 (TLU method)Normal Subjects[13]
Whole Brain47.2 ± 5.4Normal Subjects[14]
Gray Matter40Normal Adults[15]
White Matter27Normal Adults[15]
Condition Brain Region rCBF Finding Reference
Stroke (Infarcted area)Affected CortexrCBF below 20 ml/100 g/min [12]
Alzheimer's DiseaseParietal LobeRatio of parietal to cerebellar activity < 0.60[3]
Alzheimer's DiseaseParietal LobeRatio of parietal to mean cortical activity < 0.90[3]
Cerebral InfarctionInfarcted RegionsSignificantly smaller distribution volume (Vd)[6]

Visualizations

Experimental Workflow

G cluster_prep Patient Preparation cluster_procedure Procedure cluster_analysis Data Analysis prep Resting State (Eyes Open, Quiet Room) injection Intravenous Injection of ¹²³I-Iofetamine prep->injection blood_sampling Arterial Blood Sampling (Continuous or Single Point) injection->blood_sampling spect_scan SPECT Imaging (Dynamic or Static Scans) injection->spect_scan kinetic_model Kinetic Modeling (e.g., Two-Compartment Model) blood_sampling->kinetic_model roi Region of Interest (ROI) Analysis on SPECT Images spect_scan->roi roi->kinetic_model rcbf_calc Calculation of Regional Cerebral Blood Flow (rCBF) kinetic_model->rcbf_calc

Caption: Experimental workflow for quantitative rCBF analysis.

This compound Uptake and Distribution Pathway

G cluster_circulation Systemic Circulation cluster_brain Brain iv_injection IV Injection of ¹²³I-Iofetamine blood ¹²³I-Iofetamine in Bloodstream iv_injection->blood bbb Blood-Brain Barrier (High Lipophilicity Aids Crossing) blood->bbb Delivery to Brain brain_uptake Initial Brain Uptake (Proportional to rCBF) bbb->brain_uptake Passive Diffusion retention Retention in Brain Tissue (Nonspecific Receptor Binding) brain_uptake->retention redistribution Redistribution & Washout retention->redistribution Slow Release redistribution->blood Back-diffusion

Caption: this compound uptake and distribution in the brain.

References

Application of Iofetamine (¹²³I) SPECT in the Localization of Epileptogenic Foci in Complex Partial Seizures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Iofetamine (¹²³I), a radiolabeled amphetamine analog, serves as a crucial diagnostic tool in the evaluation of complex partial seizures. Marketed under trade names such as Perfusamine and SPECTamine, this lipophilic amine readily crosses the blood-brain barrier and its distribution within the brain parenchyma is proportional to regional cerebral blood flow (rCBF). This property allows for the visualization of perfusion changes associated with epileptic activity using Single Photon Emission Computed Tomography (SPECT).[1]

In the context of complex partial seizures, this compound SPECT is employed to identify the epileptogenic focus, the area of the brain from which seizures originate. The underlying principle is the alteration in blood flow that accompanies seizure activity. During a seizure (ictal phase), there is a significant increase in rCBF at the seizure onset zone. Conversely, in the period between seizures (interictal phase), the epileptogenic focus often exhibits hypoperfusion, or decreased blood flow. By capturing these perfusion changes, this compound SPECT provides valuable functional information that complements anatomical imaging modalities like MRI, particularly in patients where structural abnormalities are absent.

This compound SPECT studies are typically performed in both the ictal and interictal states to enhance diagnostic accuracy. The comparison of these two states, often through sophisticated image analysis techniques like Subtraction Ictal SPECT Co-registered to MRI (SISCOM), significantly improves the localization of the seizure focus.[2][3][4][5][6] This information is critical for the presurgical evaluation of patients with medically refractory epilepsy, guiding the placement of intracranial electrodes and the planning of respective surgery.

Quantitative Data Presentation

The diagnostic performance of SPECT in localizing the epileptogenic focus in complex partial seizures has been evaluated in numerous studies. The following tables summarize key quantitative data from the literature, comparing this compound SPECT with other imaging modalities and analytical techniques.

Study TypeModalitySensitivitySpecificityPatient PopulationReference
Seizure Focus LocalizationInterictal this compound SPECT49%-Refractory partial epilepsy[7]
Seizure Focus LocalizationPeri-ictal this compound SPECT (Visual)57%-Refractory partial epilepsy[7]
Seizure Focus LocalizationSPECT Subtraction Analysis86%75%Refractory partial epilepsy[7]
Seizure Focus LocalizationInterictal Scalp EEG53%-Refractory partial epilepsy[7]
Seizure Focus LocalizationIctal Scalp EEG66%-Refractory partial epilepsy[7]
Seizure Focus LocalizationMRI64%-Refractory partial epilepsy[7]
Seizure Focus LocalizationPET71%-Refractory partial epilepsy (n=45)[7]

Note: Sensitivity and specificity can vary depending on the patient population, the gold standard for localization (e.g., intracranial EEG, surgical outcome), and the specific SPECT tracer and analysis method used.

Experimental Protocols

I. Radiotracer and Patient Preparation

1. Radiotracer:

  • Agent: this compound Hydrochloride I-123 (¹²³I-IMP)

  • Dosage: The typical adult dosage for this compound ¹²³I is 111-185 MBq (3-5 mCi), administered intravenously. Dosage should be adjusted for pediatric patients based on body weight.

2. Patient Preparation (Interictal SPECT):

  • The patient should be seizure-free for at least 24 hours, and ideally 48 hours, prior to the injection to ensure a true interictal state.[8]

  • Antiepileptic drug (AED) levels should be maintained at a therapeutic level, unless a reduction is clinically indicated and supervised.

  • The patient should be in a quiet, dimly lit room to minimize sensory input that could affect cerebral blood flow.

  • An intravenous (IV) line should be established prior to the injection.

3. Patient Preparation (Ictal SPECT):

  • The patient is admitted to an epilepsy monitoring unit (EMU) with continuous video-electroencephalography (vEEG) monitoring.

  • An IV line is established and maintained for rapid administration of the radiotracer.

  • The prepared dose of this compound ¹²³I should be readily available in the EMU.

II. This compound ¹²³I Injection Protocol

1. Interictal Injection:

  • The patient should be resting comfortably in a quiet environment.

  • The this compound ¹²³I is administered as an intravenous bolus injection.

  • The patient should remain in a quiet environment for at least 10-15 minutes post-injection to allow for initial brain uptake of the tracer.

2. Ictal Injection:

  • The injection should be performed as soon as a seizure is identified, ideally within the first 20-30 seconds of seizure onset as determined by clinical signs and/or EEG changes.[9]

  • The injection should be a rapid IV bolus, followed by a saline flush to ensure the full dose reaches the circulation quickly.

  • The exact time of injection relative to seizure onset and cessation should be meticulously documented.

III. SPECT Image Acquisition

1. Timing of Acquisition:

  • Image acquisition can begin 30 to 90 minutes after the injection of this compound ¹²³I.[9]

2. SPECT Camera and Parameters:

  • Gamma Camera: A dual-head or triple-head SPECT system equipped with a high-resolution collimator is recommended for brain imaging.[10][11] For ¹²³I, a medium-energy collimator may be more suitable to reduce septal penetration from high-energy photons of contaminants like ¹²⁴I.[12]

  • Energy Window: A 15-20% energy window centered at the 159 keV photopeak of Iodine-123.

  • Matrix Size: A 128x128 or 256x256 matrix.

  • Acquisition Mode: Step-and-shoot or continuous rotation.

  • Projections: 60 to 120 projections over 360 degrees.

  • Acquisition Time: 20-30 minutes, depending on the camera sensitivity and patient comfort.

IV. Image Processing and Analysis

1. Image Reconstruction:

  • Images should be reconstructed using an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with attenuation and scatter correction.

2. Qualitative Analysis:

  • The reconstructed ictal and interictal SPECT images are visually inspected for areas of hyperperfusion (ictal) or hypoperfusion (interictal). These findings are then correlated with the patient's clinical presentation, EEG findings, and structural imaging (MRI).

3. Quantitative Analysis (SISCOM):

  • Co-registration: The ictal and interictal SPECT images are co-registered to each other and to the patient's MRI.

  • Normalization: The global brain counts of the ictal and interictal scans are normalized to a common reference (e.g., cerebellum or whole brain).

  • Subtraction: The normalized interictal image is subtracted from the normalized ictal image on a voxel-by-voxel basis.

  • Statistical Analysis: A statistical map (z-score map) is generated to identify areas of statistically significant hyper- or hypoperfusion.

  • Fusion: The resulting statistical map is overlaid onto the patient's co-registered MRI to provide a precise anatomical localization of the seizure focus.

Mandatory Visualizations

Iofetamine_Uptake_Pathway cluster_bloodstream Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Iofetamine_IV This compound (¹²³I) Intravenous Injection BBB_crossing Lipophilic Diffusion Iofetamine_IV->BBB_crossing Transport Brain_distribution Distribution Proportional to Regional Cerebral Blood Flow (rCBF) BBB_crossing->Brain_distribution Entry Nonspecific_binding Non-specific Receptor Binding (Retention) Brain_distribution->Nonspecific_binding SPECT_detection Gamma Ray Detection by SPECT Camera Nonspecific_binding->SPECT_detection Emission

Caption: Mechanism of this compound (¹²³I) uptake and detection in the brain.

SPECT_Workflow cluster_patient_prep Patient Preparation cluster_injection Radiotracer Injection Patient_admission Admission to EMU (Ictal) or Outpatient (Interictal) IV_line Establish IV Line Patient_admission->IV_line Ictal_injection Ictal Injection (during seizure) IV_line->Ictal_injection Interictal_injection Interictal Injection (seizure-free) IV_line->Interictal_injection SPECT_acquisition SPECT Image Acquisition (30-90 min post-injection) Ictal_injection->SPECT_acquisition Interictal_injection->SPECT_acquisition Image_reconstruction Image Reconstruction (OSEM with corrections) SPECT_acquisition->Image_reconstruction Data_analysis Data Analysis (Visual and/or SISCOM) Image_reconstruction->Data_analysis Report Clinical Report & Surgical Planning Data_analysis->Report

Caption: Experimental workflow for this compound SPECT in complex partial seizures.

SISCOM_Logic Ictal_SPECT Ictal SPECT Image Co_registration Co-registration (SPECT-SPECT & SPECT-MRI) Ictal_SPECT->Co_registration Interictal_SPECT Interictal SPECT Image Interictal_SPECT->Co_registration MRI Patient's MRI MRI->Co_registration Normalization Count Normalization Co_registration->Normalization Subtraction Voxel-wise Subtraction (Ictal - Interictal) Normalization->Subtraction Statistical_map Generation of Statistical Map (z-score) Subtraction->Statistical_map Fusion Fusion of Statistical Map with MRI Statistical_map->Fusion Final_image SISCOM Image (Localization of Seizure Focus) Fusion->Final_image

Caption: Logical workflow of the SISCOM (Subtraction Ictal SPECT Co-registered to MRI) analysis.

References

Application Notes: Iofetamine (¹²³I) Imaging for the Evaluation of Non-Lacunar Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iofetamine (¹²³I), also known as N-isopropyl-p-iodoamphetamine (IMP), is a radiopharmaceutical agent used for single-photon emission computed tomography (SPECT) imaging of the brain.[1] Marketed under brand names such as Perfusamine and SPECTamine, it is a lipid-soluble amine that readily crosses the blood-brain barrier.[1] Its distribution in the brain is proportional to regional cerebral blood flow (rCBF), making it a valuable tool for assessing brain perfusion.[2][3][4] this compound (¹²³I) is approved in the United States as a diagnostic aid for localizing and evaluating non-lacunar stroke, complex partial seizures, and for the early diagnosis of Alzheimer's disease.[1] In the context of non-lacunar stroke, this compound SPECT imaging provides crucial information on the extent and severity of perfusion deficits, which can be more sensitive than anatomical imaging like CT scans in the acute phase.[3][5]

Principle of the Method

This compound is an analogue of amphetamine and exhibits similar properties, including the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake and induction of neurotransmitter release.[1] Its high lipophilicity allows for rapid penetration of the blood-brain barrier.[1] The initial brain uptake of this compound is nearly 100% during the first pass, reflecting the regional cerebral blood flow.[6] Although there is some washout from the brain, the initial distribution pattern provides a reliable map of cerebral perfusion at the time of injection.[2][6] SPECT imaging detects the gamma rays emitted by the Iodine-123 isotope, and computer reconstruction generates cross-sectional images of the brain, visualizing areas of normal and reduced blood flow.

Clinical Applications in Non-Lacunar Stroke

  • Early Detection and Localization: this compound SPECT is highly sensitive in detecting perfusion abnormalities in acute non-lacunar stroke, often before anatomical changes are visible on CT scans.[3][5] This allows for the early localization of the ischemic territory.

  • Assessment of Stroke Severity: The size and severity of the perfusion deficit on an this compound SPECT scan can be larger than the corresponding area of edema seen on a CT scan, providing a more comprehensive assessment of the affected brain tissue.[5][7]

  • Prognostication: The pattern of this compound uptake and redistribution over time may have prognostic value. The "redistribution" phenomenon, where hypoactivity on an early scan improves on a delayed scan, is correlated with better clinical outcomes, potentially indicating viable ischemic tissue.[8] Studies have also shown a correlation between SPECT findings and functional outcomes as measured by the Functional Independence Measure (FIM).[9]

  • Evaluation of Crossed Cerebellar Diaschisis (CCD): Non-lacunar strokes can lead to a reduction in blood flow and metabolism in the cerebellar hemisphere contralateral to the cerebral lesion, a phenomenon known as crossed cerebellar diaschisis.[10][11] this compound SPECT can be used to assess CCD, which may have implications for understanding the functional impact of the stroke.

Quantitative Data Summary

Table 1: Comparison of Cerebral Blood Flow (CBF) Measurement with this compound SPECT and PET

ParameterThis compound SPECTPET (O¹⁵-H₂O)Reference
Mean CBF (ml/100 g/min )47.357.6[4]
Correlation (r-value)--0.86
PaCO₂ Reactivity (ml/100 g/min per mmHg)1.03-[4]

Table 2: Blood Flow Volumes in Major Intracranial Arteries Measured by this compound SPECT

ArteryConditionResting Blood Flow (mL/min)Post-Acetazolamide Blood Flow (mL/min)% IncreaseReference
ICA Normal Perfusion161228>40%[12]
Severe Stenosis158192<35%[12]
MCA Normal Perfusion111157>40%[12]
Severe Stenosis107127<35%[12]

ICA: Internal Carotid Artery; MCA: Middle Cerebral Artery

Experimental Protocols

Patient Preparation

  • Informed Consent: Obtain written informed consent from the patient or their legal representative.

  • Medication Review: Review the patient's current medications. Certain drugs may interfere with this compound uptake.

  • Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free ¹²³I, administer a thyroid-blocking agent, such as a single dose of potassium perchlorate (B79767) or Lugol's solution, at least one hour prior to the injection of this compound.[13]

  • Patient State: For at least 15 minutes prior to and 30 minutes following the injection, the patient should be in a quiet, dimly lit room with minimal environmental stimulation to ensure a baseline resting state.[14] An intravenous line should be established.[15]

Radiopharmaceutical Administration

  • Dose: The recommended dose of this compound (¹²³I) is typically between 111 to 185 MBq (3 to 5 mCi).[7][13] The dose should be verified in a dose calibrator prior to administration.

  • Administration: Administer the dose via a slow intravenous injection over 20-30 seconds.[16]

SPECT Image Acquisition

  • Timing: Imaging is typically initiated 30 to 40 minutes after the injection of this compound.[7][17] Delayed imaging can be performed at 4 hours to assess for redistribution.[8]

  • Patient Positioning: The patient should be positioned supine with their head comfortably immobilized in a head holder to prevent motion artifacts.[13][16]

  • SPECT System: A rotating gamma camera equipped with a low-energy, high-resolution collimator is used.[16]

  • Acquisition Parameters:

    • Energy Window: 159 keV with a 15% window.[16]

    • Rotation: 360° rotation.[7]

    • Projections: 120 projections over the 360° rotation.[16]

    • Matrix Size: 128 x 128.[14]

Image Processing and Analysis

  • Reconstruction: The acquired projection data is reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms.

  • Quantitative Analysis:

    • Regions of Interest (ROIs): ROIs are drawn on the reconstructed images over various brain regions, including the affected stroke area, the contralateral hemisphere, and the cerebellum.[3][18]

    • Asymmetry Index: The relative uptake in the affected region is compared to the uptake in the contralateral homologous region to calculate an asymmetry index, which quantifies the perfusion deficit.

    • Cerebellar Ratio: The uptake in cortical regions can be normalized to the cerebellar uptake, as the cerebellum is often unaffected by supratentorial strokes (unless there is crossed cerebellar diaschisis).[18] A parietal-to-cerebellar activity ratio can be calculated.[18]

Visualizations

experimental_workflow cluster_pre_imaging Pre-Imaging Protocol cluster_imaging Imaging Protocol cluster_post_imaging Post-Imaging Analysis patient_prep Patient Preparation (Informed Consent, Medication Review) thyroid_block Thyroid Blockade (e.g., Lugol's Solution) patient_prep->thyroid_block ~1 hour prior resting_state Establish Resting State (Quiet, Dimly Lit Room) thyroid_block->resting_state injection This compound (¹²³I) Injection (3-5 mCi IV) resting_state->injection uptake_phase Uptake Phase (30-40 min) injection->uptake_phase spect_acquisition SPECT Acquisition (360° Rotation, 120 Projections) uptake_phase->spect_acquisition reconstruction Image Reconstruction (Transverse, Sagittal, Coronal) spect_acquisition->reconstruction roi_analysis Quantitative Analysis (ROI Drawing, Asymmetry Index) reconstruction->roi_analysis interpretation Clinical Interpretation (Diagnosis, Prognosis) roi_analysis->interpretation

Caption: Experimental workflow for this compound (¹²³I) SPECT imaging in non-lacunar stroke.

logical_relationship cluster_pathophysiology Pathophysiology cluster_imaging_principle Imaging Principle cluster_clinical_assessment Clinical Assessment stroke Non-Lacunar Stroke ischemia Cerebral Ischemia stroke->ischemia perfusion_deficit Reduced Cerebral Blood Flow ischemia->perfusion_deficit uptake Tracer Uptake Proportional to CBF perfusion_deficit->uptake influences This compound This compound (¹²³I) Administration This compound->uptake spect SPECT Imaging uptake->spect perfusion_map Perfusion Deficit Visualization spect->perfusion_map tissue_viability Assessment of Tissue Viability perfusion_map->tissue_viability prognosis Prognostication tissue_viability->prognosis

Caption: Logical relationship of this compound imaging in non-lacunar stroke assessment.

References

Application Notes and Protocols for Iofetamine Administration in Preclinical Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Iofetamine (N-isopropyl-p-iodoamphetamine) in preclinical rodent models for brain imaging studies.

Introduction

This compound, labeled with Iodine-123 (¹²³I), is a radiopharmaceutical agent used for single-photon emission computed tomography (SPECT) to assess regional cerebral blood flow (rCBF). Its lipophilic nature allows it to readily cross the blood-brain barrier. Following initial uptake, which is proportional to blood flow, this compound is retained in the brain tissue long enough to permit SPECT imaging. This retention is thought to be mediated by non-specific binding to amine receptors and pH-dependent trapping within brain cells. In preclinical rodent studies, ¹²³I-Iofetamine is a valuable tool for investigating neurological disorders, stroke models, and the effects of novel therapeutics on brain perfusion.

Mechanism of Brain Uptake and Retention

This compound's utility as a brain imaging agent stems from its rapid uptake and retention in brain tissue. The process can be summarized in the following steps:

  • Intravenous Administration: this compound is administered intravenously to ensure rapid and complete bioavailability.

  • Blood-Brain Barrier Penetration: As a lipophilic molecule, this compound readily diffuses across the blood-brain barrier.

  • Initial Distribution: The initial distribution in the brain is proportional to regional cerebral blood flow.

  • Cellular Uptake and Retention: Once inside the brain parenchyma, this compound is retained through a combination of mechanisms, including binding to non-specific amine receptors and trapping within cells due to a pH shift. This retention allows for static imaging with SPECT.

  • Metabolism and Clearance: this compound is metabolized in the liver and excreted primarily through the kidneys.[1]

G cluster_bloodstream Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Iofetamine_blood This compound (IV Injection) BBB Lipophilic Diffusion Iofetamine_blood->BBB Transport Iofetamine_brain This compound in Brain BBB->Iofetamine_brain Uptake proportional to rCBF Receptor_Binding Non-specific Receptor Binding Iofetamine_brain->Receptor_Binding Retention pH_Trapping pH-Dependent Trapping Iofetamine_brain->pH_Trapping Retention

Mechanism of this compound brain uptake and retention.

Quantitative Data

Biodistribution of ¹³¹I-Iofetamine in Rat Brain

The following table summarizes the biodistribution of intravenously injected ¹³¹I-Iofetamine in the brains of Sprague-Dawley rats.[1]

Brain Region1 min post-injection (% dose/g)60 min post-injection (% dose/g)6 hours post-injection (% dose/g)
Cortex 2.68 - 3.22Slight IncreaseHomogeneous Distribution
White Matter 0.59 - 0.66Marked IncreaseHomogeneous Distribution
Pharmacokinetic Parameters of this compound in Rodents

Specific pharmacokinetic parameters for this compound in rodents are not extensively reported in publicly available literature. Researchers should determine these parameters empirically for their specific study conditions. A template for presenting such data is provided below.

ParameterSymbolValue (Units)Description
Maximum ConcentrationCmaxTBD (ng/mL or µCi/mL)The peak plasma concentration of the drug.
Time to Maximum ConcentrationTmaxTBD (hours)The time at which Cmax is reached.
Half-lifet1/2TBD (hours)The time required for the drug concentration to decrease by half.
Area Under the CurveAUCTBD (ngh/mL or µCih/mL)The total drug exposure over time.
ClearanceCLTBD (mL/h/kg)The volume of plasma cleared of the drug per unit time.
Volume of DistributionVdTBD (L/kg)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Experimental Protocols

Animal Models
  • Species: Rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, BALB/c) are commonly used.

  • Health Status: Animals should be healthy and free of any conditions that could affect cerebral blood flow.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

This compound Preparation and Dosage
  • Formulation: this compound hydrochloride (¹²³I) is typically supplied in a sterile, isotonic solution. If using a non-radioactive form for preliminary studies, it should be dissolved in a suitable vehicle.

  • Vehicle: For intravenous administration, sterile, pyrogen-free 0.9% saline (normal saline) or phosphate-buffered saline (PBS) is recommended.

  • Dosage:

    • Imaging Studies: The injected activity for SPECT imaging in rodents typically ranges from 18.5 to 37 MBq (0.5 to 1.0 mCi) per animal, depending on the imaging system's sensitivity and the study's objective. The chemical dose of this compound should be kept as low as possible to minimize any pharmacological effects.

    • Pharmacokinetic/Biodistribution Studies: The dosage will depend on the sensitivity of the detection method (e.g., gamma counter, LC-MS/MS).

Intravenous Administration Protocol (Rat Tail Vein)

This protocol details the intravenous administration of this compound via the lateral tail vein of a rat.

Materials:

  • This compound solution

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695) or isopropyl alcohol swabs

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the correct injection volume.

    • Warm the rat's tail using a heat lamp or by placing the restrainer on a warming pad for 5-10 minutes to dilate the lateral tail veins.

    • Place the rat in an appropriate restrainer.

  • Injection Site Preparation:

    • Identify one of the lateral tail veins.

    • Cleanse the injection site with a 70% alcohol swab.

  • Injection:

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound solution. There should be no resistance. If a blister forms, the needle is not in the vein and should be repositioned.

    • The maximum bolus injection volume for a rat is typically 5 mL/kg.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

G start Start animal_prep Animal Preparation (Weighing, Tail Warming) start->animal_prep restrain Place Rat in Restrainer animal_prep->restrain prep_site Prepare Injection Site (Identify Vein, Cleanse with Alcohol) restrain->prep_site injection Intravenous Injection (Insert Needle, Inject Slowly) prep_site->injection check_blister Blister Formation? injection->check_blister reposition Reposition Needle check_blister->reposition Yes post_injection Post-Injection Care (Apply Pressure, Monitor Animal) check_blister->post_injection No reposition->injection end End post_injection->end

Experimental workflow for this compound administration.
SPECT Imaging Protocol

  • Anesthesia: Anesthetize the animal with isoflurane (B1672236) or another suitable anesthetic. Maintain anesthesia throughout the imaging procedure.

  • Positioning: Position the animal on the scanner bed.

  • Image Acquisition:

    • SPECT imaging is typically performed 30-60 minutes after this compound injection to allow for optimal brain uptake and clearance from the blood pool.[1]

    • Acquire images according to the specifications of the SPECT system.

  • Image Reconstruction and Analysis:

    • Reconstruct the raw data to generate tomographic images of the brain.

    • Analyze the images to quantify this compound uptake in different brain regions of interest.

Safety Precautions

  • When working with ¹²³I-Iofetamine, follow all institutional guidelines and regulations for handling radioactive materials.

  • Use appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Perform all procedures involving radioactive materials in a designated and properly shielded area.

  • Dispose of all radioactive waste according to established protocols.

  • Animal handling and procedures should be performed in accordance with an approved institutional animal care and use committee (IACUC) protocol.

References

Application Notes and Protocols for Iofetamine (¹²³I) Brain SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for brain perfusion imaging using Iofetamine (¹²³I) Single Photon Emission Computed Tomography (SPECT). The information is intended to guide researchers, scientists, and drug development professionals in the acquisition, processing, and analysis of high-quality this compound brain SPECT data for clinical research and therapeutic development.

Introduction to this compound (¹²³I) Brain SPECT

This compound (N-isopropyl-p-[¹²³I]iodoamphetamine), also known as IMP, is a radiopharmaceutical used for cerebral blood perfusion imaging.[1][2] As a lipophilic amine, it readily crosses the blood-brain barrier and is retained in the brain in proportion to regional cerebral blood flow (rCBF). This property allows for the visualization and quantification of brain perfusion patterns, which can be altered in various neurological and psychiatric disorders. This compound SPECT is a valuable tool in the evaluation of conditions such as stroke, dementia, epilepsy, and other neuropsychiatric disorders.[2][3][4]

Equipment and Materials

  • SPECT or SPECT/CT scanner equipped with a gamma camera.

  • Appropriate collimator (Low-Energy High-Resolution or Medium-Energy).

  • This compound (¹²³I) radiopharmaceutical.

  • Dose calibrator.

  • Intravenous administration supplies.

  • Patient positioning aids (e.g., head holder).

  • Image processing workstation with appropriate software.

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for obtaining high-quality this compound SPECT images and minimizing artifacts.

  • Medication Review: A thorough review of the patient's current medications should be conducted. Certain drugs can influence cerebral blood flow and should be discontinued (B1498344) for an appropriate period before the scan, as determined by a qualified physician.[5]

  • Dietary and Substance Restrictions: Patients should be advised to avoid caffeine, alcohol, and nicotine (B1678760) for at least 24 hours prior to the scan, as these substances can alter cerebral perfusion.[5]

  • Environment: The injection of this compound should take place in a quiet, dimly lit room to ensure the patient is in a resting state, which helps in obtaining a baseline perfusion scan.[6][7] The patient should be comfortably positioned and instructed to remain still and quiet with their eyes open for at least 5 minutes before and after the injection.[5]

  • Intravenous Access: An intravenous (IV) line should be established 10-15 minutes before the radiopharmaceutical administration to minimize patient anxiety at the time of injection.[5]

Radiopharmaceutical Administration
  • Dose: The recommended adult dose of this compound (¹²³I) is typically in the range of 111-185 MBq (3-5 mCi), administered via a slow intravenous injection.

  • Quality Control: The radiochemical purity of the this compound (¹²³I) should be assessed according to the manufacturer's instructions before administration.

  • Injection Procedure: The dose should be administered through the pre-established IV line, followed by a saline flush to ensure the complete dose is delivered.

Image Acquisition

Image acquisition should commence at a specified time post-injection to allow for optimal distribution and uptake of the tracer in the brain.

  • Timing: Imaging is typically performed 20-30 minutes after the injection of this compound.

  • Patient Positioning: The patient should be positioned supine on the imaging table with their head comfortably secured in a head holder to prevent motion.[6][8] The head should be positioned as symmetrically as possible.[8]

  • Acquisition Parameters: The following table summarizes the recommended image acquisition parameters for this compound brain SPECT.

ParameterRecommended Value/RangeNotes
Collimator Low-Energy High-Resolution (LEHR) or Medium-Energy (ME)ME collimators can reduce septal penetration from high-energy photons of ¹²³I.
Energy Window 159 keV ± 10% (or 20%)Centered on the principal photopeak of ¹²³I.
Matrix Size 128 x 128Commonly used for brain SPECT to ensure adequate spatial resolution.
Orbit Non-circular (body-contoured)To minimize the distance between the detector and the head, improving resolution.[6]
Acquisition Mode Step-and-shootContinuous acquisition is also an option depending on the system.
Number of Projections 120 projections over 360° (3° per step)Ensures sufficient angular sampling.
Time per Projection 20-40 secondsShould be adjusted to acquire adequate counts per projection.
Data Processing and Reconstruction
  • Reconstruction Algorithm: Iterative reconstruction methods, such as Ordered Subsets Expectation Maximization (OSEM), are recommended over filtered back-projection as they can incorporate corrections for physical degrading factors.[9]

  • Corrections: Attenuation correction (using CT data if available), scatter correction (e.g., dual-energy window method), and resolution recovery should be applied to improve image quality and quantitative accuracy.[9]

  • Image Reorientation: The reconstructed images should be reoriented into standard anatomical planes (transaxial, coronal, and sagittal) for interpretation and analysis.

Quantitative Analysis

Quantitative analysis of this compound SPECT data allows for the objective assessment of regional cerebral blood flow.

  • Region of Interest (ROI) Analysis: ROIs are drawn on the reconstructed images to measure tracer uptake in specific brain regions.[3] This can be done manually or using automated software.

  • Normalization: To account for global variations in blood flow, regional uptake values are often normalized to a reference region with relatively stable perfusion, such as the cerebellum or the whole brain.[3]

  • Statistical Analysis: Statistical parametric mapping (SPM) or other voxel-based analysis methods can be used to identify brain regions with statistically significant changes in perfusion between groups or conditions.

Data Presentation

The following tables provide a summary of key quantitative data related to this compound brain SPECT.

Table 1: Recommended Image Acquisition Parameters

ParameterValue
RadiopharmaceuticalThis compound (¹²³I)
Administered Activity111-185 MBq (3-5 mCi)
CollimatorLow-Energy High-Resolution (LEHR) or Medium-Energy (ME)
Primary Energy Peak159 keV
Energy Window20% centered at 159 keV
Matrix Size128 x 128
Angular Sampling
Number of Projections120
Acquisition ModeStep-and-shoot
Time per Projection20-40 seconds

Table 2: Comparison of Collimator Performance for ¹²³I Brain SPECT

Collimator TypeSpatial ResolutionSensitivityKey AdvantageKey Disadvantage
Low-Energy High-Resolution (LEHR) HigherLowerProvides better detail of small structures.More susceptible to septal penetration from high-energy photons of ¹²³I.
Medium-Energy (ME) LowerHigherReduces septal penetration, improving image contrast.Lower resolution may obscure fine details.

Visualizations

Mechanism of this compound Uptake and Retention

Iofetamine_Mechanism Mechanism of this compound (¹²³I) Uptake and Retention in the Brain cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma iofetamine_blood This compound (¹²³I) (Lipophilic) bbb Lipid Bilayer iofetamine_blood->bbb Passive Diffusion iofetamine_brain This compound (¹²³I) in Brain Tissue bbb->iofetamine_brain retention Trapping & Retention iofetamine_brain->retention Proportional to Cerebral Blood Flow

Caption: this compound's passive diffusion across the blood-brain barrier and subsequent retention.

Experimental Workflow for this compound Brain SPECT

Caption: Step-by-step workflow for conducting an this compound brain SPECT study.

References

Application Notes and Protocols for Iofetamine (¹²³I) SPECT in Seizure Foci Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Photon Emission Computed Tomography (SPECT) with Iofetamine (B1204570) (¹²³I-IMP), an amphetamine analog, is a functional neuroimaging technique utilized to localize epileptogenic foci in patients with refractory epilepsy.[1][2][3][4] This method provides a map of regional cerebral blood flow (rCBF), which is altered during and between seizures.[5] During an epileptic seizure (ictal state), there is a significant increase in blood flow to the seizure onset zone and its propagation pathways.[5] Conversely, in the period between seizures (interictal state), the epileptogenic focus often exhibits hypoperfusion.[5] By comparing ictal and interictal SPECT scans, researchers and clinicians can more accurately identify the seizure origin, which is crucial for presurgical evaluation.[6][7]

Mechanism of Action

This compound is a lipophilic compound that readily crosses the blood-brain barrier.[1][2] Its distribution in the brain is proportional to regional cerebral blood flow. The precise mechanism of retention is not fully understood but is thought to involve nonspecific receptor binding.[1] Following intravenous injection, this compound is rapidly taken up by the brain, with peak uptake occurring around 30 minutes post-injection and remaining relatively stable for the next hour.[1][2] This characteristic allows for the tracer to be injected during a seizure, with imaging performed later, while still reflecting the rCBF at the time of injection.

Quantitative Data on Localization Accuracy

The accuracy of this compound SPECT in localizing seizure foci is significantly higher in ictal studies compared to interictal studies. The use of subtraction ictal SPECT co-registered to MRI (SISCOM) further enhances localization sensitivity.[6][7]

Imaging Modality Patient Population Sensitivity Specificity Reference
Interictal SPECTTemporal Lobe Epilepsy44%-
Postictal SPECTTemporal Lobe Epilepsy75%-[8]
Ictal SPECTTemporal Lobe Epilepsy97%-[8]
SPECT Subtraction AnalysisRefractory Partial Epilepsy86%75%
SISCOMChildhood Epilepsy51% (Localization), 17.6% (Lateralization)-[6]

Experimental Protocols

Patient Preparation
  • Informed Consent: Obtain written informed consent from the patient or their legal guardian.

  • Medication Review: Review the patient's current medications. Antiepileptic drugs are typically continued to record habitual seizures.

  • IV Access: Establish intravenous access for radiotracer injection.

  • Patient Environment: For interictal scans, the patient should rest in a quiet, dimly lit room to minimize sensory stimulation. For ictal scans, the patient is monitored in an epilepsy monitoring unit.

Ictal SPECT Protocol
  • Continuous EEG Monitoring: The patient undergoes continuous video-electroencephalography (video-EEG) monitoring to detect seizure onset.

  • Radiotracer Injection: Upon seizure onset, a prepared dose of this compound (¹²³I) is injected intravenously as a bolus. The timing of the injection relative to seizure onset is critical and should be recorded.

  • Patient Stabilization: Following the seizure, the patient is stabilized.

  • Image Acquisition: SPECT imaging is typically performed within 1 to 3 hours after the radiotracer injection.

Interictal SPECT Protocol
  • Seizure-Free Period: Ensure the patient has been seizure-free for at least 24 hours.

  • Patient State: The patient should be in a relaxed, awake state in a controlled environment (low light and noise).

  • Radiotracer Injection: A dose of this compound (¹²³I) is injected intravenously.

  • Image Acquisition: SPECT imaging is performed 30-60 minutes after the injection.

Image Acquisition Parameters (Example)
  • Radiopharmaceutical: this compound (¹²³I-IMP)

  • Dose: 3-5 mCi (111-185 MBq)

  • Scanner: Dual-head SPECT scanner

  • Collimator: High-resolution collimator

  • Energy Window: 159 keV with a 20% window

  • Acquisition Mode: Step-and-shoot or continuous rotation

  • Rotation: 360°

  • Projections: 64 or 128 projections

  • Time per Projection: 20-40 seconds

  • Matrix Size: 128x128

Data Analysis: Subtraction Ictal SPECT Co-registered to MRI (SISCOM)
  • Image Co-registration: The ictal and interictal SPECT images are co-registered to each other and to the patient's anatomical MRI.

  • Normalization: The images are normalized to a reference brain region (e.g., cerebellum or whole brain) to account for global cerebral blood flow differences.

  • Subtraction: The normalized interictal SPECT image is subtracted from the normalized ictal SPECT image on a voxel-by-voxel basis.

  • Image Fusion: The resulting subtraction image, highlighting areas of hyperperfusion (ictal) and hypoperfusion (interictal), is overlaid onto the patient's MRI.

Visualizations

G cluster_blood cluster_brain Blood-Brain Barrier Tracer_IV This compound (¹²³I) IV Injection Tracer_Uptake Uptake into Brain Parenchyma Tracer_IV->Tracer_Uptake Proportional to rCBF Nonspecific_Binding Nonspecific Binding Tracer_Uptake->Nonspecific_Binding Retention

Mechanism of this compound (¹²³I) Uptake in the Brain.

G cluster_ictal Ictal State cluster_interictal Interictal State cluster_spect This compound SPECT Imaging Seizure Epileptic Seizure Hyperperfusion Increased Cerebral Blood Flow (Hyperperfusion) Seizure->Hyperperfusion Ictal_SPECT Ictal SPECT shows increased tracer uptake Hyperperfusion->Ictal_SPECT No_Seizure Between Seizures Hypoperfusion Decreased Cerebral Blood Flow (Hypoperfusion) No_Seizure->Hypoperfusion Interictal_SPECT Interictal SPECT shows decreased tracer uptake Hypoperfusion->Interictal_SPECT

Relationship Between Seizure State and SPECT Findings.

G Patient_Prep Patient Preparation Ictal_Injection Ictal this compound (¹²³I) Injection Patient_Prep->Ictal_Injection Interictal_Injection Interictal this compound (¹²³I) Injection Patient_Prep->Interictal_Injection MRI_Acquisition MRI Acquisition Patient_Prep->MRI_Acquisition Ictal_SPECT Ictal SPECT Acquisition Ictal_Injection->Ictal_SPECT Interictal_SPECT Interictal SPECT Acquisition Interictal_Injection->Interictal_SPECT SISCOM SISCOM Analysis Ictal_SPECT->SISCOM Interictal_SPECT->SISCOM MRI_Acquisition->SISCOM Localization Seizure Focus Localization SISCOM->Localization

Experimental Workflow for this compound SPECT in Seizure Localization.

References

Application Notes and Protocols: Long-Term Effects of Repeated Iofetamine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iofetamine, also known as N-isopropyl-p-iodoamphetamine (IMP), is a lipophilic amphetamine analog. While clinically used as a radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging of cerebral blood flow, its structural similarity to other para-halogenated amphetamines raises questions about the potential long-term neurotoxic and behavioral effects of repeated administration.[1] Due to a lack of extensive long-term studies specifically on this compound, this document provides protocols and expected outcomes based on research with closely related compounds, such as d-amphetamine and methamphetamine. These amphetamines are known to induce lasting neurochemical and behavioral changes, primarily by affecting dopamine (B1211576) and serotonin (B10506) systems.[1][2][3]

The following application notes and protocols are intended to guide researchers in designing and executing preclinical studies to investigate the long-term consequences of repeated this compound exposure in rodent models.

Data Presentation: Summarized Quantitative Data from Analog Studies

The following tables summarize typical findings from studies involving repeated administration of amphetamine analogs in rats. These data serve as a predictive reference for potential outcomes in this compound studies.

Table 1: Neurochemical Alterations Following Chronic Amphetamine Administration in Rats

Brain RegionNeurotransmitter/MarkerObservationMagnitude of ChangeDuration of EffectReference
StriatumDopamine (DA)Depletion20-40% decreaseWeeks to months[1]
StriatumDopamine Transporter (DAT)Reduction in density25-50% decreaseLong-lasting[2]
Nucleus AccumbensDopamine (DA) ReleaseSensitized response to challenge50-100% increaseWeeks[4]
Prefrontal CortexDopamine (DA)Altered signalingVariablePersistent[3]
HippocampusSerotonin (5-HT)Potential depletion15-30% decreaseVariable[2]

Table 2: Behavioral Changes Following Chronic Amphetamine Administration in Rats

Behavioral TestObserved EffectMagnitude of ChangeDuration of EffectReference
Locomotor ActivitySensitization (hyperlocomotion)100-300% increaseWeeks to months[4]
StereotypyIncreased frequency and intensityDose-dependentPersistent with continued use[5]
Conditioned Place PreferenceEnhanced preferenceSignificant shift in time spentWeeks[6]
Working Memory (e.g., T-maze)DeficitsIncreased error ratePersistent[7]

Experimental Protocols

Protocol 1: Chronic Intermittent this compound Administration in Rats

Objective: To evaluate the long-term behavioral and neurochemical effects of repeated, intermittent this compound administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride (or a suitable salt)

  • Sterile saline (0.9%)

  • Animal housing with a 12-hour light/dark cycle

  • Standard rat chow and water ad libitum

  • Behavioral testing apparatus (e.g., open field arena, T-maze)

  • Equipment for neurochemical analysis (e.g., HPLC, Western blot)

Procedure:

  • Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 2 mg/mL for a 2 mg/kg dose in a 1 mL/kg injection volume). Prepare fresh daily.

  • Administration Schedule:

    • Administer this compound (e.g., 2-5 mg/kg, intraperitoneally - i.p.) or saline once daily for 14 consecutive days.[8]

    • Alternatively, an escalating dose regimen can be used to mimic patterns of drug abuse.

  • Behavioral Testing:

    • Locomotor Sensitization: Measure locomotor activity in an open field arena for 60 minutes immediately following the 1st, 7th, and 14th injections.

    • Working Memory: Following a 14-day withdrawal period, assess spatial working memory using a T-maze or similar apparatus.

  • Neurochemical Analysis:

    • At the end of the withdrawal period, euthanize the animals and dissect brain regions of interest (striatum, nucleus accumbens, prefrontal cortex, hippocampus).

    • Analyze tissue for levels of dopamine, serotonin, and their metabolites using HPLC.

    • Assess dopamine transporter (DAT) and serotonin transporter (SERT) density via Western blot or autoradiography.

Protocol 2: Self-Administration of this compound in Rats

Objective: To model the voluntary intake of this compound and assess its long-term effects on reward-seeking behavior and neurochemistry.

Materials:

  • Male Wistar rats (300-350g) with indwelling intravenous catheters

  • This compound hydrochloride

  • Sterile saline with heparin

  • Operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump

  • Standard animal housing and care as described in Protocol 1

Procedure:

  • Surgical Preparation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a one-week recovery period.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for 2-hour sessions daily for 10-14 days.

    • Pressing the active lever results in an intravenous infusion of this compound (e.g., 0.1 mg/kg/infusion). Pressing the inactive lever has no consequence.[9]

    • A cue light may be paired with the infusion to facilitate learning.

  • Extinction and Reinstatement:

    • Following the acquisition phase, begin extinction training where pressing the active lever no longer delivers the drug.

    • After extinction criteria are met, test for reinstatement of drug-seeking behavior by administering a priming dose of this compound or presenting the drug-associated cue.

  • Neurochemical Analysis:

    • Following the final behavioral test, collect brain tissue for analysis as described in Protocol 1.

Visualization of Signaling Pathways and Workflows

G cluster_0 This compound Administration cluster_1 Synaptic Effects cluster_2 Long-Term Neuroadaptations cluster_3 Behavioral Outcomes This compound This compound DAT_SERT Dopamine/Serotonin Transporters This compound->DAT_SERT Blocks Reuptake VMAT2 Vesicular Monoamine Transporter 2 This compound->VMAT2 Disrupts Vesicular Storage Synaptic_DA_5HT Increased Synaptic Dopamine & Serotonin DAT_SERT->Synaptic_DA_5HT VMAT2->Synaptic_DA_5HT Receptor_Changes Dopamine Receptor Sensitization/Downregulation Synaptic_DA_5HT->Receptor_Changes Oxidative_Stress Oxidative Stress & Neuronal Damage Synaptic_DA_5HT->Oxidative_Stress Gene_Expression Altered Gene Expression (e.g., ΔFosB) Synaptic_DA_5HT->Gene_Expression Behavioral_Sensitization Locomotor Sensitization & Stereotypy Receptor_Changes->Behavioral_Sensitization Cognitive_Deficits Impaired Working Memory & Decision Making Oxidative_Stress->Cognitive_Deficits Gene_Expression->Behavioral_Sensitization G Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Chronic_Administration Chronic this compound/Saline Administration (14 days) Animal_Acclimation->Chronic_Administration Behavioral_Testing_During Behavioral Testing (e.g., Locomotor Activity) Chronic_Administration->Behavioral_Testing_During Withdrawal_Period Withdrawal Period (14 days) Chronic_Administration->Withdrawal_Period Behavioral_Testing_During->Chronic_Administration Behavioral_Testing_Post Post-Withdrawal Behavioral Testing (e.g., T-maze) Withdrawal_Period->Behavioral_Testing_Post Euthanasia_Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Testing_Post->Euthanasia_Tissue_Collection Neurochemical_Analysis Neurochemical Analysis (HPLC, Western Blot) Euthanasia_Tissue_Collection->Neurochemical_Analysis End End Neurochemical_Analysis->End

References

Troubleshooting & Optimization

Troubleshooting artifacts in Iofetamine SPECT imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iofetamine SPECT imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common artifacts and issues encountered during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IMP) SPECT imaging used for?

A1: this compound hydrochloride I-123 (also known as IMP) is a radiopharmaceutical used for cerebral blood perfusion imaging with Single Photon Emission Computed Tomography (SPECT). It is a valuable tool in the evaluation of various neurological conditions, including stroke, dementia, and epilepsy, by providing functional images of the brain.[1]

Q2: What are the most common sources of artifacts in SPECT imaging?

A2: Artifacts in SPECT imaging can arise from three main sources: patient-related factors (e.g., motion, soft tissue attenuation), technical issues (e.g., equipment malfunction, incorrect reconstruction parameters), and radiopharmaceutical-specific factors (e.g., biodistribution).[2][3]

Q3: How does patient preparation impact the quality of this compound SPECT images?

A3: Proper patient preparation is crucial for obtaining high-quality this compound SPECT images. Inadequate preparation can lead to artifacts that may obscure or mimic pathological findings. Key aspects of patient preparation include ensuring patient comfort to minimize motion, providing clear instructions, and managing medications that may interfere with cerebral blood flow.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific artifacts that may be encountered during this compound SPECT imaging.

Patient Motion Artifacts

Issue: Images appear blurry, with misregistration of anatomical structures or artificial defects.

Cause: Patient movement during the scan is a common cause of image degradation in SPECT imaging.[5][6] Motion can be gradual or abrupt and can significantly impact the diagnostic quality of the images.[2]

Solution:

  • Prevention:

    • Thoroughly explain the procedure to the patient to improve cooperation.[2]

    • Ensure the patient is in a comfortable and stable position before starting the acquisition.

    • Use head restraints or other immobilization devices when appropriate.

  • Detection:

    • Visually inspect the raw projection data (sinogram) for discontinuities or shifts.

    • Review the reconstructed images for blurring or "double" contours.

  • Correction:

    • If motion is detected during the scan, the acquisition may need to be repeated.

    • Some modern imaging systems have motion correction software that can retrospectively correct for minor movements.[6]

Attenuation Artifacts

Issue: Apparent areas of reduced tracer uptake that do not correspond to a true physiological deficit.

Cause: Photon attenuation is the absorption or scattering of gamma rays by the patient's own tissues before they reach the detector. This can be particularly problematic in brain SPECT due to the varying densities of the skull and brain tissue.[7][8]

Solution:

  • Prevention:

    • Proper patient positioning to minimize the amount of attenuating material in the field of view.

  • Detection:

    • Recognize patterns of attenuation that are common, such as apparent decreased uptake in deep brain structures.

  • Correction:

    • Attenuation Correction Algorithms: The most effective way to address attenuation is to use an attenuation correction algorithm during image reconstruction. Common methods include:

      • Chang's Method: An analytical method that assumes a uniform attenuation coefficient.[8]

      • CT-based Attenuation Correction: Utilizes a CT scan acquired simultaneously with the SPECT data to create a detailed attenuation map of the patient's head.[9][10] This method is generally more accurate than analytical methods.

Extracerebral Uptake Artifacts

Issue: High tracer uptake in organs outside the brain, such as the lungs and liver, causing artifacts in the adjacent brain regions.

Cause: this compound is known to have significant uptake in the lungs and is metabolized by the liver.[11] High activity in these organs can lead to "spillover" of counts into the reconstructed brain images, potentially obscuring or mimicking pathology, particularly in the temporal lobes and cerebellum.

Solution:

  • Prevention:

    • Adhere to recommended injection and uptake protocols to allow for sufficient clearance of the tracer from extracerebral tissues.

  • Detection:

    • Carefully review the raw projection data and reconstructed images for evidence of high extracerebral activity.

  • Correction:

    • Image Reconstruction: Utilize reconstruction algorithms that can model and correct for scatter and spillover from adjacent hot sources.

    • Region of Interest (ROI) Analysis: When performing quantitative analysis, carefully draw ROIs to exclude areas that may be contaminated by extracerebral activity.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound SPECT imaging quality control and the impact of common artifacts.

Table 1: this compound SPECT Quality Control Parameters

ParameterFrequencyAcceptance Criteria
Uniformity DailyIntegral uniformity < 4%, Differential uniformity < 3%[12]
Energy Resolution DailyWithin ±10% of the value for 140 keV[12]
Spatial Resolution Weekly< 4mm[12]
Center of Rotation (COR) WeeklyOffset < 0.5 pixels[12]
Pixel Size Calibration AnnuallyWithin ±2% of the nominal value
SPECT-CT Registration AnnuallyMisregistration < 2 pixels

Table 2: Quantitative Impact of Motion Artifacts on SPECT Imaging

Motion TypeDegree of MotionResultant Perfusion Defect (if uncorrected)
Upward Creep Uniform shiftCan create significant defects, extent varies with detector type[6]
Abrupt Shift (early in acquisition) > 1 pixelCan create the largest defects with a single-head detector[6]
Abrupt Shift (middle of acquisition) > 1 pixelCan create the largest defects with a dual-head detector[6]
Bounce (returning pattern) -Generally fails to produce significant perfusion defects[6]

Experimental Protocols

Detailed Protocol for this compound SPECT Acquisition and Processing

This protocol is a general guideline and should be adapted based on the specific equipment and institutional procedures.

  • Patient Preparation:

    • Instruct the patient to remain in a quiet, dimly lit room for 15-20 minutes prior to injection to minimize sensory input.

    • Ensure the patient is well-hydrated.[4]

    • Review the patient's current medications for any that may affect cerebral blood flow.

  • Radiopharmaceutical Administration:

    • Administer the appropriate dose of this compound I-123 intravenously.

    • The injection should be performed in a quiet environment to avoid patient anxiety, which can alter cerebral perfusion.

  • Image Acquisition:

    • Position the patient comfortably on the imaging table with their head in a head holder to minimize motion.

    • Acquisition should typically begin 20-30 minutes post-injection.[13][14]

    • Acquisition Parameters:

      • Collimator: Low-energy, high-resolution (LEHR) collimator.

      • Energy Window: 159 keV with a 15-20% window.

      • Matrix Size: 128x128.

      • Projections: 120-128 projections over 360 degrees.

      • Acquisition Time: 20-30 seconds per projection.

  • Image Reconstruction:

    • Use an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).[15][16]

    • Apply attenuation correction (preferably CT-based) and scatter correction.[9][15]

    • Apply a post-reconstruction filter (e.g., Butterworth or Gaussian) to reduce noise. The choice of filter and its parameters should be optimized for the specific system.[15]

  • Image Analysis:

    • Reorient the reconstructed images into the standard anatomical planes (transverse, coronal, sagittal).

    • Perform visual and/or quantitative analysis of regional cerebral blood flow. For quantitative analysis, use a standardized brain atlas to define regions of interest.[17]

Visualizations

This compound SPECT Imaging Workflow

Iofetamine_SPECT_Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging Patient Preparation Patient Preparation Injection Injection Patient Preparation->Injection Radiopharmaceutical QC Radiopharmaceutical QC Radiopharmaceutical QC->Injection Uptake Phase Uptake Phase Injection->Uptake Phase SPECT Acquisition SPECT Acquisition Uptake Phase->SPECT Acquisition Image Reconstruction Image Reconstruction SPECT Acquisition->Image Reconstruction Quality Control Check Quality Control Check Image Reconstruction->Quality Control Check Quality Control Check->Image Reconstruction Re-process if needed Image Analysis Image Analysis Quality Control Check->Image Analysis Troubleshooting_Reduced_Uptake Reduced Uptake Observed Reduced Uptake Observed Check for Motion Check for Motion Reduced Uptake Observed->Check for Motion Check for Attenuation Check for Attenuation Check for Motion->Check for Attenuation No Motion Artifact Motion Artifact Check for Motion->Motion Artifact Yes Check Extracerebral Activity Check Extracerebral Activity Check for Attenuation->Check Extracerebral Activity No Attenuation Artifact Attenuation Artifact Check for Attenuation->Attenuation Artifact Yes True Perfusion Deficit True Perfusion Deficit Check Extracerebral Activity->True Perfusion Deficit No Spillover Artifact Spillover Artifact Check Extracerebral Activity->Spillover Artifact Yes

References

Optimizing Iofetamine Radiolabeling: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiolabeling of Iofetamine with Iodine-123 (¹²³I). The information is designed to help optimize radiolabeling yield and purity by addressing specific issues that may be encountered during experiments.

Troubleshooting Guides

This section offers solutions to common problems encountered during the this compound radiolabeling process.

Problem/ObservationPotential Cause(s)Suggested Solution(s)
Low Radiolabeling Yield Suboptimal pH of the reaction mixture: The pH can significantly influence the efficiency of the radioiodination reaction.[1][2][3]- Ensure the pH of the reaction buffer is within the optimal range, typically between 4.0 and 7.0 for this compound injections. - Verify the pH of your [¹²³I]NaI solution, as it can affect the overall reaction pH. - Use a suitable buffer system to maintain a stable pH throughout the reaction.
Incorrect concentration of precursor or oxidizing agent: The molar ratio of the this compound precursor to the oxidizing agent (e.g., Chloramine-T) is critical.[4][5]- Optimize the concentration of the this compound precursor. Insufficient precursor will limit the yield, while excess may not lead to a proportional increase. - Titrate the concentration of the oxidizing agent. Too little will result in incomplete oxidation of the iodide, while too much can lead to the formation of byproducts and damage to the precursor.
Inadequate reaction time or temperature: The kinetics of the labeling reaction are dependent on both time and temperature.[1]- Ensure the reaction proceeds for the recommended duration. Shorter times may lead to incomplete labeling. - While many radioiodination reactions are performed at room temperature, some may benefit from gentle heating. However, excessive heat can cause degradation of the precursor and the final product.
Poor quality of reagents: The purity of the this compound precursor, [¹²³I]NaI, and other reagents is crucial.- Use high-quality, purified this compound precursor. - Ensure the [¹²³I]NaI is of high radionuclidic and radiochemical purity. - Prepare fresh solutions of oxidizing and reducing agents.
Low Radiochemical Purity Presence of free [¹²³I]iodide: This is a common impurity indicating an incomplete reaction or decomposition.- Optimize the labeling conditions (pH, precursor/oxidizing agent ratio, time, temperature) to drive the reaction to completion. - Ensure efficient purification of the final product using methods like solid-phase extraction (e.g., C18 cartridge) or HPLC.
Formation of radiolabeled byproducts: Side reactions can occur, leading to the formation of unwanted radiolabeled species.[1]- Adjust the amount of oxidizing agent; excessive amounts can lead to the formation of oxidized impurities. - Modify the reaction pH to minimize side reactions. - Employ a more effective purification method to separate the desired product from byproducts.
Radiolysis: The radiation emitted by ¹²³I can cause the breakdown of the labeled this compound over time.- Minimize the time between labeling, purification, and use. - Store the final product at the recommended temperature and consider the use of radical scavengers if appropriate.
Inconsistent Results Variability in reagent preparation: Inconsistent concentrations or quality of reagents will lead to variable outcomes.- Standardize all reagent preparation procedures. - Use calibrated equipment for all measurements.
Environmental factors: Factors such as exposure to light or air can affect the stability of some reagents and the final product.- Protect light-sensitive reagents from light. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for radiolabeling this compound with ¹²³I?

A1: The most common method for radioiodination of small molecules like this compound is electrophilic substitution on an activated aromatic ring. This is often achieved using an oxidizing agent, such as Chloramine-T or Iodogen, to convert the [¹²³I]iodide to an electrophilic iodine species that can then react with the this compound precursor. Isotopic exchange is another method that can be employed.

Q2: What are the critical parameters to control for optimal this compound radiolabeling?

A2: The critical parameters include:

  • pH of the reaction mixture: This affects the reactivity of the iodine and the stability of the precursor. A pH range of 4.0-7.0 is generally recommended for this compound hydrochloride injections.

  • Concentration of the this compound precursor: Sufficient precursor is needed to achieve a high yield.

  • Amount of oxidizing agent: This must be carefully optimized to ensure efficient iodination without causing degradation.

  • Reaction time and temperature: These parameters influence the kinetics and completeness of the reaction.

  • Purity of all reagents: Impurities in the precursor, [¹²³I]NaI, or other reagents can lead to low yield and purity.

Q3: How can I assess the radiochemical purity of my [¹²³I]this compound preparation?

A3: The radiochemical purity of [¹²³I]this compound is typically assessed using chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods separate the desired radiolabeled this compound from impurities like free [¹²³I]iodide and other radiolabeled byproducts.

Q4: What are the expected radiochemical purity specifications for [¹²³I]this compound?

A4: While specifications can vary, a radiochemical purity of greater than 95% is generally considered acceptable for preclinical and clinical use.

Q5: What could be the cause of an extra peak in my HPLC chromatogram?

A5: An extra peak in your HPLC chromatogram could be due to a number of factors, including:

  • Radiolabeled impurities: These could be byproducts of the labeling reaction.

  • Degradation products: [¹²³I]this compound may degrade over time due to radiolysis or chemical instability.

  • Chemical impurities: Non-radioactive impurities in your precursor or reagents that are detectable by the UV detector of the HPLC system.

Q6: My radiolabeling yield is consistently low. What should be my first troubleshooting step?

A6: If you are experiencing consistently low yields, the first step should be to re-evaluate your reaction conditions, starting with the pH of the reaction mixture and the concentration and quality of your oxidizing agent. These are often the most sensitive parameters in radioiodination reactions. Also, verify the purity and integrity of your this compound precursor.

Experimental Protocols

General Protocol for this compound Radiolabeling via Electrophilic Substitution (Chloramine-T Method)

This is a generalized protocol and may require optimization for specific laboratory conditions and reagents.

Materials:

  • This compound precursor

  • Sodium Iodide [¹²³I] solution

  • Chloramine-T solution (freshly prepared)

  • Sodium metabisulfite (B1197395) solution (quenching agent, freshly prepared)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Ethanol

  • Sterile water for injection

Procedure:

  • To a sterile reaction vial, add the this compound precursor dissolved in a small volume of a suitable solvent.

  • Add the phosphate buffer to the reaction vial.

  • Add the Sodium Iodide [¹²³I] solution to the reaction vial.

  • Initiate the reaction by adding the freshly prepared Chloramine-T solution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-5 minutes), with gentle mixing.

  • Quench the reaction by adding the freshly prepared sodium metabisulfite solution.

  • Purify the reaction mixture using a pre-conditioned C18 SPE cartridge.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unreacted [¹²³I]iodide and other polar impurities.

    • Elute the [¹²³I]this compound with ethanol.

  • Determine the radiochemical yield and purity of the final product using TLC and/or HPLC.

Quality Control Protocol: TLC
  • Stationary Phase: Silica gel plate

  • Mobile Phase: A mixture of ethyl acetate (B1210297) and triethylamine (B128534) (e.g., 95:5 v/v) can often provide good separation. The optimal solvent system may need to be determined empirically.

  • Procedure:

    • Spot a small amount of the radiolabeled this compound solution onto the baseline of the TLC plate.

    • Develop the plate in a chamber containing the mobile phase.

    • After the solvent front has reached a sufficient height, remove the plate and allow it to dry.

    • Determine the distribution of radioactivity on the plate using a radio-TLC scanner or by cutting the plate into sections and counting them in a gamma counter.

  • Expected Results: [¹²³I]this compound, being lipophilic, will move up the plate with the solvent front (higher Rf value), while free [¹²³I]iodide will remain at or near the origin (low Rf value).

Quality Control Protocol: HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) formate, pH adjusted). The exact composition will need to be optimized.

  • Flow Rate: Typically 1 mL/min.

  • Detection: A UV detector (e.g., at 254 nm) in series with a radioactivity detector.

  • Procedure:

    • Inject a small volume of the sample onto the HPLC system.

    • Run the analysis according to the established method.

    • Identify and quantify the peaks in both the UV and radioactivity chromatograms.

  • Expected Results: The main radioactive peak should correspond to the retention time of a non-radioactive this compound standard. Any other radioactive peaks represent impurities.

Data Presentation

The following tables illustrate how quantitative data on the effects of different experimental parameters on radiolabeling yield and purity can be structured. Note that these are representative examples, and optimal conditions should be determined experimentally.

Table 1: Effect of Precursor Concentration on Radiolabeling Yield

Precursor Concentration (µg)Radiolabeling Yield (%)
1065 ± 4
2585 ± 3
5092 ± 2
10093 ± 2

Table 2: Effect of Reaction Time on Radiochemical Purity

Reaction Time (minutes)Radiochemical Purity (%)
188 ± 3
595 ± 2
1094 ± 2
2091 ± 3

Table 3: Effect of pH on Radiolabeling Yield

Reaction pHRadiolabeling Yield (%)
4.075 ± 5
5.588 ± 3
7.094 ± 2
8.582 ± 4

Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_labeling Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control precursor This compound Precursor reaction_vial Reaction Vial (Precursor + Buffer + ¹²³I) precursor->reaction_vial iodine [¹²³I]NaI Solution iodine->reaction_vial oxidizer Oxidizing Agent (e.g., Chloramine-T) add_oxidizer Add Oxidizer oxidizer->add_oxidizer quencher Quenching Agent (e.g., Sodium Metabisulfite) add_quencher Add Quencher quencher->add_quencher reaction_vial->add_oxidizer react React (Time, Temp) add_oxidizer->react react->add_quencher load_sample Load Sample add_quencher->load_sample spe_cartridge SPE Cartridge (e.g., C18) wash Wash (Remove Impurities) spe_cartridge->wash load_sample->spe_cartridge elute Elute Product wash->elute final_product [¹²³I]this compound elute->final_product tlc TLC Analysis final_product->tlc hplc HPLC Analysis final_product->hplc purity_check Radiochemical Purity > 95%? tlc->purity_check hplc->purity_check

Caption: Experimental workflow for this compound radiolabeling.

troubleshooting_tree cluster_yield Low Yield cluster_purity Low Purity cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Low Radiolabeling Yield or Purity check_ph Check Reaction pH start->check_ph check_reagents Check Reagent Concentrations & Purity start->check_reagents check_conditions Check Reaction Time & Temperature start->check_conditions check_impurities Identify Impurities (TLC/HPLC) start->check_impurities adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph optimize_reagents Optimize Precursor/ Oxidizer Ratio check_reagents->optimize_reagents optimize_conditions Optimize Time/ Temperature check_conditions->optimize_conditions free_iodide Free [¹²³I]Iodide Present? check_impurities->free_iodide byproducts Other Radiolabeled Byproducts Present? check_impurities->byproducts improve_labeling Improve Labeling Efficiency free_iodide->improve_labeling Yes improve_purification Improve Purification Method free_iodide->improve_purification Yes byproducts->improve_purification Yes adjust_oxidizer Adjust Oxidizer Amount byproducts->adjust_oxidizer Yes

Caption: Troubleshooting decision tree for this compound radiolabeling.

References

Reducing extra-cerebral uptake of Iofetamine during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iofetamine (B1204570) (I-123 IMP) for single-photon emission computed tomography (SPECT) imaging. The focus is on addressing the common challenge of high extra-cerebral uptake, which can interfere with the quality and interpretation of brain imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in brain imaging?

This compound (I-123 IMP) is a radiolabeled amphetamine analog used as a tracer for cerebral blood perfusion imaging with SPECT.[1] Its lipophilic nature allows it to readily cross the blood-brain barrier. The uptake of this compound in the brain is proportional to regional cerebral blood flow, making it a valuable tool for evaluating various neurological disorders, including stroke, epilepsy, and Alzheimer's disease.[1][2]

Q2: What causes the high uptake of this compound in organs other than the brain?

This compound is rapidly taken up by the lungs immediately after intravenous injection, which then acts as a reservoir, slowly releasing the tracer into the bloodstream.[3] From the blood, it is redistributed to the liver and brain.[1][4] This high initial pulmonary uptake and subsequent redistribution to the liver are the primary contributors to extra-cerebral activity. The precise mechanism for this uptake is believed to be nonspecific receptor binding.[1]

Q3: How does extra-cerebral uptake of this compound affect brain imaging?

High uptake in the lungs and liver can create significant background noise and artifacts in SPECT images. This can obscure the signal from the brain, making it difficult to accurately quantify and interpret regional cerebral blood flow. Photon scattering from high activity in adjacent organs can also degrade image quality.

Q4: What is the metabolic pathway of this compound?

This compound is metabolized in the brain, lungs, and liver. The primary metabolic step is the dealkylation of the N-isopropyl group to form p-iodoamphetamine (PIA).[4][5] Further degradation through deamination leads to the formation of p-iodobenzoic acid, which is then conjugated in the liver and excreted by the kidneys.[4]

Troubleshooting Guide: High Extra-Cerebral Uptake

High background signal from extra-cerebral tissues is a common issue in this compound SPECT imaging. This guide provides a step-by-step approach to troubleshoot and mitigate this problem.

Step 1: Optimize SPECT Imaging Protocol

A critical step in reducing the impact of extra-cerebral uptake is to optimize the timing of the SPECT acquisition.

Issue: High lung activity obscuring brain signal.

Recommendation: Delay the start of the SPECT scan.

  • Rationale: Following intravenous injection, this compound exhibits high initial uptake in the lungs. This is followed by a period of redistribution where the tracer clears from the lungs and accumulates in the brain. Brain uptake of this compound is influenced by this lung clearance.[3]

  • Protocol: It is recommended to start the SPECT data acquisition approximately 20-30 minutes post-injection.[1][3] This delay allows for significant clearance of the tracer from the lungs, thereby improving the brain-to-lung signal ratio. Brain uptake peaks around 30 minutes post-injection and remains relatively stable for the next 30 minutes.[1]

Step 2: Identify and Correct for Imaging Artifacts

Artifacts in SPECT imaging can sometimes be mistaken for high extra-cerebral uptake. It is crucial to perform regular quality control on the imaging equipment to minimize these.

Common Artifacts and Solutions:

ArtifactCauseSolution
Ring Artifacts Non-uniformity in the gamma camera detector due to defects in the photomultiplier tubes, collimator, or crystal.[6]Perform daily and weekly flood field uniformity checks. Do not perform imaging until uniformity is corrected.[6]
Blurred Images/Defects Error in the center of rotation alignment.[6]Perform weekly checks for the correct center of rotation alignment.[6]
Image Distortion Patient motion during the scan.Use head restraints and ensure the patient is comfortable to minimize movement. Motion correction software can also be applied during image reconstruction.
Attenuation Artifacts Photons being absorbed or scattered within the patient's body.Utilize CT-based attenuation correction if a SPECT/CT scanner is available. This can improve image quality and reduce background noise.[7][8]
Step 3: Investigational Pharmacological Interventions

While not yet standard practice, preclinical and mechanistic studies suggest that certain pharmacological agents could potentially reduce the extra-cerebral uptake of this compound. These approaches should be considered investigational and would require further validation.

Potential Interventions:

  • Propranolol (B1214883): This beta-blocker has been shown to compete with this compound for uptake in the lungs.[9] This suggests a potential for pre-treatment with propranolol to reduce the initial pulmonary sequestration of this compound.

  • Ketamine: Similar to propranolol, ketamine has also been observed to compete with this compound for lung uptake.[9]

Note: The use of these drugs to reduce this compound's extra-cerebral uptake is not clinically established and would require rigorous experimental validation to determine efficacy and potential effects on brain uptake and cerebral blood flow measurements.

Quantitative Data on this compound Biodistribution

The following table summarizes the biodistribution of this compound in various organs as a percentage of the injected dose. This data is derived from studies in animal models and provides a reference for expected tracer distribution.

OrganSpeciesTime Post-Injection% Injected Dose / OrganReference
Brain Macaca fascicularis (Monkey)1 hour7.8%[10]
Lungs Human30-60 minutes30.7%[11]
Liver Human30-60 minutes19.2%[11]
Eyes Macaca fascicularis (Monkey)24 hours0.23%[10]
Thyroid Human30-60 minutes1.0%[11]
Cortex Sprague-Dawley Rat1 minute2.68-3.22 (% dose/g)[12]
White Matter Sprague-Dawley Rat1 minute0.59-0.66 (% dose/g)[12]

Experimental Protocols

Protocol 1: Standard this compound SPECT Imaging

This protocol outlines the standard procedure for cerebral perfusion imaging using this compound.

  • Patient Preparation:

    • No specific dietary restrictions are required.

    • Ensure the patient is well-hydrated.

    • The patient should be in a quiet, dimly lit room to establish a baseline state of cerebral activity.

  • Radiopharmaceutical Administration:

    • Administer the appropriate dose of I-123 this compound intravenously.

  • Uptake Phase:

    • Allow for an uptake period of 20-30 minutes. The patient should remain in a resting state during this time.

  • Image Acquisition:

    • Position the patient on the SPECT scanner with their head comfortably immobilized.

    • Acquire SPECT images using a high-resolution collimator.

    • Typical acquisition parameters include a 360-degree rotation with multiple projections.

  • Image Reconstruction and Analysis:

    • Reconstruct the raw data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).

    • Apply attenuation and scatter correction for improved quantitative accuracy.

    • Analyze the reconstructed images to assess regional cerebral blood flow.

Protocol 2: Investigational Protocol to Reduce Non-Specific Binding

This hypothetical protocol is based on general principles of reducing non-specific binding of radiotracers and requires validation for this compound.

  • Pre-treatment (Optional and Investigational):

    • Based on competitive uptake studies, a low dose of a competing agent such as propranolol could be administered prior to this compound injection. The timing and dosage would need to be empirically determined to minimize lung uptake without significantly altering cerebral blood flow or this compound's brain kinetics.

  • Patient Preparation:

    • Standard preparation as in Protocol 1.

  • Radiopharmaceutical Administration:

    • Administer I-123 this compound.

  • Uptake Phase and Imaging:

    • Follow the standard uptake and imaging procedures as outlined in Protocol 1.

  • Data Analysis:

    • Quantify and compare the biodistribution of this compound in the brain, lungs, and liver with and without the pre-treatment to assess the efficacy of the intervention.

Visualizations

Iofetamine_Biodistribution cluster_injection Intravenous Injection cluster_circulation Systemic Circulation cluster_organs Organ Uptake & Redistribution cluster_metabolism Metabolism & Excretion This compound This compound Bloodstream Bloodstream This compound->Bloodstream Rapid Entry Lungs Lungs Bloodstream->Lungs High Initial Uptake Brain Brain Bloodstream->Brain Uptake proportional to rCBF Liver Liver Bloodstream->Liver Uptake Lungs->Bloodstream Redistribution Metabolites Metabolites Lungs->Metabolites Brain->Metabolites Liver->Metabolites Kidneys Kidneys Metabolites->Kidneys Excretion Pathway Urine Urine Kidneys->Urine

Caption: this compound biodistribution and metabolism pathway.

Troubleshooting_Workflow start High Extra-Cerebral Uptake Observed check_protocol Review Imaging Protocol start->check_protocol is_timing_optimal Is Scan Timing Optimal (20-30 min post-injection)? check_protocol->is_timing_optimal adjust_timing Adjust Scan Timing is_timing_optimal->adjust_timing No review_qc Review SPECT QC Data is_timing_optimal->review_qc Yes adjust_timing->review_qc are_artifacts_present Are Artifacts (e.g., non-uniformity) Present? review_qc->are_artifacts_present correct_artifacts Correct for Artifacts (e.g., camera calibration) are_artifacts_present->correct_artifacts Yes consider_pharmacology Consider Investigational Pharmacological Intervention are_artifacts_present->consider_pharmacology No correct_artifacts->consider_pharmacology end Improved Brain Image Quality consider_pharmacology->end

Caption: Troubleshooting workflow for high extra-cerebral this compound uptake.

References

Technical Support Center: Minimizing Patient Motion Artifacts in Iofetamine SPECT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing patient motion artifacts during Iofetamine Single Photon Emission Computed Tomography (SPECT) imaging.

Troubleshooting Guide

This guide addresses specific issues related to patient motion that may be encountered during this compound SPECT experiments.

Question/Issue Potential Cause(s) Recommended Solution(s)
How can we prevent patient motion before the scan begins? Patient anxiety, discomfort, or lack of understanding of the procedure.[1][2][3]1. Thorough Patient Communication: Clearly explain the entire SPECT imaging procedure to the patient beforehand, emphasizing the importance of remaining still.[1] 2. Comfortable Positioning: Ensure the patient is in a comfortable and stable position on the imaging table. Use aids such as arm boards, positioning wedges, and support straps to minimize discomfort.[2][4][5] 3. Create a Calm Environment: Maintain a quiet, dimly lit room during the injection and uptake period to reduce patient anxiety.[3][6] 4. Pre-scan Practice: For cooperative patients, practicing breath-holding or simply lying still for short periods can be beneficial.[2] 5. Voiding Before Scan: Encourage the patient to void immediately before the scan to prevent discomfort and the need for interruption.[5][6]
What should we do if a patient is known to be anxious or has difficulty staying still? Claustrophobia, anxiety disorders, or movement disorders inherent to the patient population for this compound scans.1. Consider Sedation: For patients with significant anxiety or inability to remain still, the use of a short-acting benzodiazepine (B76468) (e.g., diazepam) may be considered, as prescribed by the ordering provider.[3][5][7] If sedation is used, ensure the patient has arranged for transportation home.[5] 2. Light Restraints: The patient's head can be lightly restrained to minimize involuntary movement. Rigidly fixing the head is not recommended as it can increase discomfort.[3][6]
How can we detect patient motion during or after the acquisition? Involuntary or voluntary patient movement during the scan.1. Visual Inspection of Raw Data: Review the raw projection images in a cine loop to visually inspect for any patient movement or shifts in position. 2. Sinogram/Linogram Analysis: Motion can often be identified as discontinuities or breaks in the sinogram or linogram data. 3. Utilize Motion Detection Software: Some SPECT systems are equipped with software that can automatically detect patient motion during the acquisition.[8] 4. External Tracking Systems: Hardware-based solutions using external markers or camera systems can track patient movement, although these are less common.[8][9]
What are the options if motion is detected after the scan is complete? Motion artifacts are present in the reconstructed images, potentially compromising diagnostic accuracy.[10]1. Repeat the Scan: If the motion is significant and detected before the patient leaves, the best solution is often to repeat the acquisition.[11] This is feasible with Tc-99m labeled agents due to their relatively long half-life.[11] 2. Post-Processing Motion Correction: Apply software-based motion correction algorithms to the acquired data. These algorithms can correct for translational and rotational motion.[4][10] 3. Manual Correction: An experienced technologist can manually shift the projection images to realign them before reconstruction, though this can be time-consuming and operator-dependent.[4]
The reconstructed images show a perfusion defect. How can we determine if it's a true finding or a motion artifact? Motion artifacts can mimic true perfusion defects, leading to misinterpretation.[4]1. Review Raw Data and Sinograms: As mentioned above, carefully review the raw projection data for any signs of patient motion that correlate with the location of the defect. 2. Apply Motion Correction: Re-process the data with a motion correction algorithm and observe if the "defect" resolves or is significantly reduced. A change from abnormal to normal after correction suggests an artifact.[4] 3. Correlate with Other Imaging or Clinical Data: If available, correlate the SPECT findings with other imaging modalities (e.g., CT, MRI) or the patient's clinical history.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of patient motion in SPECT imaging?

A1: Patient motion can be categorized as either voluntary (e.g., moving limbs, coughing, talking) or involuntary (e.g., breathing, cardiac motion, muscle spasms, tremor).[7] In this compound SPECT for movement disorders, tremors can be a specific challenge. Gradual motion, such as the heart shifting position after exercise ("cardiac creep"), is also a known phenomenon, though less of a concern for brain imaging.[12]

Q2: How does patient motion affect the quality of this compound SPECT images?

A2: Patient motion during the long acquisition times of SPECT (typically 5-30 minutes) causes misalignment of the projection frames.[8][10] This leads to blurring and streaking artifacts in the reconstructed images, which can degrade image quality, reduce diagnostic accuracy, and potentially mimic pathological findings.[10]

Q3: Are there any specific patient preparation instructions for this compound SPECT to minimize motion?

A3: Yes. Before the injection of this compound, the patient should be in a quiet, dimly lit room to minimize external stimuli.[3][6] It is recommended to have intravenous access placed at least 10 minutes before injection to allow the patient to acclimate. The patient should be instructed not to speak or read during the uptake period.[6]

Q4: What are the different software-based motion correction techniques?

A4: Several computational methods exist to correct for patient motion in the projection data. These are often referred to as data-driven or internal motion correction methods.[8][10] Common techniques include:

  • Cross-Correlation (CC): This method compares successive projection frames to detect shifts.

  • Diverging Squares (DS): Another algorithmic approach to detect heart position.

  • Two-Dimensional Fit: This technique uses a 2D model to track motion.

  • Manual Shift (MS): An operator manually realigns the images.

Q5: How effective are these software-based motion correction techniques?

A5: The effectiveness can vary depending on the type and magnitude of motion. A cardiac phantom study comparing four techniques found that a manual shift by an experienced technologist and a two-dimensional fit method were the most accurate for correcting motion.[13][14] The cross-correlation method only partially tracked some types of motion, while the diverging squares method tended to overestimate motion.[13]

Quantitative Data Summary

The following table summarizes the performance of different motion correction techniques based on a cardiac phantom study. While this study was not specific to this compound SPECT, it provides a general comparison of common algorithms.

Motion Correction TechniqueAverage Absolute Difference (mm) - Single DetectorAverage Absolute Difference (mm) - Dual 90° DetectorGeneral Accuracy
Manual Shift (MS) 1.71.5High
Two-Dimensional Fit 1.71.5High
Diverging Squares (DS) 5.75.7Overestimated motion
Cross-Correlation (CC) 8.98.9Failed to accurately correct for simulated motions
(Data sourced from a cardiac phantom study and may not be directly representative of this compound brain SPECT performance.)[13]

Experimental Protocols

Protocol 1: Patient Preparation and Immobilization for this compound SPECT

  • Pre-Scan Communication:

    • Contact the patient prior to the appointment to explain the procedure, including the duration of the scan and the need to remain still.

    • Inquire about any medications that may interfere with the scan and confirm they have been stopped as per the provider's instructions.[5]

    • Assess for claustrophobia or anxiety and discuss the potential for sedation with the referring physician if necessary.[5]

  • Patient Arrival and Pre-Injection Period:

    • Escort the patient to a quiet, dimly lit room at least 15 minutes prior to the this compound injection.[6]

    • Establish intravenous access and allow the patient to rest comfortably for at least 10 minutes.[6]

    • Instruct the patient to avoid talking, reading, or using their phone during this period.[6]

  • Patient Positioning on the SPECT Scanner:

    • Position the patient as comfortably as possible on the imaging table, typically in a supine position with their head in a cushioned head holder.[5]

    • Use positioning aids like foam pads, straps, or arm boards to provide support and stability.[4][5]

    • Ensure the head is positioned as symmetrically as possible.[5]

    • Apply light head restraints to gently discourage movement. Avoid rigid fixation.[3][6]

    • Confirm with the patient that they are comfortable and can maintain the position for the duration of the scan.

  • Image Acquisition:

    • Initiate the SPECT acquisition according to the established imaging protocol.

    • Monitor the patient visually or through a camera system during the scan for any signs of movement.

Protocol 2: General Workflow for Post-Acquisition Motion Correction

  • Data Quality Control:

    • Upon completion of the scan, immediately review the raw projection data in a cine format to check for patient motion.[12]

    • Examine the sinogram for any breaks or misalignments that would indicate motion.

  • Selection of Motion Correction Algorithm:

    • If motion is detected, select the appropriate motion correction software available on the system.

    • Based on available data, 2D-fit or manual correction by a trained user may provide superior results.[13]

  • Application of Correction:

    • Apply the selected algorithm to the raw projection data. The software will attempt to realign each projection frame.

    • If performing manual correction, the technologist will visually inspect and shift each frame as needed.

  • Reconstruction and Evaluation:

    • Reconstruct the SPECT images using the motion-corrected projection data.

    • Compare the motion-corrected reconstructed images to the original uncorrected images.

    • Assess for a reduction in artifacts (e.g., blurring, streaking) and improved definition of structures.

    • If a suspected perfusion defect was present, evaluate if it has resolved or diminished in the corrected images.[4]

  • Documentation:

    • Document that motion was detected and that a correction algorithm was applied. Note the type of correction used.

Visualizations

G cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition A Patient Scheduling & Instruction B Patient Arrival & Pre-Injection Prep A->B Explain procedure C Comfortable Patient Positioning B->C Quiet environment D Immobilization & Light Restraints C->D Use head holder, pads E Start SPECT Acquisition D->E F Monitor for Patient Motion E->F G Review Raw Data (Cine/Sinogram) H Motion Detected? G->H I Apply Motion Correction Software H->I Yes J Reconstruct Images H->J No I->J K Final Image Review J->K

Caption: Workflow for Minimizing Motion Artifacts in this compound SPECT.

G A Image Acquisition Complete B Review Raw Data (Cine/Sinogram) A->B C Is Motion Detected? B->C D Proceed with Standard Reconstruction C->D No E Is Patient Still Available? C->E Yes J Finalize Study for Interpretation D->J F Reposition and Repeat Scan E->F Yes G Apply Post-Processing Motion Correction E->G No F->J H Reconstruct Corrected Images G->H I Are Artifacts Resolved? H->I I->J Yes K Interpret with Caution / Document Artifact I->K No

Caption: Troubleshooting Logic for Motion Artifacts in SPECT Imaging.

References

Improving signal-to-noise ratio in Iofetamine brain scans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iofetamine (I-123 IMP) Single-Photon Emission Computed Tomography (SPECT) brain scans. This resource is designed for researchers, scientists, and drug development professionals to help improve the signal-to-noise ratio (SNR) and overall quality of your imaging data. Here you will find troubleshooting guides for common issues and frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound brain scan experiments.

Issue: Low Image Contrast and High Noise

Q: My reconstructed this compound SPECT images have low contrast between gray and white matter and appear noisy. How can I improve the signal-to-noise ratio?

A: Low contrast and high noise can be attributed to several factors, including suboptimal data acquisition and reconstruction parameters. Here are steps to improve your image quality:

1. Optimize Acquisition Parameters: The number of projections and acquisition time per projection are critical for good counting statistics. Insufficient counts will lead to higher noise in the reconstructed images.

  • Acquisition Mode: Utilize a step-and-shoot acquisition mode with a non-circular orbit to keep the detectors as close to the head as possible.[1]

  • Energy Windows: For Iodine-123, set the main energy window at 159 keV with a 20% width (±10%). Use of sub-energy windows for scatter estimation is also recommended.[1]

  • Number of Projections: Acquiring a higher number of projections can improve image quality, though the impact on SNR may be less significant than other factors.[2][3] Consider starting with 72 views over a 360° rotation.[1]

  • Acquisition Time: Longer acquisition times per view will increase the total counts and can improve SNR. However, this needs to be balanced with the risk of patient motion.

2. Refine Reconstruction Protocol: Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are generally superior to Filtered Back-Projection (FBP) for reducing noise and improving image quality.

  • Algorithm Selection: Use an iterative reconstruction method like 3D-OSEM.[1]

  • Subsets and Iterations: The number of subsets and iterations directly impacts image noise and contrast. An increase in the total number of iterations can lead to a decrease in SNR.[2][3][4] It is recommended to start with a lower number of iterations and visually inspect the trade-off between noise and image sharpness.

  • Scatter Correction: Implement a scatter correction method, such as the triple energy window technique, to reduce the contribution of scattered photons, which degrade image contrast.[1]

  • Attenuation Correction: Use CT-based attenuation correction for more accurate quantification and improved image quality.[1]

Data Presentation: Acquisition and Reconstruction Parameters

ParameterRecommendationRationale
Acquisition
RadiopharmaceuticalThis compound (I-123 IMP)Tracer for cerebral blood flow imaging.
Energy Peak159 keVPrimary photon energy for Iodine-123.[1]
Energy Window20% (±10%)To capture the majority of primary photons.[1]
Matrix Size128 x 128A common matrix size for brain SPECT.[1]
Voxel Size3.90 x 3.90 x 3.90 mmProvides a good balance between resolution and noise.[1]
Number of Views72 (over 360°)Sufficient angular sampling for brain imaging.[1]
Reconstruction
Algorithm3D-OSEMIterative reconstruction reduces noise compared to FBP.[1]
Subsets & IterationsStart with a low number of iterations (e.g., 2 iterations, 10 subsets) and adjust based on image quality.Increasing iterations can increase noise.[2][3][4]
Scatter CorrectionTriple Energy WindowAn effective method for reducing scatter artifacts.[1]
Attenuation CorrectionCT-basedImproves quantitative accuracy.[1]
Post-reconstruction FilterGaussian Filter (e.g., 8-12 mm)To smooth the reconstructed images and reduce noise.[1]
Issue: Image Artifacts

Q: I am observing artifacts in my this compound SPECT images. How can I identify and mitigate them?

A: Artifacts in SPECT imaging can arise from patient-related factors, equipment issues, or data processing errors.[5][6]

1. Patient-Related Artifacts:

  • Motion Artifacts: Patient motion during the scan is a common source of artifacts, often appearing as blurring or streaking in the images.[5]

    • Prevention: Ensure the patient is comfortable and understands the importance of remaining still. Use head holders and straps to minimize movement.[7] For patients with claustrophobia or difficulty remaining still, a short-acting benzodiazepine (B76468) may be considered if medically appropriate.[7][8]

    • Detection and Correction: Review the sinogram data for any discontinuities that may indicate patient motion. Some software allows for motion correction during reconstruction.

  • Soft Tissue Attenuation: Attenuation of photons by overlying soft tissue can lead to artificially reduced counts in certain brain regions.[5]

    • Correction: CT-based attenuation correction is the most effective way to address this.[1]

2. Equipment-Related Artifacts:

  • Center of Rotation (COR) Errors: An incorrect COR calibration can cause significant blurring and distortion in the reconstructed images.

    • Prevention: Perform regular COR calibration as part of your quality control program.

  • Detector Non-uniformity: Variations in detector sensitivity can create ring or bullseye artifacts in the images.

    • Prevention: Daily uniformity checks with a flood source are essential for identifying and correcting for detector non-uniformities.

3. Processing-Related Artifacts:

  • Incorrect Filter Selection: The choice of reconstruction filter and its parameters can introduce artifacts. A filter that is too smooth can blur away real data, while a filter that is too coarse can amplify noise.[6]

    • Solution: Experiment with different filter types and cutoff frequencies to find the optimal balance for your specific imaging system and protocol.

  • Scatter Correction Errors: Improperly applied scatter correction can either under-correct or over-correct for scattered photons, leading to image distortion.

    • Solution: Ensure that your scatter correction method is properly calibrated for Iodine-123.

Frequently Asked Questions (FAQs)

Q1: What is the recommended patient preparation for an this compound brain scan?

A1: Proper patient preparation is crucial for a successful scan.

  • Medication Review: Certain medications can interfere with this compound uptake and cerebral blood flow. A thorough medication history should be taken.[9] Medications such as amphetamines, pseudoephedrine, and some antidepressants may need to be discontinued (B1498344) for a specific period before the scan.[8]

  • Thyroid Blockade: To minimize radiation dose to the thyroid from free radioiodine, administer a thyroid blocking agent, such as a saturated solution of potassium iodide (SSKI), at least one hour before the radiopharmaceutical injection.[7]

  • Patient Comfort: Ensure the patient is comfortable and relaxed before and during the scan to minimize motion. Encourage the patient to void before the scan.[7]

Q2: What is the optimal time to start imaging after this compound injection?

A2: Imaging is typically performed within an hour after the injection of this compound.[9]

Q3: What are the key quality control procedures for this compound SPECT imaging?

A3: A robust quality control (QC) program is essential for high-quality SPECT imaging.[10]

  • Daily QC:

    • Detector Uniformity: Check for variations in detector response using a flood source.[11][12]

    • Energy Peaking: Ensure the energy window is correctly centered on the 159 keV photopeak of Iodine-123.[12]

  • Weekly/Monthly QC:

    • Center of Rotation (COR): Verify the accuracy of the COR to prevent image blurring.[10]

  • Quarterly/Annual QC:

    • Spatial Resolution and Linearity: Test the system's ability to distinguish between small objects and the accuracy of spatial representation.

    • SPECT/CT Registration: For hybrid systems, verify the alignment of the SPECT and CT images.[13]

Data Presentation: Quality Control Schedule

QC TestFrequencyPurpose
Extrinsic UniformityDailyTo check for detector and collimator non-uniformities.[11]
Energy PeakingDailyTo ensure the correct energy window is used.[12]
Center of Rotation (COR)As per manufacturer's recommendationTo prevent resolution loss in reconstructed images.[10]
Mechanical and Safety InspectionMonthlyTo ensure safe and proper operation of the scanner.[11]
Image Display QualityQuarterlyTo verify the quality of the monitor used for image interpretation.[11]
CT Quality Control (for SPECT/CT)As per CT QC protocolTo ensure the accuracy of the CT component.[11]

Experimental Protocols

Protocol 1: this compound SPECT Data Acquisition
  • Patient Preparation:

    • Confirm discontinuation of any interfering medications.

    • Administer thyroid blocking agent (e.g., SSKI) at least 1 hour prior to injection.

    • Position the patient comfortably on the imaging table with their head in a cushioned head holder. Use straps to minimize motion.

  • Radiopharmaceutical Administration:

    • Administer the appropriate dose of this compound (I-123 IMP) intravenously.

  • Uptake Phase:

    • Allow for an uptake period of approximately 20-30 minutes in a quiet, dimly lit room.

  • Image Acquisition:

    • Set up the SPECT scanner with a low-to-medium-energy general-purpose collimator.[1]

    • Use the acquisition parameters outlined in the "Data Presentation: Acquisition and Reconstruction Parameters" table.

    • Perform a 360° rotation around the patient's head.

Visualizations

experimental_workflow cluster_prep Patient Preparation cluster_acq Data Acquisition cluster_proc Image Processing med_review Medication Review thyroid_block Thyroid Blockade med_review->thyroid_block 1 hr prior patient_pos Patient Positioning thyroid_block->patient_pos injection This compound Injection patient_pos->injection uptake Uptake Phase injection->uptake 20-30 min scan SPECT Scan uptake->scan reconstruction Iterative Reconstruction (OSEM) scan->reconstruction correction Scatter & Attenuation Correction reconstruction->correction analysis Quantitative Analysis correction->analysis

Caption: Experimental workflow for an this compound brain scan.

snr_factors cluster_patient Patient Factors cluster_acquisition Acquisition Parameters cluster_processing Processing Parameters snr Signal-to-Noise Ratio (SNR) motion Patient Motion motion->snr anatomy Patient Anatomy anatomy->snr acq_time Acquisition Time acq_time->snr projections Number of Projections projections->snr collimator Collimator Choice collimator->snr reconstruction Reconstruction Algorithm reconstruction->snr correction Corrections (Scatter, Attenuation) correction->snr filtering Post-filtering filtering->snr

Caption: Factors influencing the signal-to-noise ratio.

References

Technical Support Center: Synthesis of Iofetamine Precursor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Iofetamine precursor compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursor compounds for the synthesis of this compound?

A1: The synthesis of this compound, or N-isopropyl-p-iodoamphetamine, typically involves three key precursor compounds:

  • Phenyl-2-propanone (P2P) : Also known as benzyl (B1604629) methyl ketone, this is the foundational molecule for the amphetamine backbone.

  • p-Iodoamphetamine (PIA) : This intermediate is formed by introducing an iodine atom at the para position of the phenyl ring of an amphetamine derivative.

  • N-isopropylamphetamine : While not a direct precursor in the typical route, the synthesis involves the N-isopropylation of an amphetamine derivative. The final step is usually the N-isopropylation of p-iodoamphetamine.

Q2: What are the most common synthetic routes to Phenyl-2-propanone (P2P)?

A2: Common laboratory methods for synthesizing P2P include the reaction of phenylacetic acid with acetic anhydride (B1165640), often in the presence of a catalyst like sodium acetate (B1210297) or pyridine, and the dry distillation of phenylacetic acid with lead(II) acetate.[1] Each method has its own set of potential byproducts.[1]

Q3: Which methods are typically used to convert P2P to amphetamine?

A3: The conversion of P2P to amphetamine is most commonly achieved through reductive amination.[2] Two prevalent methods are the Leuckart reaction, which uses formamide (B127407) or ammonium (B1175870) formate, and reductive amination with a reducing agent such as aluminum-mercury amalgam (Al/Hg) or sodium cyanoborohydride (NaBH3CN).[1][2]

Q4: What are the key challenges in the iodination step to form p-iodoamphetamine?

A4: The main challenges in the iodination of the phenyl ring include achieving regioselectivity for the para position, preventing over-iodination (the formation of di- or poly-iodinated products), and managing side reactions, especially with activated aromatic systems like anilines.[3][4] The choice of iodinating agent and control of reaction conditions are critical.[3]

Q5: What are common issues encountered during the N-isopropylation of the primary amine?

A5: A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[5][6] Achieving selective mono-alkylation to produce the desired secondary amine (N-isopropylamphetamine) requires careful control of stoichiometry and reaction conditions.[7]

Troubleshooting Guides

Synthesis of Phenyl-2-propanone (P2P) from Phenylacetic Acid
Problem Possible Cause Recommended Solution
Low Yield of P2P Incomplete reaction.Ensure the reaction is heated to the appropriate temperature (e.g., 145-150°C for the acetic anhydride method) and for a sufficient duration.[1]
Formation of dibenzyl ketone.Use a large molar excess of acetic anhydride over phenylacetic acid. A small ratio can lead to the self-condensation of P2P.[1]
Product Contamination Presence of unreacted starting materials.Improve the purification process, for example, by fractional vacuum distillation to separate P2P from lower and higher boiling point impurities.
Formation of byproducts specific to the synthetic route.Characterize byproducts using GC-MS to confirm the side reactions and adjust reaction conditions accordingly. For instance, in the lead acetate method, byproducts like bibenzyl and diphenylmethane (B89790) can form.
Reductive Amination of P2P to Amphetamine
Problem Possible Cause Recommended Solution
Low Yield of Primary Amine Reduction of the ketone to an alcohol.Use a milder reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN). Stronger reducing agents like NaBH4 can reduce the ketone directly.
Incomplete imine formation.Control the pH of the reaction mixture. Imine formation is favored under mildly acidic conditions (pH 4-5). If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.
Formation of secondary amines.Use a large excess of ammonia (B1221849) to favor the formation of the primary amine. As the primary amine product forms, it can compete with ammonia to react with the imine intermediate, leading to secondary amine byproducts.[1]
Reaction Fails to Proceed Inactive reducing agent.Check the quality and age of the reducing agent. For Al/Hg amalgam, ensure the aluminum surface is properly activated.
Unfavorable reaction conditions.Optimize temperature and reaction time. Some reductive amination methods require specific temperature control to proceed efficiently.
Iodination of Amphetamine to p-Iodoamphetamine
Problem Possible Cause Recommended Solution
Low Yield of p-Iodoamphetamine Deactivation of the aromatic ring.The amino group of amphetamine is an activating group. However, if the reaction is performed under strongly acidic conditions, the amine will be protonated to the deactivating ammonium salt. Control the pH.
Poor choice of iodinating agent.Use an appropriate iodinating agent. A common method is the Sandmeyer reaction, which involves diazotization of a primary aromatic amine followed by reaction with an iodide salt.[3]
Formation of Multiple Isomers (ortho, meta) Lack of regioselectivity.The amino group is an ortho-, para-director. To maximize the yield of the para-isomer, steric hindrance at the ortho position can be exploited, or a blocking group can be used if necessary. The Sandmeyer reaction starting from p-aminoamphetamine would be highly regioselective.
Formation of Black Precipitate Polymerization of the starting material.Anilines and other activated aromatics can be prone to oxidation and polymerization, especially under harsh iodinating conditions.[4][8] Use milder reaction conditions, lower temperatures, and consider protecting the amine group before iodination.[3][4]
N-Isopropylation of p-Iodoamphetamine
Problem Possible Cause Recommended Solution
Low Yield of N-isopropyl-p-iodoamphetamine Incomplete reaction.Ensure sufficient reaction time and appropriate temperature. N-alkylation can be slow.
Steric hindrance.The isopropyl group is bulkier than a methyl or ethyl group, which can slow down the rate of N-alkylation. Consider using a more reactive isopropylating agent.
Formation of Di-isopropyl Amine (Tertiary Amine) Over-alkylation.Use a stoichiometric amount of the isopropylating agent or a slight excess of the amine. Running the reaction with the amine as the limiting reagent will favor over-alkylation. A strategy using the amine hydrobromide salt and a base can improve selectivity for mono-alkylation.[7][9]
Reaction is not selective The primary amine product is more nucleophilic than the starting amine.This is a common issue in amine alkylation.[6] A competitive deprotonation/protonation strategy can be employed to selectively deprotonate the primary amine while keeping the secondary amine product protonated and less reactive.[7]

Quantitative Data Summary

Synthesis Step Method Reported Yield (%) Purity (%) Reference
P2P from Phenylacetic Acid Acetic Anhydride / Pyridine56Not specified[5]
P2P from Phenylacetic Acid Acetic Anhydride / Sodium Acetate52-67Not specified[5]
Amphetamine from P2P Leuckart Reaction~69Not specified[6]
Amphetamine from P2P Reductive Amination (Al/Hg)Not specified>99.5 (as HCl salt)[10]
Methamphetamine Purity (DEA analysis) Reductive Amination (from P2P)N/AAverage 96.6[11]

Experimental Protocols

Protocol 1: Synthesis of Phenyl-2-propanone (P2P) from Phenylacetic Acid and Acetic Anhydride

Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting.

Materials:

  • Phenylacetic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine 60 g of phenylacetic acid, 600 g of acetic anhydride, and a catalytic amount of anhydrous sodium acetate in a round-bottomed flask equipped with a reflux condenser.[5]

  • Heat the mixture to reflux at 145-150°C using an oil bath. Vigorous evolution of carbon dioxide will be observed.

  • Continue refluxing for the recommended time (e.g., 40 hours with stirring).[5]

  • After cooling, remove the excess acetic anhydride and acetic acid under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction boiling at approximately 100°C/15mmHg.[5]

Protocol 2: Reductive Amination of P2P to Amphetamine using Sodium Cyanoborohydride

Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting. Sodium cyanoborohydride and its byproducts are toxic.

Materials:

Procedure:

  • Dissolve 11.42 g of ammonium acetate in 15.5 ml of methanol in a suitable flask. Not all of the ammonium acetate will dissolve.[12]

  • Add 2 g of P2P to the mixture.

  • Carefully add 1.8 g of sodium cyanoborohydride to the mixture. The mixture may darken and evolve gas.[12]

  • Stir the reaction mixture at room temperature for 36 hours.

  • After the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 3.[12]

  • Wash the acidic aqueous solution with dichloromethane to remove any unreacted P2P.

  • Basify the aqueous layer to pH 12 with a 1M NaOH solution.[12]

  • Extract the amphetamine freebase with three portions of dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.

  • The product can be further purified by converting it to its hydrochloride salt and recrystallizing from acetone.[12]

Visualizations

Synthesis_Workflow cluster_P2P Step 1: P2P Synthesis cluster_Amine Step 2: Reductive Amination cluster_Iodination Step 3: Iodination cluster_Isopropylation Step 4: N-Isopropylation PAA Phenylacetic Acid P2P Phenyl-2-propanone (P2P) PAA->P2P Catalyst (e.g., NaOAc) AA Acetic Anhydride AA->P2P Amphetamine Amphetamine P2P->Amphetamine Ammonia Ammonia Ammonia->Amphetamine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amphetamine PIA p-Iodoamphetamine (PIA) Amphetamine->PIA IodinatingAgent Iodinating Agent IodinatingAgent->PIA This compound This compound PIA->this compound IsopropylatingAgent Isopropylating Agent IsopropylatingAgent->this compound

Caption: Synthetic workflow for this compound precursor compounds.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckKetone Check for Ketone Reduction (e.g., GC-MS for alcohol byproduct) Start->CheckKetone CheckImine Check for Incomplete Imine Formation CheckKetone->CheckImine No Alcohol SolutionKetone Use Milder Reducing Agent (e.g., NaBH3CN) CheckKetone->SolutionKetone Alcohol Detected CheckSecondary Check for Secondary Amine Formation CheckImine->CheckSecondary Ketone Consumed SolutionImine Optimize pH (4-5) for Imine Formation CheckImine->SolutionImine Unreacted Ketone Present SolutionSecondary Use Large Excess of Ammonia CheckSecondary->SolutionSecondary Secondary Amine Detected

Caption: Troubleshooting logic for low yield in reductive amination.

References

Correcting for soft tissue attenuation in Iofetamine SPECT

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iofetamine (IMP) SPECT, focusing on the critical aspect of correcting for photon attenuation.

Frequently Asked Questions (FAQs)

Q1: What is photon attenuation in the context of this compound SPECT brain imaging?

A1: In this compound SPECT, photon attenuation is the process where gamma rays emitted from the tracer within the brain are absorbed or scattered by the surrounding tissues, such as the skull and brain parenchyma, before they can reach the detector.[1] This phenomenon can lead to an underestimation of radiotracer concentration in deeper brain structures and can degrade overall image quality.[1]

Q2: Why is attenuation correction (AC) crucial for quantitative this compound SPECT?

A2: Attenuation correction is essential for the quantitative accuracy and clinical utility of this compound SPECT.[1][2] Without proper correction, the resulting images will not accurately reflect the true distribution of the radiotracer, leading to potential misinterpretation of regional cerebral blood flow (rCBF).[2][3][4] Accurate AC is particularly vital for reliable diagnosis and longitudinal studies in neurodegenerative diseases and other neurological disorders.[1][5] Studies have shown significant differences in regional count estimates depending on whether and how attenuation is compensated.[2]

Q3: What are the common methods for attenuation correction in brain SPECT?

A3: The two primary methods for attenuation correction in brain SPECT are:

  • Chang's Method: An analytical method that assumes a uniform attenuation coefficient throughout the head and applies a correction factor post-reconstruction.[5][6][7]

  • CT-based Attenuation Correction (CTAC): This method uses a co-registered CT scan to create a patient-specific attenuation map.[5][6] This map accounts for the non-uniform attenuation properties of different tissues like the skull and brain matter, providing a more accurate correction.[6][7]

Q4: Which attenuation correction method is superior for this compound SPECT?

A4: CT-based attenuation correction (CTAC) is considered superior to Chang's method for brain SPECT.[5][6] CTAC provides a more precise correction because it accounts for the non-uniform attenuation of the head, including the skull and any patient-specific anatomical variations or defects.[6][7] A review of 14 studies found CTAC to be superior in 11 of them, with the remaining three finding no significant difference.[5] The use of hybrid SPECT/CT systems minimizes the risk of mismatch between the SPECT and CT images, further enhancing the accuracy of CTAC.[6]

Troubleshooting Guide

Q5: My reconstructed this compound SPECT images show artificially decreased uptake in deep brain structures or near the skull. What is the likely cause?

A5: This is a classic sign of uncorrected or inadequately corrected photon attenuation. The dense skull absorbs a significant number of photons, and without an accurate correction map, the areas adjacent to and deep within the brain will appear to have lower tracer uptake.[7]

  • Probable Cause: Lack of attenuation correction or use of a method that assumes uniform attenuation (like Chang's) which cannot fully account for the skull's high density.[6][7]

  • Solution: Re-reconstruct the data using a CT-based attenuation correction (CTAC) method if a CT scan was acquired.[6] For future studies, implementing a SPECT/CT protocol is highly recommended for accurate quantification.[8]

Q6: I observe a focal perfusion defect that does not align with the patient's clinical presentation. Could this be an artifact?

A6: Yes, such a defect could be an artifact rather than a true physiological finding. The most common sources of artifacts in SPECT imaging are patient motion and equipment-related issues.[9][10]

  • Probable Causes:

    • Patient Motion: Abrupt or gradual movement during the scan can introduce significant artifacts.[9] Motion of even one pixel can be consequential.[9]

    • Equipment Malfunction: An incorrect center of rotation (COR), non-uniform detector response, or the use of incorrect or mismatched collimators can create false defects.[10] For example, a triple-headed SPECT system accidentally equipped with two ultrahigh-resolution collimators and one general-purpose collimator was reported to cause a false cerebral blood flow defect.[10]

  • Solution:

    • Review Raw Data: Carefully inspect the raw projection data in a cine loop to check for patient motion.[11]

    • Perform Quality Control: Ensure that routine quality control procedures for the SPECT system, including COR, uniformity, and resolution checks, are performed regularly and are within acceptable limits.[12]

    • Verify Setup: Double-check that the correct collimators are mounted properly for all detector heads before acquisition.[10][12]

Q7: My quantitative rCBF values are inconsistent, especially in a patient with a history of head surgery or an unusual skull shape. Why might this be happening?

A7: This issue is likely due to the limitations of using a uniform attenuation correction method, like Chang's, in a patient with non-uniform anatomy.[7]

  • Probable Cause: Chang's method assumes a uniform attenuation coefficient for the entire head, which is inaccurate in the presence of a bone defect, surgical changes, or significant anatomical variation.[7] This leads to errors in the correction and subsequent quantification.

  • Solution: CT-based attenuation correction is the recommended solution. The CT scan will provide an accurate map of the attenuation coefficients, correctly accounting for the presence or absence of bone and allowing for a much more accurate quantification of tracer uptake.[7]

Q8: I suspect a misalignment between the SPECT and CT scans used for attenuation correction. What is the impact of this, and how can it be corrected?

A8: Misalignment between the SPECT and CT images is a significant source of error that can lead to major artifacts in the corrected images.[6]

  • Impact: If the CT-derived attenuation map is not perfectly aligned with the SPECT emission data, it can lead to either an over- or under-correction of counts in certain areas, creating artificial "hot" or "cold" spots.[9]

  • Solution:

    • Utilize Hybrid SPECT/CT: The best way to prevent this is by using an integrated SPECT/CT scanner, which minimizes the chance of patient movement between the two scans.[6]

    • Image Registration Software: If separate scanners are used, employ image registration software to align the CT and SPECT datasets accurately before reconstruction.

    • Quality Assurance: Always visually inspect the fused SPECT/CT images to ensure proper alignment before proceeding with the final reconstruction and analysis.

Quantitative Data Summary

For accurate quantitative analysis in this compound SPECT, CT-based attenuation correction provides superior results compared to simpler methods or no correction.

Attenuation Correction MethodDescriptionAdvantagesDisadvantagesImpact on Brain SPECT Images
None (No AC) Images are reconstructed without any correction for photon attenuation.Simple and fast processing.Inaccurate quantification; artificially low counts in deep structures.[2]Unreliable for quantitative assessment.[2]
Chang's Method Assumes a uniform attenuation coefficient for the entire head.[6]Computationally simple; better than no AC.Does not account for non-uniformities like the skull or head holder; inaccurate with anatomical variations.[6][7]Provides more uniform images than No AC, but can still be quantitatively inaccurate.[7]
CT-Based AC (CTAC) Uses a co-registered CT scan to create a patient-specific, non-uniform attenuation map.[6]Highly accurate; corrects for skull, head holder, and anatomical defects.[5][6][7]Requires a CT scan, leading to a slightly higher radiation dose and cost.[13]Considered the "gold standard" for providing the most accurate regional radioactivity measurements.[2][6]

Experimental Protocols

Protocol: CT-Based Attenuation Correction for this compound SPECT

This protocol outlines the key steps for acquiring this compound SPECT data with concurrent CT-based attenuation correction using a hybrid SPECT/CT system.

  • Patient Preparation and Radiotracer Administration:

    • Follow standard clinical protocols for patient preparation.

    • Administer this compound (e.g., 123I-IMP) intravenously as per the research protocol.[1]

    • Allow for the recommended uptake period before imaging (optimal scan time is often 30-40 minutes post-injection).[4]

  • Patient Positioning:

    • Position the patient comfortably on the scanner bed to minimize motion during the acquisition.

    • Use a dedicated head holder to ensure stable head position. Note that the head holder itself can cause attenuation, which will be corrected by the CTAC method.[6]

  • CT Acquisition for Attenuation Map:

    • Perform a low-dose CT scan of the head immediately before or after the SPECT acquisition, without moving the patient.

    • Typical CT parameters are optimized for generating an attenuation map, not for diagnostic quality, to minimize radiation dose.

  • SPECT Acquisition:

    • Acquire SPECT data using parameters optimized for 123I.

    • Use a multi-head SPECT system to reduce acquisition time.

    • Ensure the acquisition covers the entire brain volume.

  • Image Reconstruction:

    • The system software will first convert the CT Hounsfield units into a linear attenuation coefficient map corresponding to the energy of the 123I photons.

    • Use an iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM), for the SPECT data.[6]

    • Incorporate the CT-derived attenuation map, along with corrections for scatter and resolution recovery, into the OSEM reconstruction process.[7] A typical OSEM parameter might be 10 iterations and 9 subsets.[6]

  • Quality Control and Analysis:

    • Verify the co-registration of the SPECT and CT data.

    • Analyze the final, attenuation-corrected SPECT images for quantitative assessment of regional cerebral blood flow.

Mandatory Visualizations

start Image Quality Issue Detected (e.g., Artifactual Defect) check_motion Step 1: Review Raw Data for Patient Motion start->check_motion motion_found Motion Detected? check_motion->motion_found correct_motion Apply Motion Correction Software or Re-acquire Scan motion_found->correct_motion Yes no_motion No Significant Motion motion_found->no_motion No end Artifact Source Identified and Corrected correct_motion->end check_ac Step 2: Verify Attenuation Correction Method no_motion->check_ac ac_adequate CTAC Used? check_ac->ac_adequate use_chang Inadequate AC (e.g., Chang's) Consider Re-reconstruction with CTAC ac_adequate->use_chang No ac_ok CTAC Applied Correctly ac_adequate->ac_ok Yes end_ac_issue Artifact Likely from Inadequate AC use_chang->end_ac_issue check_qc Step 3: Review Equipment QC Records ac_ok->check_qc qc_fail QC Out of Spec? (e.g., COR, Uniformity) check_qc->qc_fail service_call Notify Physicist/Engineer Do Not Use for Clinical Scans qc_fail->service_call Yes qc_fail->end No end_unresolved Artifact Likely from Equipment Issue service_call->end_unresolved

Caption: Troubleshooting workflow for common artifacts in this compound SPECT.

cluster_0 Data Acquisition (SPECT/CT Scanner) cluster_1 Processing & Reconstruction cluster_2 Final Output spect_acq SPECT Emission Data (Raw Projections) reconstruction Iterative Reconstruction (e.g., OSEM) spect_acq->reconstruction ct_acq Low-Dose CT Scan (Hounsfield Units) create_map Generate Attenuation Map (Convert HU to µ-values) ct_acq->create_map correction Incorporate AC Map, Scatter & Resolution Recovery create_map->correction reconstruction->correction final_image Accurate, Quantifiable This compound SPECT Image correction->final_image

Caption: Logical workflow for CT-based attenuation correction (CTAC) in SPECT.

References

Technical Support Center: Ictal and Interictal Brain Perfusion SPECT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during ictal and interictal brain perfusion Single Photon Emission Computed Tomography (SPECT) studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to identify and resolve them.

Issue 1: Poor Localization of Epileptogenic Focus in Ictal SPECT

Q1: My ictal SPECT scan is not clearly localizing the seizure focus. What are the potential causes and how can I troubleshoot this?

A1: Failure to localize the epileptogenic focus is a common challenge. The most critical factor is the timing of the radiotracer injection relative to the seizure onset.[1][2] Delayed injection can lead to imaging of seizure propagation rather than the origin.

Troubleshooting Steps:

  • Verify Injection Timing: Review the electroencephalogram (EEG) and video monitoring records to confirm the exact time of seizure onset and compare it with the documented injection time. Injections should ideally occur within 20-30 seconds of seizure onset.[3]

  • Assess Seizure Duration: Seizures of very short duration may not allow for sufficient radiotracer uptake at the focus.

  • Evaluate Radiopharmaceutical: Ensure the correct radiopharmaceutical was used and prepared according to protocol. While both 99mTc-HMPAO and 99mTc-ECD are used, their properties differ slightly, which could influence results.[4][5][6][7][8]

  • Check for Motion Artifacts: Patient movement during the seizure or imaging can blur the images and obscure the focus. Review the raw data for any signs of motion.

  • Consider Post-Ictal Injection: If the injection was administered after the seizure ended (post-ictally), you may observe hypoperfusion instead of hyperperfusion at the seizure focus.[9]

Issue 2: Presence of Artifacts in SPECT Images

Q2: I am observing significant artifacts in my reconstructed SPECT images. How can I identify the source of these artifacts and prevent them in the future?

A2: Artifacts in SPECT imaging can arise from patient-related factors, equipment issues, or processing errors.[10][11][12] Identifying the type of artifact is the first step in troubleshooting.

Troubleshooting Steps:

  • Patient Motion: This is a very common source of artifacts.[10][13][14][15] Review the raw projection data in a cinematic display to look for shifts in the brain's position.

    • Prevention: Ensure the patient is comfortable and use head restraints. Clearly explain the procedure to the patient to encourage cooperation.[10][16] If necessary, sedation can be administered after the radiotracer has been taken up by the brain.[16]

  • Attenuation Artifacts: These occur when photons are absorbed by dense tissues like bone, leading to artificially reduced counts in certain brain regions.

    • Correction: Use appropriate attenuation correction algorithms during image reconstruction.[12]

  • Equipment Malfunctions: Issues like non-uniformity in the gamma camera detectors or errors in the center of rotation can introduce significant artifacts.[11][17]

    • Prevention: Adhere to a strict quality control schedule for all imaging equipment.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about ictal and interictal brain perfusion SPECT studies.

Patient Preparation and Radiopharmaceuticals

Q3: What are the key patient preparation steps for an ictal or interictal SPECT study?

A3: Proper patient preparation is crucial for a successful study.[16]

  • Medications: Instruct patients to avoid caffeine, alcohol, and other drugs that can affect cerebral blood flow, if possible.[16]

  • Environment: For the injection and uptake period, the patient should be in a quiet, dimly lit room to minimize external stimuli.[16]

  • Comfort: Ensure the patient is comfortable and has had an opportunity to void before the scan to minimize movement during acquisition.[16]

  • IV Access: Establish intravenous access at least 10 minutes before the anticipated injection to allow the patient to acclimate.[16]

Q4: Is there a difference between using 99mTc-HMPAO and 99mTc-ECD for ictal SPECT?

A4: Both are used, but they have different characteristics. 99mTc-ECD generally allows for a shorter latency from seizure onset to injection and may result in a lower rate of postictal injections.[5] Some studies suggest that 99mTc-ECD may provide better image quality due to higher cortical-to-extracerebral uptake ratios.[5] However, other studies have found no significant difference in the ability of the two tracers to lateralize the seizure onset zone.[7][8]

Injection and Acquisition

Q5: How critical is the timing of the radiotracer injection for ictal SPECT?

A5: It is extremely critical. The goal is to capture the hyperperfusion at the seizure onset zone. Delayed injections may instead show the spread of the seizure or post-ictal hypoperfusion, which can lead to misinterpretation.[1][2][18] The ideal injection window is within 20-30 seconds of seizure onset.[3]

Q6: What is the recommended procedure for radiotracer injection?

A6: A trained professional should be at the patient's bedside, ready to inject the radiotracer as soon as a seizure is confirmed by video-EEG monitoring.[1] The use of an automatic injector can help reduce injection latency.[19]

Data Interpretation

Q7: What is SISCOM and why is it used?

A7: SISCOM (Subtraction Ictal SPECT Co-registered to MRI) is an image analysis technique that subtracts the interictal SPECT scan from the ictal SPECT scan and then superimposes the result onto the patient's MRI.[20] This process enhances the visualization of the seizure focus by highlighting the areas of hyperperfusion.

Q8: What do hyperperfusion and hypoperfusion indicate in these studies?

A8:

  • Hyperperfusion (increased blood flow): In an ictal scan, this typically indicates the seizure onset zone and areas of seizure propagation.

  • Hypoperfusion (decreased blood flow): In an interictal scan, this is often seen in the region of the seizure focus. It can also be observed in a post-ictal scan.

Data Presentation

Table 1: Impact of Injection Timing on Ictal SPECT Localization

Injection Delay from Seizure OnsetLocalization RateNotes
< 30 secondsHigherConsidered optimal for capturing the seizure onset zone.[2]
> 35-45 secondsLowerIncreased likelihood of imaging seizure propagation rather than onset.[18][21]

Table 2: Comparison of Radiopharmaceuticals for Ictal SPECT

RadiopharmaceuticalMedian Injection LatencyPostictal Injection RateLocalization Rate
99mTc-HMPAO80 seconds57.1%67.6%
99mTc-ECD34 seconds16.3%88.9%
Data from a comparative study.[5]

Experimental Protocols

Protocol 1: Ictal SPECT Radiopharmaceutical Injection

  • Preparation: A syringe with the appropriate dose of 99mTc-HMPAO or 99mTc-ECD should be prepared and readily available in the epilepsy monitoring unit.[3]

  • Patient Monitoring: The patient must be under continuous video-EEG monitoring.

  • Seizure Onset: As soon as a seizure is identified, a trained staff member should be at the patient's bedside.

  • Injection: The radiotracer should be injected as a rapid intravenous bolus, ideally within 20-30 seconds of the confirmed seizure onset.[3]

  • Documentation: The exact time of seizure onset and the time of injection must be meticulously documented.

Protocol 2: Brain SPECT Image Acquisition

  • Patient Positioning: Position the patient comfortably on the imaging table. Use a head holder and light restraints to minimize motion.[16]

  • Camera Setup: Use a multi-detector SPECT camera with high-resolution collimators.

  • Acquisition Parameters:

    • Matrix: 128x128 or greater.[16]

    • Rotation: 360 degrees.

    • Projections: Acquire at least 120 projections.

    • Time per Projection: Adjust to obtain adequate counts (e.g., 20-30 seconds).

  • Timing: Image acquisition can typically begin 30-90 minutes after tracer injection.[3]

Visualizations

Ictal_SPECT_Workflow cluster_prep Preparation cluster_injection Injection cluster_acquisition Image Acquisition cluster_analysis Data Analysis Patient_Prep Patient Preparation (IV access, quiet room) Video_EEG Continuous Video-EEG Monitoring Patient_Prep->Video_EEG Radiopharm_Prep Radiopharmaceutical Preparation Radiopharm_Prep->Video_EEG Seizure_Onset Seizure Onset Detected Video_EEG->Seizure_Onset Seizure_Onset->Video_EEG No Inject_Tracer Inject Tracer (<30s) Seizure_Onset->Inject_Tracer Yes Uptake_Phase Tracer Uptake Phase (30-90 min) Inject_Tracer->Uptake_Phase SPECT_Scan Perform SPECT Scan Uptake_Phase->SPECT_Scan Image_Recon Image Reconstruction (with Attenuation Correction) SPECT_Scan->Image_Recon SISCOM Perform SISCOM (Ictal - Interictal) Image_Recon->SISCOM Interpretation Interpretation SISCOM->Interpretation

Caption: Workflow for a successful ictal SPECT study.

SPECT_Artifact_Troubleshooting Start Artifacts Detected in Reconstructed Image Check_Raw_Data Review Raw Data (Cine Display) Start->Check_Raw_Data Motion_Detected Patient Motion Detected? Check_Raw_Data->Motion_Detected Motion_Solution Correct with Motion Correction Software or Re-acquire Motion_Detected->Motion_Solution Yes No_Motion No Motion Detected Motion_Detected->No_Motion No End Artifact Resolved Motion_Solution->End Check_QC Review Equipment QC Records No_Motion->Check_QC QC_Issue QC Issue Identified? Check_QC->QC_Issue QC_Solution Recalibrate Equipment and Re-acquire QC_Issue->QC_Solution Yes No_QC_Issue No QC Issues QC_Issue->No_QC_Issue No QC_Solution->End Check_Recon Review Reconstruction Parameters No_QC_Issue->Check_Recon Recon_Issue Incorrect Parameters (e.g., Attenuation Correction)? Check_Recon->Recon_Issue Recon_Solution Re-process with Correct Parameters Recon_Issue->Recon_Solution Yes Recon_Issue->End No Recon_Solution->End

Caption: Decision tree for troubleshooting common SPECT artifacts.

Injection_Timing_Impact cluster_timing Injection Timing cluster_outcome Localization Outcome Early Early Injection (< 30s) Accurate Accurate Localization of Seizure Onset Zone Early->Accurate High Probability Late Late Injection (> 45s) Inaccurate Localization of Seizure Propagation Late->Inaccurate High Probability Failed Failed Localization (Post-ictal State) Late->Failed Increased Risk

Caption: Relationship between injection timing and localization accuracy.

References

Validation & Comparative

A Comparative Guide: Iofetamine SPECT vs. O-15 Water PET for Cerebral Blood Flow Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of regional cerebral blood flow (rCBF) is critical. While Oxygen-15 labeled water ([¹⁵O]H₂O) Positron Emission Tomography (PET) is widely considered the gold standard for quantitative rCBF assessment, Iofetamine (¹²³I-IMP) Single Photon Emission Computed Tomography (SPECT) presents a viable alternative. This guide provides a comprehensive comparison of these two modalities, supported by experimental data and detailed protocols.

Quantitative Data Summary

Studies validating ¹²³I-IMP SPECT against [¹⁵O]H₂O PET have demonstrated a strong correlation in rCBF measurements. The following table summarizes key quantitative findings from comparative studies.

ParameterThis compound (¹²³I-IMP) SPECT[¹⁵O]H₂O PETSource
Mean Cerebral Blood Flow (Normal Volunteers) 47.3 ml/100 g/min 57.6 ml/100 g/min [1][2]
Correlation Coefficient (r) \multicolumn{2}{c}{0.822}[3]
Linear Regression Equation \multicolumn{2}{c}{K₁ = 0.842 * rCBF + 0.030 (ml/g/min)}[3]
Tracer Kinetic Model Two-compartment modelAutoradiographic method[1][3]

K₁ represents the rCBF estimated by the graphical method for ¹²³I-IMP SPECT.

Experimental Protocols

This compound (¹²³I-IMP) SPECT

The protocol for quantitative rCBF measurement using ¹²³I-IMP SPECT typically involves a two-compartment model to analyze the tracer's kinetics.

  • Tracer Administration: N-isopropyl-p-[¹²³I]iodoamphetamine (¹²³I-IMP) is administered intravenously.

  • Dynamic SPECT Acquisition: Dynamic imaging is performed to capture the uptake and washout of the tracer in the brain. Data acquisition can extend up to 60 minutes post-injection.[3]

  • Arterial Blood Sampling: Time-integrated arterial blood activity is measured to determine the input function.

  • Data Analysis: A graphical analysis method is often employed. This involves plotting the ratio of brain tissue activity to time-integrated arterial blood activity against the ratio of time-integrated brain tissue activity to time-integrated arterial blood activity. The y-intercept of the resulting linear regression line represents the regional cerebral blood flow (K₁).[3]

[¹⁵O]H₂O PET

[¹⁵O]H₂O PET is a widely accepted reference method for rCBF quantification, though it involves more complex logistical requirements.

  • Radiotracer Production: Due to the short half-life of ¹⁵O (approximately 2 minutes), an on-site cyclotron is necessary for the production of [¹⁵O]H₂O.[4][5]

  • Tracer Administration: A bolus of [¹⁵O]H₂O is injected intravenously.

  • PET Scan Acquisition: A dynamic PET scan is initiated simultaneously with the tracer injection to measure the distribution of the radiotracer in the brain over time.

  • Arterial Cannulation: An arterial line is placed to allow for continuous or frequent blood sampling to measure the arterial input function, which is the concentration of the tracer in arterial blood over time.[4]

  • Data Analysis: The autoradiographic method is commonly used to calculate rCBF. This model assumes that [¹⁵O]H₂O is a freely diffusible tracer and uses the tissue and arterial blood activity curves to quantify blood flow.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for a study validating this compound SPECT with O-15 water PET.

ValidationWorkflow cluster_Subject Subject Recruitment & Preparation cluster_Imaging Imaging Procedures cluster_DataAcquisition Data Acquisition cluster_Analysis Data Analysis Subject Patient/Volunteer Cohort InformedConsent Informed Consent Subject->InformedConsent SPECT_Scan This compound (¹²³I-IMP) SPECT Scan InformedConsent->SPECT_Scan PET_Scan [¹⁵O]H₂O PET Scan InformedConsent->PET_Scan SPECT_Data Dynamic SPECT Data SPECT_Scan->SPECT_Data Arterial_SPECT Arterial Blood Sampling (SPECT) SPECT_Scan->Arterial_SPECT PET_Data Dynamic PET Data PET_Scan->PET_Data Arterial_PET Arterial Blood Sampling (PET) PET_Scan->Arterial_PET SPECT_Analysis SPECT rCBF Calculation (e.g., Graphical Analysis) SPECT_Data->SPECT_Analysis Arterial_SPECT->SPECT_Analysis PET_Analysis PET rCBF Calculation (e.g., Autoradiographic Method) PET_Data->PET_Analysis Arterial_PET->PET_Analysis Comparison Quantitative Comparison SPECT_Analysis->Comparison PET_Analysis->Comparison

Validation Study Workflow

Signaling Pathway and Logical Relationships

The underlying principle of both techniques is the measurement of a tracer's delivery and distribution to brain tissue, which is directly proportional to blood flow. The following diagram illustrates this fundamental relationship.

TracerKinetics cluster_Tracer Tracer Administration cluster_Circulation Systemic Circulation cluster_Brain Brain Tissue cluster_Imaging Imaging Detection Tracer Radiotracer (¹²³I-IMP or [¹⁵O]H₂O) ArterialBlood Arterial Blood Pool Tracer->ArterialBlood Intravenous Injection BrainTissue Brain Tissue Compartment ArterialBlood->BrainTissue Cerebral Blood Flow (Delivery) Detector SPECT or PET Detector BrainTissue->Detector Photon Emission Image Reconstructed Image of Tracer Distribution Detector->Image Signal Processing

Tracer Delivery and Detection

References

Cross-Study Validation of Iofetamine in Multi-Center Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iofetamine's performance across various studies, with a focus on its application in cerebral blood flow (CBF) imaging using Single Photon Emission Computed Tomography (SPECT). The information is compiled from multi-center and validation trials to offer supporting experimental data for researchers and clinicians.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating this compound SPECT, providing a cross-study comparison of its diagnostic accuracy and quantitative capabilities.

Table 1: Diagnostic Accuracy of this compound SPECT in Alzheimer's Disease

Study/ParameterSensitivitySpecificityPatient PopulationControl Group
Bonte et al. (1990) 88%87%58 patients with Alzheimer's Disease15 age-matched healthy subjects
80% in patients with mild cognitive deficits

Table 2: Quantitative Cerebral Blood Flow (CBF) Measurements

Study/ParameterThis compound SPECT Mean CBF (ml/100g/min)PET Mean CBF (ml/100g/min)Key Finding
Greenberg et al. (1990) 47.357.6This compound SPECT CBF values showed a reactivity of 1.03 ml/100 g/min per mmHg PaCO2 change, supporting its use as a CBF tracer.[1]

Table 3: Inter-Institution Variability in a Multi-Center Trial

ParameterInter-Institution VariationSystematic UnderestimationReproducibility (mean ± SD difference)
Activity Concentration Estimation ±5.1%12.5%N/A
CBF Values (Rest and Acetazolamide) N/AN/A-0.4 ± 5.2 mL/min/100 g

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.

Standardized Protocol for Rest and Acetazolamide CBF Assessment (Iida et al., 2010)

This multi-center study aimed to validate a standardized technique for quantitative this compound SPECT.

  • Participants: The study involved twelve participating institutions.

  • Phantom Experiments: To assess accuracy and septal penetration, a series of SPECT scans on physical phantoms were conducted at each institution.

  • Clinical Protocols:

    • Intra-institutional Reproducibility: Repeated studies were performed on the same patient to assess the consistency of CBF measurements.

    • Comparison with PET: this compound SPECT CBF values were compared with those obtained from PET scans.

    • Rest-Rest Study Consistency: The reliability of baseline CBF measurements was evaluated.

  • Image Reconstruction: A novel software package was used for quantitative SPECT image reconstruction, which included corrections for attenuation and scatter.

Diagnostic Accuracy in Alzheimer's Disease (Bonte et al., 1990)

This study evaluated the effectiveness of this compound SPECT in diagnosing Alzheimer's disease.

  • Participants: 58 patients with a clinical diagnosis of Alzheimer's disease and 15 healthy, age-matched control subjects were included.[2]

  • Imaging Protocol: Regional uptake of this compound was assessed qualitatively across the entire brain.

  • Image Analysis: Image data sets were rated as either normal or abnormal without prior knowledge of the subject's clinical classification.[2]

  • Semi-quantitative Analysis: A semi-quantitative measure of regional cortical this compound uptake was also used, with a focus on the parietal lobes.[2]

Visualizations

The following diagrams illustrate key processes related to this compound studies.

Workflow for a Standardized Multi-Center this compound SPECT Trial cluster_pre Pre-Trial Standardization cluster_trial Trial Execution at Each Center cluster_post Centralized Data Analysis Phantom Scans Phantom Scans Protocol Harmonization Protocol Harmonization Phantom Scans->Protocol Harmonization Patient Recruitment Patient Recruitment Protocol Harmonization->Patient Recruitment This compound Administration This compound Administration Patient Recruitment->this compound Administration SPECT Imaging SPECT Imaging This compound Administration->SPECT Imaging Data Collection Data Collection SPECT Imaging->Data Collection Quantitative Reconstruction Quantitative Reconstruction Data Collection->Quantitative Reconstruction Statistical Analysis Statistical Analysis Quantitative Reconstruction->Statistical Analysis Results Validation Results Validation Statistical Analysis->Results Validation

Standardized Multi-Center Trial Workflow

Simplified Mechanism of this compound Action This compound (IV) This compound (IV) Blood-Brain Barrier Blood-Brain Barrier This compound (IV)->Blood-Brain Barrier Crosses due to lipophilicity Brain Tissue Brain Tissue Blood-Brain Barrier->Brain Tissue Distribution proportional to blood flow SPECT Detection SPECT Detection Brain Tissue->SPECT Detection Gamma ray emission from Iodine-123

This compound's Mechanism of Action

References

A Comparative Guide to Iofetamine and Other Amphetamine Analogs for Brain Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iofetamine (¹²³I-IMP) and other amphetamine analogs used as radiotracers for brain imaging. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate imaging agent for their specific preclinical and clinical research needs. This document outlines the performance, experimental data, and methodologies associated with these imaging agents.

Overview of Amphetamine Analogs in Brain Imaging

Amphetamine and its analogs are valuable tools in neuroscience research and clinical diagnostics due to their ability to cross the blood-brain barrier and interact with various components of the central nervous system. When radiolabeled, these compounds allow for the non-invasive visualization and quantification of cerebral blood flow, monoamine transporter density, and neurotransmitter release using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

This compound (¹²³I-IMP) , a radioactive analog of amphetamine, is approved for clinical use in SPECT imaging to evaluate regional cerebral blood flow (rCBF).[1] Its lipophilic nature allows for rapid penetration of the blood-brain barrier.[1] The precise mechanism of its retention in the brain is not fully elucidated but is thought to involve nonspecific receptor binding.[1]

Other amphetamine analogs have been developed and utilized in research settings for both SPECT and PET imaging, targeting specific aspects of neurochemistry, such as dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and other selected amphetamine analogs used in brain imaging. These values are compiled from various sources and may vary depending on the specific experimental conditions.

Table 1: Performance Characteristics of SPECT Imaging Agents

RadiotracerPrimary ApplicationPeak Brain UptakeImaging ModalityKey Characteristics
This compound (¹²³I-IMP) Cerebral Blood Flow30 minutes post-injection[1]SPECTApproved for clinical use; good brain uptake and retention.
¹²³I-HIPDM Cerebral Blood FlowRapidSPECTHigher initial brain uptake than IMP, but lower peak activity.[2]
p-Iodoamphetamine (¹²³I-PIA) Cerebral Blood Flow / Monoamine Transporters-SPECTA metabolite of this compound; also investigated as a primary imaging agent.

Table 2: Performance Characteristics of PET Imaging Agents

RadiotracerPrimary ApplicationBrain Uptake (%ID/g)Imaging ModalityKey Characteristics
[¹¹C]Methamphetamine Dopamine Release / Transporter Imaging~1.4 times higher in sensitized vs. control dog brain[3][4]PETUsed to study the effects of methamphetamine on the brain.
[¹⁸F]Fluoroamphetamine (FA) Monoamine Transporter ImagingHigh initial uptake (~5%/g at 5 min in mice), then rapid decline[5]PETDifferent isomers (2-FA, 3-FA, 4-FA) show varying selectivity for monoamine transporters.
[¹¹C]d-Amphetamine Dopamine Release-PETUsed in pharmacological challenge studies to measure dopamine release.

Table 3: Comparative Binding Affinities (IC₅₀/Kᵢ in nM) of Amphetamine Analogs for Monoamine Transporters

CompoundDAT (Dopamine Transporter)NET (Norepinephrine Transporter)SERT (Serotonin Transporter)
d-Amphetamine ~600~70-100~20,000-40,000
4-Fluoroamphetamine (4-FA) 7704206800
3-Fluoroamphetamine (3-FA) Potent releaserPotent releaserWeaker releaser
This compound Similar potencies to d-amphetamine and p-chloroamphetamine for inducing neurotransmitter release[1]Similar potencies to d-amphetamine and p-chloroamphetamine for inducing neurotransmitter release[1]Inhibits reuptake[1]
Cocaine ~300-500~3600~400-700
Methylphenidate 84514-

Note: Data for binding affinities can vary significantly between studies due to different experimental conditions. The table presents approximate values for comparative purposes.

Experimental Protocols

Radiolabeling of this compound (¹²³I-IMP)

This compound is typically supplied as a sterile, non-pyrogenic solution of N-isopropyl-p-iodoamphetamine hydrochloride in ethanol. The radiolabeling with Iodine-123 is usually performed using a kit. While specific kit instructions should always be followed, a general procedure is outlined below.

General Protocol for ¹²³I-Iofetamine Preparation:

  • Reagents and Equipment:

    • This compound hydrochloride solution

    • Sodium [¹²³I]iodide solution

    • Buffer solution (e.g., acetate (B1210297) buffer)

    • Oxidizing agent (e.g., Chloramine-T)

    • Reducing agent (e.g., sodium metabisulfite)

    • Sterile reaction vial

    • Heating block or water bath

    • Syringes and needles

    • Quality control chromatography system (e.g., TLC or HPLC)

  • Procedure:

    • In a sterile vial, combine the this compound hydrochloride solution and the sodium [¹²³I]iodide solution.

    • Add the buffer solution to adjust the pH to the optimal range for the labeling reaction (typically pH 4-5).

    • Initiate the electrophilic radioiodination by adding the oxidizing agent.

    • Incubate the reaction mixture at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 15-30 minutes).

    • Quench the reaction by adding the reducing agent.

    • Perform quality control to determine the radiochemical purity of the final product. This typically involves thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the radiolabeled product from free iodide and other impurities.

    • The final product should be a clear, colorless, and sterile solution.

SPECT Brain Imaging with this compound (¹²³I-IMP)

The following is a general protocol for performing a SPECT brain perfusion study with this compound.

Patient Preparation:

  • Patients should be in a quiet, dimly lit room to minimize sensory and motor stimulation before and during tracer uptake.

  • An intravenous line is established.

  • Certain medications that may interfere with cerebral blood flow should be discontinued (B1498344) prior to the scan, as advised by the referring physician.[6]

Tracer Administration and Uptake:

  • A dose of 111-222 MBq (3-6 mCi) of ¹²³I-Iofetamine is administered intravenously.[7]

  • The patient should remain in a resting state for approximately 20-30 minutes to allow for brain uptake of the tracer.

Image Acquisition:

  • SPECT imaging is typically initiated 30-60 minutes after tracer injection.[1]

  • The patient is positioned supine on the imaging table with their head comfortably immobilized.

  • A high-resolution, low-energy collimator is used.

  • Data is acquired over 360 degrees in a step-and-shoot or continuous rotation mode.

  • Acquisition parameters (e.g., matrix size, projection number, time per projection) are optimized for the specific scanner and clinical question.

Image Processing and Analysis:

  • The raw projection data is reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms.

  • Attenuation correction is applied to improve image quality and allow for more accurate quantification.

  • The images are then visually and/or semi-quantitatively analyzed to assess regional cerebral blood flow patterns.

PET Brain Imaging with Amphetamine Analogs (General Protocol)

This protocol provides a general framework for PET imaging studies using radiolabeled amphetamine analogs, such as [¹¹C]methamphetamine or [¹⁸F]fluoroamphetamine.

Subject Preparation:

  • Subjects should fast for at least 4-6 hours before the scan.

  • Medications that may interfere with the monoaminergic system should be withheld for an appropriate duration.

  • An intravenous line is placed for tracer injection and, if required, for arterial blood sampling.

Tracer Administration and Imaging:

  • The radiotracer is administered as an intravenous bolus.

  • Dynamic PET scanning is initiated simultaneously with or just prior to tracer injection.

  • Data is acquired in list mode or as a series of time-binned frames for a duration of 60-90 minutes.

Arterial Blood Sampling (for quantitative studies):

  • Arterial blood samples are collected frequently during the initial phase of the scan and less frequently later on to measure the concentration of the radiotracer and its metabolites in the plasma. This allows for the determination of the arterial input function.

Image Reconstruction and Analysis:

  • PET data is reconstructed with corrections for attenuation, scatter, and random coincidences.

  • Regions of interest (ROIs) are drawn on the reconstructed images, often with the aid of a co-registered MRI scan.

  • Time-activity curves are generated for each ROI.

  • Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate parameters such as the volume of distribution (Vₜ), which is related to receptor/transporter density.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by amphetamine analogs and a typical workflow for the preclinical evaluation of a new brain imaging agent.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Amphetamine Amphetamine Analog DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron via DAT Dopamine_vesicle Dopamine Vesicle Amphetamine->Dopamine_vesicle Disrupts vesicular storage Dopamine_synapse Dopamine DAT->Dopamine_synapse Increased synaptic dopamine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Dopamine release into cytosol Dopamine_cyto->DAT Reverse transport (efflux) via DAT Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds to receptor Signal Postsynaptic Signaling Dopamine_receptor->Signal

Caption: Amphetamine-induced dopamine release pathway.

G cluster_workflow Preclinical Evaluation Workflow start Candidate Radiotracer Synthesis & Radiolabeling in_vitro In Vitro Characterization (Binding affinity, lipophilicity) start->in_vitro animal_model Animal Model Selection (e.g., Rodent, Non-human primate) in_vitro->animal_model biodistribution Biodistribution & Dosimetry Studies animal_model->biodistribution pet_spect In Vivo PET/SPECT Imaging (Pharmacokinetics, Target engagement) biodistribution->pet_spect blocking Blocking Studies (Specificity assessment) pet_spect->blocking metabolite Metabolite Analysis pet_spect->metabolite data_analysis Data Analysis & Modeling blocking->data_analysis metabolite->data_analysis decision Go/No-Go Decision for Clinical Translation data_analysis->decision

References

Iofetamine SPECT in Early Alzheimer's: A Comparative Guide to Diagnostic Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of Alzheimer's disease (AD) is paramount for patient management and the development of effective therapeutics. While various imaging modalities are available, understanding their comparative diagnostic performance is crucial. This guide provides an objective comparison of Iofetamine (B1204570) (IMP) Single-Photon Emission Computed Tomography (SPECT) with other key neuroimaging techniques—Fluorodeoxyglucose Positron Emission Tomography (FDG-PET), Amyloid-PET, and structural Magnetic Resonance Imaging (sMRI)—in the context of early Alzheimer's disease.

Comparative Diagnostic Accuracy

The following table summarizes the diagnostic accuracy of this compound SPECT and its alternatives in discriminating early AD or Mild Cognitive Impairment (MCI) due to AD from normal cognition. It is important to note that direct head-to-head comparative studies for all modalities in an early AD population are limited. Much of the data for this compound SPECT is from older, single-modality studies.

Imaging ModalityTracer/TechniquePopulationSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Source
This compound SPECT I-123 this compound (IMP)Mild Cognitive Deficits in AD80%87%Not ReportedNot Reported[1][2][3]
This compound SPECT I-123 this compound (IMP)Alzheimer's Disease (all stages)88%87%Not ReportedNot Reported[1][2][3]
FDG-PET F-18 FluorodeoxyglucoseMCI converting to AD76%82%Not ReportedNot Reported[4]
FDG-PET F-18 FluorodeoxyglucoseDifferentiating AD from other dementias75-99%71-93%Not ReportedNot Reported[5]
Amyloid-PET C-11 PiB, F-18 Florbetapir, etc.MCI converting to AD96%Not ReportedNot ReportedNot Reported[6]
Amyloid-PET F-18 FlutemetamolMCI converting to AD97%83%Not ReportedNot Reported[7][8]
Structural MRI Hippocampal/Medial Temporal Lobe VolumeMCI converting to ADLowLowNot ReportedNot Reported[9][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are generalized experimental protocols for each imaging modality as described in the cited literature.

This compound SPECT Protocol
  • Patient Preparation: Patients are typically advised to be in a quiet, dimly lit room to minimize sensory stimulation before and during the radiotracer injection.[13][14]

  • Radiotracer Injection: A dose of I-123 this compound (IMP) is administered intravenously.

  • Uptake Period: A waiting period allows for the tracer to be taken up by the brain tissue.

  • Image Acquisition: SPECT imaging is performed using a rotating gamma camera to acquire cross-sectional images of the brain.[15] Data is typically collected in a 128x128 matrix.[16]

  • Image Analysis: Images are visually and/or semi-quantitatively assessed for regional cerebral blood flow, with particular attention to the temporoparietal regions, which are typically affected in Alzheimer's disease.[1][2][3][17]

FDG-PET Protocol
  • Patient Preparation: Patients are required to fast for at least 4-6 hours prior to the scan to ensure optimal FDG uptake in the brain. Blood glucose levels are checked before tracer injection.

  • Radiotracer Injection: An intravenous injection of F-18 Fluorodeoxyglucose (FDG) is administered.

  • Uptake Period: The patient rests in a quiet, dimly lit room for approximately 30-60 minutes to allow for FDG uptake and to minimize muscular artifacts.

  • Image Acquisition: A PET scanner acquires images of glucose metabolism in the brain.

  • Image Analysis: Images are analyzed for patterns of hypometabolism, particularly in the posterior cingulate, precuneus, and temporoparietal cortices, which are characteristic of Alzheimer's disease.[18][19]

Amyloid-PET Protocol
  • Patient Preparation: No specific preparation such as fasting is typically required.

  • Radiotracer Injection: An amyloid-targeting radiotracer (e.g., F-18 Florbetapir, F-18 Flutemetamol, or C-11 PiB) is injected intravenously.[20]

  • Uptake Period: A waiting period of approximately 30-90 minutes, depending on the tracer, allows for binding to amyloid plaques.

  • Image Acquisition: A PET scanner is used to acquire images of amyloid plaque deposition in the brain.

  • Image Analysis: Images are visually and quantitatively analyzed for the presence and density of amyloid plaques in cortical regions. A positive scan shows significant tracer uptake in the grey matter.[20]

Structural MRI (sMRI) Protocol
  • Patient Preparation: Patients are screened for MRI contraindications (e.g., metallic implants). No other specific preparation is usually necessary.

  • Image Acquisition: The patient lies in an MRI scanner. A high-resolution T1-weighted volumetric sequence, such as the ADNI protocol, is typically used.[21] The entire brain is scanned.

  • Image Analysis: The primary focus is on assessing brain atrophy, particularly in the medial temporal lobes, including the hippocampus and entorhinal cortex.[22][23] Both qualitative visual rating scales and quantitative volumetric analyses can be employed.

Diagnostic Workflow and Signaling Pathways

The following diagrams illustrate the diagnostic workflow for early Alzheimer's disease and the underlying biological principles of each imaging modality.

Diagnostic_Workflow cluster_clinical Clinical Assessment cluster_imaging Neuroimaging for Etiology cluster_diagnosis Final Diagnosis Patient with Cognitive Concern Patient with Cognitive Concern Clinical & Neuropsychological Evaluation Clinical & Neuropsychological Evaluation Patient with Cognitive Concern->Clinical & Neuropsychological Evaluation Initial Diagnosis (e.g., MCI) Initial Diagnosis (e.g., MCI) Clinical & Neuropsychological Evaluation->Initial Diagnosis (e.g., MCI) This compound SPECT This compound SPECT Initial Diagnosis (e.g., MCI)->this compound SPECT Assess rCBF FDG-PET FDG-PET Initial Diagnosis (e.g., MCI)->FDG-PET Assess Glucose Metabolism Amyloid-PET Amyloid-PET Initial Diagnosis (e.g., MCI)->Amyloid-PET Assess Amyloid Plaque Load Structural MRI Structural MRI Initial Diagnosis (e.g., MCI)->Structural MRI Assess Brain Atrophy Etiological Diagnosis (e.g., Early AD) Etiological Diagnosis (e.g., Early AD) This compound SPECT->Etiological Diagnosis (e.g., Early AD) FDG-PET->Etiological Diagnosis (e.g., Early AD) Amyloid-PET->Etiological Diagnosis (e.g., Early AD) Structural MRI->Etiological Diagnosis (e.g., Early AD)

Caption: Diagnostic workflow for early Alzheimer's disease.

Signaling_Pathways cluster_pathology Alzheimer's Disease Pathology cluster_imaging_targets Imaging Modality Targets Amyloid Plaque Deposition Amyloid Plaque Deposition Neuronal Dysfunction/Loss Neuronal Dysfunction/Loss Amyloid Plaque Deposition->Neuronal Dysfunction/Loss Reduced Cerebral Blood Flow Reduced Cerebral Blood Flow Neuronal Dysfunction/Loss->Reduced Cerebral Blood Flow Reduced Glucose Metabolism Reduced Glucose Metabolism Neuronal Dysfunction/Loss->Reduced Glucose Metabolism Brain Atrophy Brain Atrophy Neuronal Dysfunction/Loss->Brain Atrophy Amyloid-PET Amyloid-PET Amyloid-PET->Amyloid Plaque Deposition This compound SPECT This compound SPECT This compound SPECT->Reduced Cerebral Blood Flow FDG-PET FDG-PET FDG-PET->Reduced Glucose Metabolism Structural MRI Structural MRI Structural MRI->Brain Atrophy

Caption: Biological targets of different neuroimaging modalities in AD.

References

A Comparative Analysis of Iofetamine (¹²³I-IMP) and Technetium-99m HM-PAO for Cerebral Blood Flow Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head examination of two prominent radiotracers for single-photon emission computed tomography (SPECT) in neurological research and diagnostics.

In the landscape of functional brain imaging, Iofetamine (labeled with Iodine-123, ¹²³I-IMP) and Technetium-99m hexamethylpropyleneamine oxime (⁹⁹ᵐTc-HMPAO, also known as exametazime) are two well-established radiopharmaceuticals utilized for the evaluation of regional cerebral blood flow (rCBF). Both agents offer valuable insights into cerebrovascular diseases, dementia, and other neurological disorders. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tracer for their specific needs.

Performance Characteristics and Pharmacokinetics

This compound and ⁹⁹ᵐTc-HMPAO are both lipophilic compounds that readily cross the blood-brain barrier.[1][2] However, their mechanisms of retention within the brain differ, leading to variations in their pharmacokinetic profiles and imaging characteristics.

This compound, an analogue of amphetamine, exhibits a high first-pass extraction fraction by the brain.[3] Its retention is based on non-specific binding to amine receptors in brain synaptosomes.[3] In contrast, the retention of ⁹⁹ᵐTc-HMPAO involves its conversion from a lipophilic to a hydrophilic form within the brain tissue, effectively trapping it intracellularly.[4]

The choice between ¹²³I-IMP and ⁹⁹ᵐTc-HMPAO can be influenced by several factors, including the specific clinical question, imaging equipment availability, and logistical considerations related to radionuclide half-life and cost.

Table 1: Quantitative Comparison of ¹²³I-IMP and ⁹⁹ᵐTc-HMPAO

ParameterThis compound (¹²³I-IMP)Technetium-99m HM-PAO (⁹⁹ᵐTc-HMPAO)
Radionuclide Iodine-123 (¹²³I)Technetium-99m (⁹⁹ᵐTc)
Half-life 13.2 hours6.0 hours
Photon Energy 159 keV140 keV
Typical Adult Dose 111-222 MBq (3-6 mCi)370-740 MBq (10-20 mCi)[5]
Cerebral Extraction Fraction High (~90%)[3]Lower than ¹²³I-IMP[4]
Peak Brain Uptake 3.5-7.0% of injected dose within 1 minute[6]~2.25% of injected dose at 2 minutes (in rats)[2]
Brain Clearance Some redistribution and washout over time[7]Little redistribution after initial uptake[2]

Diagnostic Accuracy in Neurological Disorders

Both tracers have demonstrated utility in the differential diagnosis of dementia and the assessment of cerebrovascular diseases. However, studies have reported some differences in their sensitivity and specificity for detecting certain pathologies.

For instance, in the context of dementia, some studies suggest that ¹²³I-IMP may be more sensitive in detecting focal perfusion defects compared to ⁹⁹ᵐTc-HMPAO.[8] One comparative study in patients with dementia of the Alzheimer type (DAT) and multi-infarct dementia (MID) found that significantly more lesions were identified with ¹²³I-IMP than with ⁹⁹ᵐTc-HMPAO.[8] Conversely, both tracers are considered useful for the differential diagnosis of dementia.[8][9][10] In Alzheimer's disease, both agents typically show bilateral temporoparietal hypoperfusion.[9]

In stroke and cerebral ischemia, the different uptake and retention mechanisms can lead to discordant findings. ¹²³I-IMP may show abnormalities earlier and more extensively in some cases.[9]

Table 2: Comparative Diagnostic Performance in Dementia

Study PopulationFindingsReference
Alzheimer's Disease (AD) vs. Vascular Dementia (VD)In a study of 12 demented patients, ¹²³I-IMP detected significantly more lesions than ⁹⁹ᵐTc-HMPAO (41 vs. 28 lesions, p < 0.02).[8]
Demented Patients (AD, Pick's Disease, Multi-infarct Dementia)Both ¹²³I-IMP and ⁹⁹ᵐTc-HMPAO were useful in the differential diagnosis, revealing characteristic perfusion patterns for different dementia types.[9][10]
Alzheimer's DiseaseA study reported a sensitivity of 88% and specificity of 87% for ¹²³I-IMP SPECT in diagnosing AD.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in clinical research. Below are generalized protocols for radiolabeling and SPECT imaging with ¹²³I-IMP and ⁹⁹ᵐTc-HMPAO.

Radiolabeling of Technetium-99m HM-PAO

The preparation of ⁹⁹ᵐTc-HMPAO involves the reconstitution of a sterile, non-pyrogenic, freeze-dried kit containing exametazime (B24654) with sterile ⁹⁹ᵐTc-pertechnetate from a generator eluate.

Materials:

  • Commercially available HMPAO (exametazime) kit.

  • Sterile, non-pyrogenic ⁹⁹ᵐTc-pertechnetate solution.

  • Lead-shielded vial.

  • Sterile syringes and needles.

Procedure:

  • Elute the ⁹⁹ᵐTc generator according to the manufacturer's instructions. The eluate should be recent (ideally within 2 hours).[12]

  • Add the required activity of ⁹⁹ᵐTc-pertechnetate to the HMPAO vial.

  • Gently swirl the vial to dissolve the contents.

  • Allow for a short incubation period at room temperature as per the kit's instructions.

  • Perform quality control to determine the radiochemical purity. This typically involves thin-layer chromatography (TLC) to separate the desired lipophilic ⁹⁹ᵐTc-HMPAO complex from impurities like free pertechnetate (B1241340) and reduced-hydrolyzed technetium.[6] A radiochemical purity of >80-85% is generally required.[12]

  • The final preparation should be a clear, colorless solution, free of particulate matter.[6] The reconstituted kit has a limited useful life, typically around 30 minutes for the unstabilized form.[6]

SPECT Imaging Protocol

The following outlines a general workflow for cerebral perfusion SPECT imaging with either radiotracer.

Patient Preparation:

  • Establish intravenous access at least 10 minutes prior to injection to allow the patient to acclimate.[5]

  • The patient should be in a quiet, dimly lit room to minimize sensory and cognitive stimulation that could alter cerebral blood flow.[5]

  • Instruct the patient to keep their eyes open and not to speak or read during the uptake phase.[5]

Radiopharmaceutical Administration:

  • This compound (¹²³I-IMP): Administer 111-222 MBq (3-6 mCi) via intravenous injection.

  • Technetium-99m HM-PAO: Administer 370-740 MBq (10-20 mCi) via intravenous injection.[5]

Image Acquisition:

  • Timing:

    • For ¹²³I-IMP, imaging can be performed at early (e.g., 20-40 minutes) and delayed (e.g., 4 hours) time points to assess for redistribution.[13]

    • For ⁹⁹ᵐTc-HMPAO, a delay of 30-90 minutes between injection and imaging is recommended to allow for blood clearance and optimal image quality.[5][14]

  • Instrumentation:

    • A multi-head SPECT gamma camera equipped with a low-energy, high-resolution (for ⁹⁹ᵐTc) or medium-energy (for ¹²³I) collimator is used.

    • The patient's head should be comfortably immobilized to prevent motion artifacts.

  • Acquisition Parameters:

    • A 360° rotation with multiple projections is acquired.

    • Typical matrix size is 128x128.

    • Acquisition time per projection is adjusted to obtain adequate counts for good image statistics.

Image Reconstruction and Analysis:

  • Images are reconstructed using filtered back-projection or iterative reconstruction algorithms.

  • Attenuation and scatter correction methods are applied to improve image quality and quantitative accuracy.

  • The reconstructed images are then analyzed visually and semi-quantitatively by comparing regional tracer uptake to a reference region (e.g., cerebellum) or through statistical parametric mapping.

Visualizing Experimental Workflows

The following diagrams illustrate the key stages in the radiolabeling and imaging processes.

G Radiolabeling Workflow for ⁹⁹ᵐTc-HMPAO cluster_0 Preparation cluster_1 Reconstitution cluster_2 Quality Control cluster_3 Final Product Tc_Elution Elute ⁹⁹ᵐTc Generator Reconstitution Add ⁹⁹ᵐTc to HMPAO Vial Tc_Elution->Reconstitution HMPAO_Kit HMPAO Lyophilized Kit HMPAO_Kit->Reconstitution Incubation Incubate at Room Temp Reconstitution->Incubation QC Perform Radiochemical Purity Test (TLC) Incubation->QC QC_Check Verify >80% Purity QC->QC_Check Final_Dose ⁹⁹ᵐTc-HMPAO Injection QC_Check->Final_Dose Pass G Cerebral Perfusion SPECT Imaging Workflow cluster_0 Patient Preparation cluster_1 Tracer Administration & Uptake cluster_2 Image Acquisition cluster_3 Data Processing & Analysis IV_Access Establish IV Access Quiet_Room Rest in Quiet, Dimly Lit Room IV_Access->Quiet_Room Injection Inject Radiotracer (¹²³I-IMP or ⁹⁹ᵐTc-HMPAO) Quiet_Room->Injection Uptake Uptake Period (Eyes Open, No Talking) Injection->Uptake Positioning Position Patient on SPECT Scanner Uptake->Positioning Acquisition Acquire SPECT Data (360° Rotation) Positioning->Acquisition Reconstruction Image Reconstruction (with Corrections) Acquisition->Reconstruction Analysis Visual and Quantitative Analysis Reconstruction->Analysis

References

A Comparative Guide: Iofetamine (¹²³I-IMP) SPECT and MRI in Stroke Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iofetamine (¹²³I-IMP) Single Photon Emission Computed Tomography (SPECT) and Magnetic Resonance Imaging (MRI) for the evaluation of stroke. It is designed to assist researchers and clinicians in understanding the relative strengths and applications of these neuroimaging techniques in the context of cerebrovascular disease. This document summarizes quantitative data from comparative studies, details experimental protocols, and visualizes key concepts and workflows.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative findings from studies directly comparing this compound SPECT and various MRI sequences in the assessment of stroke and other cerebrovascular diseases.

Parameter This compound (¹²³I-IMP) SPECT Magnetic Resonance Imaging (MRI) Computed Tomography (CT) Source
Lesion Detection Rate (Chronic Cerebrovascular Disease) 91%100%79%[Seiderer et al., 1989][1][2]
Interhemispheric Ratio (Diseased/Nondiseased Tissue) 0.56 +/- 0.13T1: 2.60 +/- 0.42T2: 1.61 +/- 0.22Not Reported[Seiderer et al., 1989][1][2]
Lesion Size Comparison (Chronic Cerebrovascular Disease) LargestIntermediateSmallest[Seiderer et al., 1989][1][2]

Table 1: Comparison of Lesion Detection and Sizing in Chronic Cerebrovascular Disease. This table highlights MRI's superiority in detecting pathological areas, while this compound SPECT tends to delineate a larger area of abnormality, likely reflecting the extent of perfusion deficits which can be greater than the structural damage.

Parameter SPECT (99mTc-ECD) MRI (DWI) MRI (PWI) Source
Mean Hypoperfusion Volume (Day 1) Significantly correlated with PWI-Significantly greater than DWI volume (p<0.001)[Karonen et al., 2001][3]
Correlation of Hypoperfusion Volumes (Day 1/2) Significant correlation with PWI (p<0.001)-Significant correlation with SPECT (p<0.001)[Karonen et al., 2001][3]
Prediction of Final Infarct Size Initial hypoperfusion volume correlated significantly (p<0.001)-Initial hypoperfusion volume correlated significantly (p<0.001)[Karonen et al., 2001][3]
Correlation with Infarct Growth Initial perfusion-diffusion mismatch correlated significantly (p≤0.001)Initial perfusion-diffusion mismatch correlated significantly (p≤0.001)Initial perfusion-diffusion mismatch correlated significantly (p≤0.001)[Karonen et al., 2001][3]

Table 2: Comparison of Perfusion Deficit Volumes and Prognostic Value in Acute Ischemic Stroke. This table, using data from a study with the SPECT tracer 99mTc-ECD, demonstrates the strong correlation between SPECT and MRI perfusion-weighted imaging (PWI) in assessing the volume of hypoperfused tissue in acute stroke. Both techniques, particularly when assessing the mismatch with diffusion-weighted imaging (DWI), are valuable in predicting the growth of the infarct.

Experimental Protocols

This compound (¹²³I-IMP) SPECT Protocol for Stroke Imaging

The following protocol is a synthesis of methodologies described in clinical studies for assessing regional cerebral blood flow (rCBF) in stroke patients.

  • Patient Preparation: Patients are typically advised to be in a resting state in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow. An intravenous line is established for radiotracer administration.

  • Radiopharmaceutical: this compound hydrochloride I-123 (¹²³I-IMP) is the radiopharmaceutical used. It is a lipophilic amine that crosses the blood-brain barrier and is trapped in the brain in proportion to regional blood flow.

  • Dose and Administration: A typical intravenous bolus injection of 111-222 MBq (3-6 mCi) of ¹²³I-IMP is administered.

  • Image Acquisition:

    • Timing: Dynamic SPECT scans can be initiated immediately after injection to calculate CBF and distribution volume.[4] Alternatively, static imaging is typically performed 20-30 minutes post-injection.

    • Instrumentation: A multi-headed (typically dual- or triple-headed) rotating gamma camera equipped with a low-energy, high-resolution collimator is used.

    • Acquisition Parameters: Data is acquired over 360 degrees, with 60 to 120 projections, in a 64x64 or 128x128 matrix. Acquisition time is typically 20-30 minutes.

  • Image Reconstruction and Analysis:

    • Images are reconstructed using filtered back-projection or iterative reconstruction algorithms.

    • Attenuation correction is applied.

    • For quantitative analysis, regions of interest (ROIs) are drawn on the reconstructed slices, often with reference to a co-registered CT or MRI scan for anatomical localization.

    • Semiquantitative analysis is commonly performed by calculating asymmetry indices between affected and contralateral hemispheres. Quantitative analysis, yielding rCBF in ml/100g/min, can be performed using models like the microsphere model or by employing dynamic scanning with arterial input function measurement.[4][5][6]

Standardized MRI Protocol for Acute Ischemic Stroke

This protocol outlines a comprehensive MRI examination for the evaluation of acute ischemic stroke, as recommended by various guidelines and studies.[7][8][9][10]

  • Patient Preparation: No specific preparation is usually required. However, screening for contraindications to MRI (e.g., pacemakers, metallic implants) is crucial.

  • Core MRI Sequences:

    • Diffusion-Weighted Imaging (DWI): This is the most sensitive sequence for detecting acute ischemia within minutes of onset. It is typically acquired in the axial plane with at least two b-values (e.g., b=0 and b=1000 s/mm²). An Apparent Diffusion Coefficient (ADC) map is generated from the DWI data to differentiate true restricted diffusion from "T2 shine-through" effects.

    • T2-weighted Fluid-Attenuated Inversion Recovery (FLAIR): FLAIR is sensitive to vasogenic edema and is useful for identifying established infarcts. A mismatch between a positive DWI and a negative FLAIR can indicate a stroke within the first 4.5-6 hours.

    • T2-weighted Gradient-Recalled Echo (GRE) or Susceptibility-Weighted Imaging (SWI):* These sequences are highly sensitive for detecting hemorrhage, including microbleeds.

    • Perfusion-Weighted Imaging (PWI): Dynamic susceptibility contrast (DSC)-MRI is the most common PWI technique. It involves the rapid injection of a gadolinium-based contrast agent followed by rapid T2*-weighted imaging to track the first pass of the contrast bolus through the cerebral vasculature. This allows for the generation of parametric maps, including:

      • Cerebral Blood Flow (CBF): The rate of blood delivery to the brain tissue.

      • Cerebral Blood Volume (CBV): The total volume of blood in a given brain volume.

      • Mean Transit Time (MTT): The average time it takes for blood to traverse the capillary network.

      • Time to Peak (TTP): The time for the contrast agent to reach its maximum concentration.

    • MR Angiography (MRA): Time-of-flight (TOF) MRA of the head and neck is performed to visualize the intracranial and extracranial arteries and identify any stenosis or occlusion. Contrast-enhanced MRA can also be used.

  • Image Analysis:

    • The "DWI-PWI mismatch" is a key concept in acute stroke imaging. A region of abnormal perfusion on PWI that is larger than the area of restricted diffusion on DWI is thought to represent the "ischemic penumbra," which is tissue at risk of infarction but potentially salvageable with timely reperfusion therapy.

    • Lesion volumes on DWI and PWI are often calculated to quantify the extent of the ischemic core and the penumbra.

Visualizations

Experimental Workflow for Comparative Stroke Imaging

experimental_workflow Experimental Workflow for Comparative Stroke Imaging cluster_patient_selection Patient Selection cluster_imaging Imaging Modalities cluster_analysis Data Analysis cluster_correlation Correlation and Outcome Patient Acute Ischemic Stroke Patient SPECT This compound (¹²³I-IMP) SPECT Patient->SPECT Undergoes MRI Multimodal MRI (DWI, PWI, FLAIR, MRA) Patient->MRI Undergoes SPECT_Analysis SPECT Image Analysis - rCBF Quantification - Lesion Volume SPECT->SPECT_Analysis MRI_Analysis MRI Image Analysis - DWI/PWI Mismatch - Perfusion Maps (CBF, CBV, MTT) - Lesion Volume MRI->MRI_Analysis Correlation Quantitative Correlation of Findings SPECT_Analysis->Correlation MRI_Analysis->Correlation Outcome Clinical Outcome Assessment Correlation->Outcome

Caption: Workflow of a comparative stroke imaging study.

Relationship Between this compound SPECT and MRI Findings in Stroke

logical_relationship Conceptual Relationship of Imaging Findings in Stroke cluster_pathophysiology Pathophysiology cluster_imaging_findings Imaging Findings cluster_clinical_relevance Clinical Relevance Ischemic_Event Ischemic Event Reduced_CBF Reduced Cerebral Blood Flow Ischemic_Event->Reduced_CBF Cytotoxic_Edema Cytotoxic Edema (Infarct Core) Reduced_CBF->Cytotoxic_Edema Oligemia Oligemia (Penumbra) Reduced_CBF->Oligemia SPECT_Finding This compound SPECT (Hypoperfusion) Reduced_CBF->SPECT_Finding Detected by DWI_Finding MRI - DWI (Restricted Diffusion) Cytotoxic_Edema->DWI_Finding Detected by PWI_Finding MRI - PWI (Perfusion Deficit) Cytotoxic_Edema->PWI_Finding Detected by Oligemia->PWI_Finding Detected by Mismatch SPECT/DWI or PWI/DWI Mismatch (Tissue at Risk) SPECT_Finding->Mismatch DWI_Finding->Mismatch PWI_Finding->Mismatch Prognosis Prognosis (Infarct Growth, Clinical Outcome) Mismatch->Prognosis Predicts

Caption: Relationship between stroke pathophysiology and imaging findings.

References

A Guide to Validating PET and SPECT Cameras for Robust Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of imaging data is paramount for the success of clinical trials. This guide provides a comparative overview of methodologies for validating Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) cameras, ensuring that these powerful imaging tools deliver reliable and reproducible quantitative data.

The validation of PET and SPECT systems is a critical step in multicenter clinical trials to ensure that data is comparable across different sites and scanners.[1][2] This process, often referred to as harmonization, involves a series of quality control (QC) and quality assurance (QA) procedures to verify the performance of the imaging equipment.[1][3] Standardized protocols from organizations like the National Electrical Manufacturers Association (NEMA) and professional bodies such as the American College of Radiology (ACR) and the European Association of Nuclear Medicine (EANM) provide the framework for these validation efforts.[1][4][5][6]

Core Validation Methodologies: A Comparative Overview

The primary goal of camera validation is to ensure quantitative accuracy, meaning the measured radioactivity concentration in an image accurately reflects the true concentration in the subject. A common metric for this is the Standardized Uptake Value (SUV).[7][8] A general methodology for validating PET and SPECT systems for quantitative clinical trials can be broken down into a multi-step process.[7][8][9][10]

A key distinction between PET and SPECT validation lies in the data processing. For PET, images are typically reconstructed on-site using vendor-specific platforms due to proprietary data formats.[9] In contrast, SPECT data can often be exported as raw projection data and processed centrally, allowing for standardized reconstruction across different sites.[9]

The following table summarizes the key performance parameters and the standard methodologies used for their evaluation in both PET and SPECT camera validation.

Performance Parameter PET Validation Methodology SPECT Validation Methodology Key Differences & Considerations
Quantitative Accuracy (SUV) Verification of dose calibrator accuracy followed by imaging a phantom with a known activity concentration. The goal is to achieve an average SUV of 1.0 ± 0.05.[7][8]An independent sensitivity measurement is often used to calibrate the SPECT images, which are then reconstructed at a central core lab. The target accuracy for the average SUV is typically within ±10% of the true value.[7][8]PET validation heavily relies on the on-site reconstruction, whereas SPECT allows for centralized processing. The acceptable tolerance for quantitative accuracy is generally tighter for PET.
Image Quality Assessed using the NEMA NU 2 International Electrotechnical Commission (IEC) image-quality phantom. This phantom contains spheres of various sizes that are filled with a radioactive solution to simulate lesions.[7][8]The NEMA NU 2 IEC image-quality phantom is also used for SPECT.[7][8] The sphere-to-background activity concentration ratio is often standardized to 8:1 for both modalities to allow for direct comparison.[9][11]While the same phantom is used, the specific acquisition and reconstruction parameters will differ between PET and SPECT.
Spatial Resolution Measured according to NEMA NU 2-2018 standards, which involves imaging a point source or line source of radioactivity.[12][13]Measured according to NEMA NU 1-2018 standards, also using point or line sources.[14][15]The intrinsic resolution of the camera's detector and the collimator used (for SPECT) are key factors influencing spatial resolution.
Sensitivity Determined by measuring the count rate from a source of known activity, as outlined in the NEMA NU 2-2018 standards.[12]Measured using a planar source of known activity, following NEMA NU 1-2018 guidelines.[11]Sensitivity in SPECT is highly dependent on the collimator choice, while PET sensitivity is primarily determined by the detector material and geometry.
SPECT/CT and PET/CT Co-registration For hybrid systems, the accuracy of the alignment between the functional (PET/SPECT) and anatomical (CT) images is crucial. This is assessed using fiducial markers.[4][11]Similar to PET/CT, SPECT/CT co-registration accuracy is measured using fiducial markers at multiple locations.[4][11]Proper co-registration is essential for accurate localization and attenuation correction of the functional data.

Experimental Protocols: A Step-by-Step Guide

The following provides a detailed methodology for key validation experiments, based on established protocols.[7][8][9][10]

Quantitative Accuracy and Image Quality Protocol (using NEMA NU-2 IEC Phantom)
  • Phantom Preparation:

    • Fill the main compartment of the NEMA NU-2 IEC image-quality phantom with a background radioactive solution of a known concentration.

    • Fill the spheres within the phantom with a radioactive solution at a concentration that is a specified ratio (e.g., 8:1) to the background concentration.[9][11]

  • Image Acquisition:

    • Acquire whole-body tomographic images of the phantom using the clinical trial's specified imaging protocol. This includes a low-dose CT scan for attenuation correction.[7][8]

  • Image Reconstruction:

    • PET: Reconstruct the images on the local scanner's platform.[7][8]

    • SPECT: Export the raw projection data and reconstruct it at a central core laboratory using a standardized algorithm.[7][8][9]

  • Data Analysis:

    • Draw regions of interest (ROIs) over the spheres and the background in the reconstructed images.

    • Calculate the average SUV for the background and each sphere.

    • Verify that the background average SUV is within the pre-defined tolerance (e.g., 1.0 ± 0.05 for PET, 1.0 ± 0.1 for SPECT).[7][8]

    • Assess image quality by evaluating the contrast recovery for each sphere.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the validation process for both PET and SPECT cameras.

PET_Validation_Workflow cluster_onsite On-Site Procedures cluster_corelab Core Lab Analysis dose_calibrator 1. Dose Calibrator Verification phantom_prep 2. Phantom Preparation dose_calibrator->phantom_prep pet_acquisition 3. PET/CT Acquisition phantom_prep->pet_acquisition pet_reconstruction 4. On-Site Image Reconstruction pet_acquisition->pet_reconstruction data_analysis 5. Quantitative Analysis (SUV) pet_reconstruction->data_analysis qualification 6. Site Qualification data_analysis->qualification

Caption: PET camera validation workflow.

SPECT_Validation_Workflow cluster_onsite On-Site Procedures cluster_corelab Core Lab Processing & Analysis sensitivity_measurement 1. Sensitivity Measurement spect_reconstruction 5. Centralized Image Reconstruction sensitivity_measurement->spect_reconstruction phantom_prep 2. Phantom Preparation spect_acquisition 3. SPECT/CT Acquisition phantom_prep->spect_acquisition data_export 4. Export Raw Projection Data spect_acquisition->data_export data_export->spect_reconstruction data_analysis 6. Quantitative Analysis (SUV) spect_reconstruction->data_analysis qualification 7. Site Qualification data_analysis->qualification

References

A Head-to-Head Comparison of Cerebral Perfusion Agents: Iofetamine, HMPAO, and ECD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cerebral perfusion agent is critical for accurate diagnostic imaging and robust clinical trial data. This guide provides an objective comparison of Iofetamine (¹²³I-IMP), Technetium-99m hexamethylpropyleneamine oxime (⁹⁹ᵐTc-HMPAO), and Technetium-99m ethyl cysteinate dimer (⁹⁹ᵐTc-ECD), focusing on their performance, mechanisms of action, and supporting experimental data.

This comprehensive analysis delves into the distinct characteristics of these single-photon emission computed tomography (SPECT) tracers, offering a clear perspective on their relative strengths and limitations in the evaluation of neurological conditions such as stroke, dementia, and epilepsy.

Performance Characteristics at a Glance

The choice of a cerebral perfusion agent often depends on the specific clinical or research question, imaging equipment availability, and desired image characteristics. The following table summarizes key quantitative data for this compound, HMPAO, and ECD.

ParameterThis compound (¹²³I-IMP)⁹⁹ᵐTc-HMPAO⁹⁹ᵐTc-ECD
Radionuclide Iodine-123Technetium-99mTechnetium-99m
Typical Adult Dose 5 mCi[1]15–30 mCi (typically 20 mCi)[2]15–30 mCi (typically 30 mCi)[2][3]
First-Pass Extraction Good[1]~80%[4]60-70%[4]
Peak Brain Uptake ~20-30 minutes post-injection[1][5]1-2 minutes post-injection[4]1-2 minutes post-injection[4]
Gray-to-White Matter Ratio Good~2.5:1[4]Higher than HMPAO[1]
Image Quality GoodGoodGenerally considered better than HMPAO due to higher brain-to-background ratio[1][4]

Mechanisms of Action and Cellular Uptake

The distinct cellular retention mechanisms of these agents underlie their differing imaging characteristics and clinical utility.

This compound (¹²³I-IMP) , an amphetamine analog, is a lipophilic compound that readily crosses the blood-brain barrier.[1][4] Its retention in the brain is believed to be due to binding to nonspecific amphetamine receptors on neurons.[1][5] This mechanism allows for imaging that reflects regional cerebral blood flow (rCBF).

⁹⁹ᵐTc-HMPAO also passively diffuses across the blood-brain barrier in its lipophilic form.[4] Once inside brain cells, it is converted to a hydrophilic form, primarily through a reaction with glutathione, which traps the agent intracellularly.[4] This intracellular conversion is rapid, allowing for a snapshot of cerebral perfusion at the time of injection.

⁹⁹ᵐTc-ECD is another lipophilic agent that crosses the blood-brain barrier.[6] Its retention mechanism is dependent on intracellular esterases, which hydrolyze the compound into a polar, membrane-impermeable metabolite.[6] This enzymatic conversion means that ECD uptake reflects not only cerebral perfusion but also the metabolic status of the brain tissue.[6]

Cerebral Perfusion Agent Mechanisms cluster_this compound This compound (¹²³I-IMP) cluster_hmpao ⁹⁹ᵐTc-HMPAO cluster_ecd ⁹⁹ᵐTc-ECD IMP_blood This compound (Lipophilic) in Blood BBB1 Blood-Brain Barrier IMP_blood->BBB1 Crosses IMP_brain This compound in Brain BBB1->IMP_brain Receptor Amphetamine Receptors IMP_brain->Receptor Binds to IMP_trapped Trapped this compound Receptor->IMP_trapped HMPAO_blood HMPAO (Lipophilic) in Blood BBB2 Blood-Brain Barrier HMPAO_blood->BBB2 Crosses HMPAO_brain HMPAO in Brain BBB2->HMPAO_brain HMPAO_hydrophilic HMPAO (Hydrophilic) HMPAO_brain->HMPAO_hydrophilic Conversion via Glutathione Glutathione Glutathione->HMPAO_hydrophilic ECD_blood ECD (Lipophilic) in Blood BBB3 Blood-Brain Barrier ECD_blood->BBB3 Crosses ECD_brain ECD in Brain BBB3->ECD_brain ECD_polar Polar ECD Metabolite ECD_brain->ECD_polar Hydrolysis by Esterases Intracellular Esterases Esterases->ECD_polar

Mechanisms of cellular uptake and retention for cerebral perfusion agents.

Head-to-Head Clinical Performance

Direct comparative studies provide valuable insights into the differential performance of these agents in specific clinical scenarios.

Stroke

In the context of chronic cerebrovascular disease, one study found that I-123 IMP demonstrated higher lesion sensitivity in the cerebral cortex, cerebellum, and white matter compared to both Tc-99m ECD and Tc-99m HMPAO.[7] In the striatum and thalamus, both Tc-99m ECD and I-123 IMP showed higher lesion sensitivity than Tc-99m HMPAO.[7] In terms of lesion contrast, I-123 IMP was superior in the cerebral cortex and cerebellum, while Tc-99m ECD showed the highest contrast in the thalamus and striatum.[7] Across all regions, Tc-99m ECD exhibited higher lesion contrast than Tc-99m HMPAO.[7]

Brain RegionHigher Lesion SensitivityHigher Lesion Contrast
Cerebral Cortex I-123 IMP[7]I-123 IMP[7]
Cerebellum I-123 IMP[7]I-123 IMP[7]
White Matter I-123 IMP[7]-
Striatum Tc-99m ECD & I-123 IMP[7]Tc-99m ECD[7]
Thalamus Tc-99m ECD & I-123 IMP[7]Tc-99m ECD[7]
Dementia

In the diagnosis of Alzheimer's disease, both HMPAO and ECD have demonstrated high diagnostic accuracy. One comparative study found that while both tracers performed equally well in classifying patients and control subjects, ⁹⁹ᵐTc-ECD showed greater contrast between affected and unaffected brain structures.[8] The sensitivity and specificity for ⁹⁹ᵐTc-ECD were 100% and 92% respectively, while for ⁹⁹ᵐTc-HMPAO they were 100% and 85%.[8]

Epilepsy

For peri-ictal SPECT in partial epilepsy, a study comparing unstabilized ⁹⁹ᵐTc-HMPAO and ⁹⁹ᵐTc-ECD found that the use of ⁹⁹ᵐTc-ECD resulted in a higher proportion of localizing SISCOM (Subtraction Ictal SPECT Co-registered to MRI) images (88.9% for ECD vs. 67.6% for HMPAO).[9] The study also noted that injections with ⁹⁹ᵐTc-ECD were administered earlier and were less frequently postictal.[9]

Experimental Protocols

Standardized experimental protocols are crucial for reproducible and comparable results in cerebral perfusion imaging. The following outlines a general workflow for SPECT imaging with these agents.

SPECT_Workflow cluster_pre Pre-Injection Phase cluster_inj Injection & Uptake Phase cluster_acq Image Acquisition Phase cluster_post Post-Acquisition Phase PatientPrep Patient Preparation - Avoid caffeine (B1668208), alcohol - Establish IV access 10 min prior - Quiet, dimly lit room RadiopharmPrep Radiopharmaceutical Preparation - Quality control check - Adherence to reconstitution times PatientPrep->RadiopharmPrep Injection Intravenous Injection RadiopharmPrep->Injection Uptake Uptake Period - Patient remains at rest - Minimize sensory stimulation Injection->Uptake Positioning Patient Positioning in SPECT Scanner Uptake->Positioning After specified delay Acquisition SPECT Data Acquisition - 360° rotation - Multiple projections Positioning->Acquisition Reconstruction Image Reconstruction - Filtered back-projection Acquisition->Reconstruction Analysis Data Analysis - Qualitative and quantitative assessment Reconstruction->Analysis

Generalized experimental workflow for cerebral perfusion SPECT imaging.
Key Protocol Considerations:

  • Patient Preparation: Patients should avoid substances that can affect cerebral blood flow, such as caffeine and alcohol, prior to the scan.[2] A quiet, low-stimulus environment during and immediately after injection is crucial to obtain a baseline perfusion map.[2][6]

  • Radiopharmaceutical Preparation and Injection:

    • This compound (¹²³I-IMP): The typical adult dose is 5 mCi.[1]

    • ⁹⁹ᵐTc-HMPAO: The recommended adult dose is 555–1,110 MBq (15–30 mCi).[2] Unstabilized HMPAO should be injected within 30 minutes of reconstitution, while stabilized HMPAO can be used up to 4 hours after.[2][3]

    • ⁹⁹ᵐTc-ECD: The typical adult dose is 555–1,110 MBq (15–30 mCi).[2] It can be injected up to 6 hours after reconstitution.[2][3]

  • Time from Injection to Imaging:

    • This compound (¹²³I-IMP): Imaging is typically performed 20-30 minutes after injection to allow for peak brain uptake.[1]

    • ⁹⁹ᵐTc-HMPAO: A delay of 30-90 minutes is recommended for optimal image quality.[10]

    • ⁹⁹ᵐTc-ECD: Imaging is generally performed 30-60 minutes post-injection.[10]

  • Image Acquisition: A multi-head SPECT camera is generally preferred for better image quality. The acquisition typically involves a 360° rotation with multiple projections.[10]

Conclusion

The choice between this compound, ⁹⁹ᵐTc-HMPAO, and ⁹⁹ᵐTc-ECD for cerebral perfusion SPECT imaging is nuanced and depends on the specific clinical or research application. This compound, with its high lesion sensitivity in certain brain regions, remains a valuable tool. ⁹⁹ᵐTc-HMPAO provides a reliable snapshot of cerebral blood flow. ⁹⁹ᵐTc-ECD offers the advantage of reflecting both perfusion and metabolic activity, often resulting in superior image contrast, particularly in the evaluation of dementia and epilepsy. A thorough understanding of their distinct mechanisms of action and performance characteristics, as outlined in this guide, is paramount for their effective and appropriate use in the field of neuroscience and drug development.

References

A Comparative Guide to Iofetamine SPECT and Alternative Biomarkers for Alzheimer's Disease Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iofetamine (B1204570) (¹²³I-IMP) Single Photon Emission Computed Tomography (SPECT) with other key diagnostic modalities for Alzheimer's disease (AD), including Fluorodeoxyglucose Positron Emission Tomography (FDG-PET), Amyloid Positron Emission Tomography (Amyloid PET), and Cerebrospinal Fluid (CSF) biomarker analysis. The information presented is based on experimental data from peer-reviewed studies to aid in the evaluation of these diagnostic tools in a research and clinical trial setting.

Data Presentation: Diagnostic Accuracy Comparison

The following table summarizes the sensitivity and specificity of this compound SPECT and its alternatives in the diagnosis of Alzheimer's disease. It is important to note that direct head-to-head comparative studies for all modalities are limited, and the presented data is aggregated from various studies, including meta-analyses and systematic reviews.

Diagnostic ModalitySensitivitySpecificityKey Findings and References
This compound (¹²³I-IMP) SPECT 88%87%A study by Johnson et al. (1990) on 58 AD patients and 15 healthy controls found these values for diagnostic accuracy.[1]
FDG-PET 86% - 91%86% - 97%A meta-analysis reported a pooled sensitivity of 91% and specificity of 86%.[2] A direct comparison with ¹²³I-IMP SPECT in moderate AD showed a sensitivity of 86% and specificity of 97%.
Amyloid PET 90% - 96%80% - 86%A meta-analysis of 48 studies showed a pooled sensitivity of 90% and specificity of 80%.[3][4] In autopsy-confirmed cases, sensitivity was 96% and specificity was 86%.[5]
CSF Biomarkers (Aβ42/p-tau ratio) 88% - 97%78% - 83%The Aβ42/p-tau ratio is a commonly used and effective CSF biomarker combination. One study reported a sensitivity of 88% and specificity of 78%. Another study found a sensitivity of 97% and specificity of 83% for the Aβ42/t-tau ratio.

Experimental Protocols

Detailed methodologies for the key diagnostic modalities are outlined below. These protocols are generalized from multiple sources and should be adapted based on specific study requirements and institutional guidelines.

This compound (¹²³I-IMP) SPECT Protocol
  • Patient Preparation: No specific dietary restrictions are typically required. Patients are advised to be well-hydrated. A quiet, dimly lit environment is recommended before and during tracer uptake to minimize sensory stimulation.

  • Radiotracer Administration: A dose of 111 to 222 MBq of ¹²³I-IMP is administered intravenously.

  • Imaging Acquisition: SPECT imaging is typically initiated 15-30 minutes after radiotracer injection. Data is acquired using a rotating gamma camera for a duration sufficient to obtain adequate counts for high-quality images.

  • Image Analysis: Images are reconstructed and analyzed to assess regional cerebral blood flow (rCBF). In Alzheimer's disease, characteristic patterns of hypoperfusion are observed, most commonly in the bilateral temporoparietal regions.[6][7] Analysis can be performed qualitatively (visual assessment) or semi-quantitatively by comparing regional uptake to a reference region (e.g., cerebellum).

FDG-PET Protocol
  • Patient Preparation: Patients are required to fast for at least 4-6 hours prior to the scan to ensure stable blood glucose levels. Blood glucose levels are checked before tracer injection and should ideally be below 110 mg/dL. Strenuous physical activity should be avoided for 24 hours before the scan.

  • Radiotracer Administration: An intravenous injection of 18F-fluorodeoxyglucose (FDG), typically 185-370 MBq (5-10 mCi), is administered.

  • Uptake Period: Following the injection, the patient rests in a quiet, dimly lit room for an uptake period of 30-60 minutes to allow for FDG distribution in the brain.

  • Imaging Acquisition: The patient is positioned in the PET scanner, and brain imaging is performed, typically for 15-30 minutes.

  • Image Analysis: The resulting images depict regional cerebral glucose metabolism. In Alzheimer's disease, a characteristic pattern of hypometabolism is observed in the posterior cingulate, precuneus, and temporoparietal cortex.[8][9]

Amyloid PET Protocol
  • Patient Preparation: No specific dietary preparation is generally required.

  • Radiotracer Administration: One of several FDA-approved amyloid-targeting radiotracers (e.g., Florbetapir-¹⁸F, Flutemetamol-¹⁸F, Florbetaben-¹⁸F) is administered intravenously.

  • Uptake Period: The uptake period varies depending on the specific tracer used, typically ranging from 30 to 90 minutes.

  • Imaging Acquisition: PET scanning of the brain is performed for approximately 10-20 minutes.

  • Image Analysis: The images are visually assessed for the presence or absence of significant cortical amyloid plaque deposition. A positive scan shows increased tracer uptake in cortical gray matter, indicating moderate to frequent amyloid plaques, a hallmark of Alzheimer's disease.[10][11][12]

CSF Biomarker Analysis Protocol
  • Sample Collection: Cerebrospinal fluid is collected via a lumbar puncture, typically in the morning after an overnight fast. It is recommended to discard the first 1-2 mL of CSF to avoid contamination.[13][14] CSF should be collected in polypropylene (B1209903) tubes.[15]

  • Sample Processing: The CSF sample is centrifuged to remove any cellular debris.

  • Biomarker Analysis: The concentrations of key biomarkers, including amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau), are measured using immunoassays, such as ELISA or automated platforms.

  • Data Interpretation: In Alzheimer's disease, a characteristic profile includes low levels of CSF Aβ42 and high levels of t-tau and p-tau. The ratio of Aβ42 to p-tau or t-tau is often used to increase diagnostic accuracy.[16][17]

Visualization of Diagnostic Pathways

The following diagrams illustrate the logical workflow for the diagnosis of Alzheimer's disease using the discussed modalities.

Alzheimer's Disease Diagnostic Workflow cluster_clinical_assessment Initial Clinical Assessment cluster_biomarker_testing Biomarker Confirmation cluster_diagnosis Diagnosis start Patient with Cognitive Complaint assessment Clinical Evaluation (History, Neurological Exam, Cognitive Testing) start->assessment spect This compound SPECT (Regional Cerebral Blood Flow) assessment->spect Indication for Biomarker Testing fdg_pet FDG-PET (Glucose Metabolism) assessment->fdg_pet Indication for Biomarker Testing amyloid_pet Amyloid PET (Amyloid Plaque Burden) assessment->amyloid_pet Indication for Biomarker Testing csf CSF Analysis (Aβ42, p-tau, t-tau) assessment->csf Indication for Biomarker Testing ad_diagnosis Alzheimer's Disease Diagnosis spect->ad_diagnosis AD Pattern (Temporoparietal Hypoperfusion) non_ad_diagnosis Other Dementia Diagnosis spect->non_ad_diagnosis Non-AD Pattern fdg_pet->ad_diagnosis AD Pattern (Temporoparietal Hypometabolism) fdg_pet->non_ad_diagnosis Non-AD Pattern amyloid_pet->ad_diagnosis Positive Scan (Amyloid Present) amyloid_pet->non_ad_diagnosis Negative Scan (Amyloid Absent) csf->ad_diagnosis AD Profile (Low Aβ42, High Tau) csf->non_ad_diagnosis Non-AD Profile

Diagnostic Workflow for Alzheimer's Disease.

Signaling Pathway Analogy for AD Biomarkers cluster_pathology Core Alzheimer's Pathophysiology cluster_downstream Downstream Effects cluster_biomarkers Corresponding Biomarkers amyloid Amyloid-β Plaque Deposition synaptic_dysfunction Synaptic Dysfunction & Neuronal Injury amyloid->synaptic_dysfunction amyloid_pet_csf_ab42 Amyloid PET (Positive) CSF Aβ42 (Low) amyloid->amyloid_pet_csf_ab42 Detected by tau Tau Pathology (Neurofibrillary Tangles) tau->synaptic_dysfunction csf_ptau_ttau CSF p-tau & t-tau (High) tau->csf_ptau_ttau Reflected in cbf_reduction Reduced Cerebral Blood Flow synaptic_dysfunction->cbf_reduction fdg_pet_csf_ttau FDG-PET (Hypometabolism) CSF t-tau (High) synaptic_dysfunction->fdg_pet_csf_ttau Measured via spect This compound SPECT (Hypoperfusion) cbf_reduction->spect Imaged by

AD Biomarker Pathway Analogy.

References

A Comparative Guide to Iofetamine SPECT and Nuclear Magnetic Resonance (NMR) in Dementia Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differential diagnosis of dementia is paramount for patient management, clinical trial enrollment, and the development of targeted therapeutics. Neuroimaging plays a crucial role in this process, with Iofetamine (B1204570) Single Photon Emission Computed Tomography (SPECT) and Nuclear Magnetic Resonance (NMR) techniques, including Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS), being two of the most prominent modalities. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate imaging strategy for their clinical and research needs.

Quantitative Performance in Dementia Diagnosis

The diagnostic accuracy of this compound SPECT and NMR techniques varies across different types of dementia. The following tables summarize the reported sensitivity and specificity of each modality for Alzheimer's Disease (AD), Frontotemporal Dementia (FTD), and Dementia with Lewy Bodies (DLB).

Table 1: this compound (I-123) SPECT Performance in Dementia Diagnosis

Dementia TypeSensitivitySpecificityKey Findings
Alzheimer's Disease (AD) 80% - 88%[1][2]87%[1][2]Bilateral temporoparietal hypoperfusion is a characteristic finding. Can detect abnormalities earlier than structural MRI in some cases.
Frontotemporal Dementia (FTD) 72% - 80%[3][4]78% - 81%[3][4]Frontal and/or anterior temporal hypoperfusion is the typical pattern.[3]
Dementia with Lewy Bodies (DLB) 70.2% (vs. AD)[5]76.2% (vs. AD)[5]Reduced dopamine (B1211576) transporter (DAT) uptake in the basal ganglia is a key feature, often assessed with specific SPECT tracers like 123I-ioflupane.[6][7] Sensitivity for DAT imaging can be around 77.7%.[7]
Vascular Dementia (VaD) 71% (vs. AD)[4]76% (vs. AD)[4]Multiple, scattered areas of hypoperfusion corresponding to vascular lesions.

Table 2: NMR Performance in Dementia Diagnosis (Structural MRI & Proton MRS)

Dementia TypeTechniqueSensitivitySpecificityKey Findings
Alzheimer's Disease (AD) Structural MRI~85%~89%Medial temporal lobe atrophy (hippocampal and entorhinal cortex) is a well-established biomarker.
Proton MRSVaries widelyVaries widelyDecreased N-acetylaspartate/Creatine (B1669601) (NAA/Cr) ratio and increased myo-Inositol/Creatine (mI/Cr) ratio in the posterior cingulate and precuneus gyrus are characteristic.[8]
Frontotemporal Dementia (FTD) Structural MRIHighHighFocal atrophy in the frontal and/or temporal lobes.
Proton MRS--Reduced NAA/Cr in the frontal and temporal lobes.[9] Increased mI/Cr may be seen in the cingulate cortex in the frontal variant.[9]
Dementia with Lewy Bodies (DLB) Structural MRI--Generally shows less pronounced hippocampal atrophy compared to AD.
Proton MRS--May show decreased NAA/Cr, Glutamate/glutamine (Glx)/Cr, and Choline/Cr ratios in the white matter.[10][11]
Vascular Dementia (VaD) Structural MRIHighHighPresence of cortical or subcortical infarcts, white matter hyperintensities.
Proton MRS--Lower NAA/Cr ratios in subcortical white matter compared to AD.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are representative experimental protocols for this compound SPECT and Proton MRS in the context of dementia imaging.

This compound (I-123) SPECT Protocol

1. Patient Preparation:

  • Patients should be in a resting state in a quiet, dimly lit room to minimize sensory input that could affect cerebral blood flow.

  • An intravenous (IV) line is inserted approximately 15-30 minutes before radiotracer injection.

  • Thyroid blockade with potassium iodide or Lugol's solution is administered orally at least one hour prior to the injection of I-123 this compound to prevent thyroid uptake of free radioiodine.

2. Radiopharmaceutical Administration:

  • A dose of 111-185 MBq (3-5 mCi) of I-123 this compound is administered intravenously as a slow bolus over 1-2 minutes.

  • The patient remains in a quiet environment for at least 20 minutes post-injection.

3. Image Acquisition:

  • Imaging is typically performed 30-60 minutes after injection.

  • A multi-head SPECT gamma camera equipped with low-energy, high-resolution collimators is used.

  • Data is acquired over 360 degrees, with 60-120 projections, in a 128x128 matrix.

  • Acquisition time is typically 20-30 minutes.

4. Image Reconstruction and Analysis:

  • Images are reconstructed using filtered back-projection or iterative reconstruction algorithms.

  • Attenuation correction is applied.

  • Reconstructed images are reoriented into standard anatomical planes (transaxial, sagittal, and coronal).

  • Semi-quantitative analysis is often performed by comparing regional cerebral blood flow to a reference region, typically the cerebellum, to generate regional uptake ratios.

Proton Magnetic Resonance Spectroscopy (¹H-MRS) Protocol

1. Patient Preparation:

  • No special preparation is typically required. Patients are screened for MRI contraindications.

  • Head immobilization with foam pads is used to minimize motion artifacts.

2. Image Acquisition:

  • Scans are performed on a 1.5T or, preferably, a 3T MRI scanner.

  • A standard multi-planar T1-weighted anatomical MRI is first acquired for voxel placement.

  • Single-voxel spectroscopy (SVS) is commonly used. The voxel of interest (typically 8 cm³) is placed in a region relevant to dementia, such as the posterior cingulate gyrus and precuneus.

  • A Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) sequence is used.

  • Typical acquisition parameters include:

    • Echo Time (TE): 30-35 ms (B15284909) (short TE) to detect metabolites with shorter T2 relaxation times.

    • Repetition Time (TR): 1500-2000 ms.

    • Number of acquisitions: 128-256 to ensure a good signal-to-noise ratio.

  • Automated or manual shimming is performed to optimize the magnetic field homogeneity within the voxel.

  • Water suppression techniques are employed to minimize the dominant water signal.

3. Data Processing and Analysis:

  • The raw MRS data is processed using specialized software (e.g., LCModel, jMRUI).

  • Processing steps include frequency and phase correction, baseline correction, and eddy current correction.

  • The processed spectrum is fitted to a basis set of known metabolite spectra to determine the concentration of individual metabolites, including N-acetylaspartate (NAA), creatine (Cr), choline-containing compounds (Cho), and myo-inositol (mI).

  • Metabolite concentrations are often expressed as ratios to creatine (e.g., NAA/Cr, mI/Cr) to control for variations in voxel composition and signal scaling.

Visualization of Experimental Workflows

To further clarify the procedural steps, the following diagrams illustrate the experimental workflows for this compound SPECT and Proton MRS in dementia imaging.

Iofetamine_SPECT_Workflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition Patient_Prep Patient Preparation (Resting State, IV Line) Thyroid_Block Thyroid Blockade Radiotracer_Admin I-123 this compound Administration Thyroid_Block->Radiotracer_Admin SPECT_Scan SPECT Imaging (30-60 min post-injection) Radiotracer_Admin->SPECT_Scan Image_Recon Image Reconstruction (FBP or Iterative) SPECT_Scan->Image_Recon Data_Analysis Semi-quantitative Analysis (rCBF ratios) Image_Recon->Data_Analysis

This compound SPECT Experimental Workflow

Proton_MRS_Workflow cluster_pre_mrs Pre-Acquisition cluster_acq_mrs Acquisition cluster_post_mrs Post-Acquisition Patient_Screen Patient Screening & Head Immobilization Anatomical_MRI Anatomical MRI (for Voxel Placement) Patient_Screen->Anatomical_MRI Voxel_Placement Voxel Placement (e.g., Posterior Cingulate) Anatomical_MRI->Voxel_Placement MRS_Acquisition MRS Data Acquisition (PRESS/STEAM) Voxel_Placement->MRS_Acquisition Data_Processing Data Processing (Correction & Fitting) MRS_Acquisition->Data_Processing Metabolite_Quant Metabolite Quantification (e.g., NAA/Cr, mI/Cr) Data_Processing->Metabolite_Quant

Proton MRS Experimental Workflow

Concluding Remarks

Both this compound SPECT and NMR techniques offer valuable insights into the pathophysiological changes associated with dementia. This compound SPECT provides a robust method for assessing regional cerebral blood flow, which is often altered in the early stages of neurodegenerative diseases. Its ability to detect functional changes can sometimes precede structural alterations visible on MRI.

NMR, encompassing both structural MRI and proton MRS, provides a multi-faceted approach. Structural MRI is indispensable for identifying patterns of atrophy and ruling out other pathologies, while MRS offers a non-invasive window into the neurochemical environment of the brain, revealing metabolic abnormalities that are characteristic of different dementia subtypes.

The choice between these modalities will depend on the specific research question, the available resources, and the clinical context. For instance, in differentiating DLB from AD, SPECT imaging of the dopamine transporter is highly valuable. In contrast, for tracking disease progression and understanding the underlying neurochemical changes, longitudinal MRS studies can provide critical information. A multi-modal approach, combining the strengths of both SPECT and NMR, will likely yield the most comprehensive understanding of the complex neurodegenerative processes in dementia.

References

Safety Operating Guide

Navigating the Dual Challenge: Proper Disposal of Iofetamine in Research and Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Iofetamine, a radiopharmaceutical agent, presents a dual challenge due to its radioactive nature and its classification as a controlled substance. Adherence to stringent disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and legal disposal of this compound, integrating both radiological and chemical safety considerations.

This compound is labeled with the radioactive isotope Iodine-123 and is an analogue of amphetamine.[1] Consequently, its disposal must comply with regulations set forth by both the Nuclear Regulatory Commission (NRC) for radioactive materials and the Drug Enforcement Administration (DEA) for controlled substances.

Key Characteristics of this compound for Disposal
CharacteristicValue/ClassificationImplication for Disposal
Radioisotope Iodine-123 (I-123)Governed by radioactive waste disposal protocols.
Half-life of I-123 13.223 hours[2]Allows for decay-in-storage as a primary disposal method for the radioactive component.[3]
Radiation Emission Gamma rays (159 keV)[2]Requires appropriate shielding during handling and storage.
Chemical Classification Amphetamine analogue[1]Likely a Schedule II controlled substance, requiring adherence to DEA disposal regulations.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound involves a multi-faceted approach that addresses both its radioactive and chemical hazards. The following protocol outlines the necessary steps from initial segregation to final disposal.

Step 1: Segregation and Labeling

  • Immediately after use, segregate all waste contaminated with this compound, including unused product, vials, syringes, personal protective equipment (PPE), and absorbent materials.

  • Place all this compound waste into a designated, clearly labeled radioactive waste container. The label should include the radioisotope (Iodine-123), the date, the amount of activity, and the chemical name (this compound).

  • If your institution requires it, also label the container as containing a controlled substance.

Step 2: Radioactive Decay-in-Storage

  • Due to the short half-life of Iodine-123, the primary method for managing the radioactive hazard is decay-in-storage.[3]

  • Store the labeled waste container in a secure, shielded location designated for radioactive waste. Access to this area should be restricted to authorized personnel.

  • The waste must be stored for a minimum of 10 half-lives to ensure the radioactivity has decayed to background levels. For Iodine-123, this is approximately 132 hours (5.5 days). However, institutional radiation safety protocols may require a longer storage period.

Step 3: Monitoring for Decontamination

  • After the decay period, a radiation safety officer (RSO) or a trained individual must survey the waste container with a radiation survey meter to confirm that the radioactivity has decayed to background levels.

  • If the survey indicates that the radioactivity is at or below background levels, the radioactive hazard is considered eliminated.

Step 4: Disposal of the Chemical Component (Controlled Substance)

Once the radioactive component has decayed, the waste must be handled as a controlled substance. The primary goal is to render the this compound "non-retrievable" in accordance with DEA regulations.[4][5]

  • Option 1: DEA-Registered Reverse Distributor: The most common and recommended method is to transfer the decayed waste to a DEA-registered reverse distributor. This ensures a compliant and documented chain of custody for the destruction of the controlled substance.

  • Option 2: On-site Destruction: Some institutions may have protocols for on-site destruction of controlled substances, which must be approved by the DEA. This typically involves incineration or chemical digestion.[4] Do not dispose of this compound down the drain or in regular trash.

Step 5: Record Keeping

  • Maintain meticulous records of the entire disposal process. This includes:

    • The initial amount of this compound used and wasted.

    • Dates of waste generation and placement into decay-in-storage.

    • Radiation survey results confirming decay to background levels.

    • Documentation of the transfer to a DEA-registered reverse distributor or the on-site destruction process.

  • All records should be kept for a minimum of two years, or as required by institutional and federal regulations, and must be available for inspection by the DEA and other regulatory agencies.

Experimental Protocols

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial use to final disposition.

Iofetamine_Disposal_Workflow cluster_lab Laboratory/Clinic cluster_disposal Disposal Path start This compound Use segregate Segregate this compound Waste (Vials, Syringes, PPE) start->segregate label_waste Label Waste Container (Radioisotope, Date, Chemical) segregate->label_waste decay Decay-in-Storage (min. 10 half-lives for I-123) label_waste->decay monitor Monitor for Radioactivity (Confirm background levels) decay->monitor check_radioactivity Radioactivity at Background Level? monitor->check_radioactivity return_to_decay Return to Decay check_radioactivity->return_to_decay No controlled_substance_disposal Handle as Controlled Substance Waste check_radioactivity->controlled_substance_disposal Yes return_to_decay->decay transfer_to_rd Transfer to DEA-Registered Reverse Distributor controlled_substance_disposal->transfer_to_rd on_site_destruction On-site Destruction (Incineration/Chemical Digestion) controlled_substance_disposal->on_site_destruction final_disposition Final Disposition (Documented Destruction) transfer_to_rd->final_disposition on_site_destruction->final_disposition

Caption: Workflow for the compliant disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers and professionals must consult their institution's Environmental Health and Safety (EHS) and Radiation Safety Office (RSO) for specific protocols and procedures, as well as comply with all applicable federal, state, and local regulations.

References

Essential Safety and Operational Guide for Handling Iofetamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Iofetamine. It outlines essential personal protective equipment (PPE), operational procedures for handling and disposal, and emergency plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to hazardous drugs like this compound.[1][2][3] The following table summarizes the recommended PPE for various activities involving this compound, categorized by the level of risk.

Activity Risk Level Required Personal Protective Equipment (PPE)
Receiving and Storage Low- Single pair of chemotherapy-tested gloves
Preparation and Compounding High- Double pair of chemotherapy-tested gloves- Disposable gown resistant to hazardous drugs- Eye protection (goggles or face shield)- Respiratory protection (e.g., N95 respirator) if not handled in a containment device
Administration High- Double pair of chemotherapy-tested gloves- Disposable gown resistant to hazardous drugs- Eye protection (goggles or face shield)
Waste Disposal Moderate- Single or double pair of chemotherapy-tested gloves- Disposable gown
Spill Cleanup High- Double pair of chemotherapy-tested gloves- Disposable gown resistant to hazardous drugs- Eye protection (goggles or face shield)- Respiratory protection (e.g., N95 respirator)

Note: Always consult your institution's specific safety guidelines and the manufacturer's recommendations.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for safety and regulatory compliance.

1. Receiving and Unpacking:

  • Designate a specific area for receiving and unpacking hazardous drug shipments.

  • Wear a single pair of chemotherapy-tested gloves.

  • Visually inspect the package for any signs of damage or leakage before opening.

  • If the container is damaged, treat it as a spill and follow the emergency spill procedures.

  • Verify the contents against the shipping documents.

2. Storage:

  • Store this compound in a secure, clearly labeled area, separate from other non-hazardous materials.[4][5]

  • Follow the manufacturer's specific storage requirements regarding temperature and light sensitivity.[5]

  • Access to the storage area should be restricted to authorized personnel.

3. Preparation and Compounding:

  • All preparation and compounding of this compound must be performed in a designated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Personnel must wear appropriate high-risk PPE as detailed in the table above.

  • Use disposable equipment whenever possible to minimize the risk of cross-contamination.

  • Clearly label all prepared doses.

4. Administration:

  • Administering personnel must be trained in handling hazardous drugs.

  • Wear appropriate high-risk PPE during administration.

  • Use techniques and devices that minimize the generation of aerosols.

5. Decontamination and Cleaning:

  • Routinely decontaminate and clean all work surfaces and equipment after handling this compound.

  • Use a validated decontamination agent.

  • Follow a two-step process of deactivation/decontamination and then cleaning with a germicidal detergent.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All items that come into contact with this compound, including empty vials, syringes, needles, gloves, gowns, and cleaning materials, must be considered hazardous waste.

  • Segregate hazardous waste into appropriate, clearly labeled, leak-proof, and puncture-resistant containers.

2. Disposal Procedures:

  • Dispose of this compound waste in accordance with all local, state, and federal regulations for hazardous and, if applicable, radioactive waste.

  • Many jurisdictions recommend using a licensed hazardous waste hauler for transportation and disposal.

  • Do not dispose of this compound or contaminated materials in the regular trash or sewer system.[6] For unused or expired medicines, drug take-back programs are the preferred disposal option.[7][8]

Emergency Response Plan

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

1. Spill Management:

  • Evacuate: Immediately alert others and evacuate the affected area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify the appropriate safety officer or emergency response team.

  • PPE: Don the appropriate high-risk PPE before attempting to clean the spill.

  • Contain: Use a spill kit to contain the spill. Absorb liquids with appropriate absorbent materials.

  • Clean: Clean the area from the outer edge of the spill towards the center.

  • Decontaminate: Decontaminate the area with a suitable agent.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush the eyes with water or an eyewash solution for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move the individual to fresh air.[4]

  • Ingestion: Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the exposure, including the substance involved.[4]

Visual Workflow for Safe Handling and Emergency Procedures

The following diagram illustrates the logical flow of operations for handling this compound and the corresponding emergency protocols.

Iofetamine_Handling_Workflow cluster_routine Routine Handling Workflow cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response Receipt 1. Receiving and Unpacking Storage 2. Secure Storage Receipt->Storage Preparation 3. Preparation in Containment Device Storage->Preparation Administration 4. Administration Preparation->Administration Spill Spill Occurs Preparation->Spill Potential Event Exposure Personnel Exposure Preparation->Exposure Potential Event Disposal 5. Waste Disposal Administration->Disposal Administration->Spill Administration->Exposure Evacuate Evacuate Area Isolate Isolate Spill Evacuate->Isolate Report_Spill Report Spill Isolate->Report_Spill Cleanup Contain and Clean Report_Spill->Cleanup Dispose_Spill Dispose of Waste Cleanup->Dispose_Spill Decontaminate_Person Decontaminate (Wash Skin/Flush Eyes) Medical_Attention Seek Immediate Medical Attention Decontaminate_Person->Medical_Attention Remove_Clothing Remove Contaminated Clothing Remove_Clothing->Decontaminate_Person Report_Exposure Report Exposure Medical_Attention->Report_Exposure

Caption: Workflow for handling this compound and responding to emergencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.